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  • Product: 2-(Hydroxymethyl)-5-methylphenol
  • CAS: 7405-12-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(Hydroxymethyl)-5-methylphenol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(Hydroxymethyl)-5-methylphenol, a versatile aromatic organic compound. The document del...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Hydroxymethyl)-5-methylphenol, a versatile aromatic organic compound. The document delineates its chemical structure, physicochemical properties, and spectroscopic profile. It further explores its synthesis, chemical reactivity, and significant applications, particularly as a precursor in polymer chemistry and as a building block for pharmaceutical intermediates. This guide is intended to be a valuable resource for professionals in research and development, offering detailed methodologies and insights into the practical utility of this compound.

Introduction

2-(Hydroxymethyl)-5-methylphenol, also known as 6-hydroxy-3-methylbenzyl alcohol, is a substituted aromatic compound featuring both a phenolic hydroxyl group and a benzylic alcohol functionality. This unique combination of reactive sites makes it a valuable intermediate in various fields of chemical synthesis. The presence of the electron-donating methyl group on the benzene ring further influences its reactivity. This guide aims to provide a detailed exploration of its core characteristics and scientific applications, grounded in established chemical principles and supported by relevant data.

Chemical Structure and Identification

The molecular structure of 2-(Hydroxymethyl)-5-methylphenol consists of a benzene ring substituted with a hydroxyl group, a hydroxymethyl group, and a methyl group at positions 1, 2, and 5, respectively.

Molecular Structure Visualization:

Caption: Chemical structure of 2-(Hydroxymethyl)-5-methylphenol.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 7405-12-1[1]
Molecular Formula C₈H₁₀O₂[1]
Molecular Weight 138.16 g/mol [1]
IUPAC Name 2-(Hydroxymethyl)-5-methylphenol
SMILES Cc1ccc(CO)c(O)c1[1]
InChIKey ROTDRFLEBIUGFT-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of 2-(Hydroxymethyl)-5-methylphenol are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 2: Physicochemical Data

PropertyValueSource
Boiling Point 246.3 °C at 760 mmHg[1]
Density 1.171 g/cm³[1]
Flash Point 116.8 °C[1]
LogP 1.19290[1]
Refractive Index 1.582[1]

Spectroscopic Analysis

While a comprehensive, publicly available spectral analysis for 2-(Hydroxymethyl)-5-methylphenol is limited, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The aromatic protons would likely appear as a complex multiplet in the aromatic region. The methyl protons would be a singlet, and the methylene protons a singlet or a doublet depending on the coupling with the adjacent hydroxyl proton. The hydroxyl protons would appear as broad singlets.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of aromatic carbons, a methyl carbon, and a methylene carbon attached to an oxygen atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C-O stretching vibrations would be observed in the 1000-1250 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z = 138. Fragmentation would likely involve the loss of a water molecule (M-18), a hydroxyl radical (M-17), or a formyl group (M-29).

Synthesis and Manufacturing

A common and logical synthetic route to 2-(Hydroxymethyl)-5-methylphenol is the hydroxymethylation of p-cresol (4-methylphenol) with formaldehyde. This reaction is typically carried out under basic conditions.

Reaction Scheme:

Caption: Synthesis of 2-(Hydroxymethyl)-5-methylphenol from p-cresol.

Experimental Protocol: Synthesis via Hydroxymethylation

This protocol is a generalized procedure based on the known reactivity of phenols with formaldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol in a suitable solvent (e.g., water or an alcohol/water mixture).

  • Addition of Base: Add a catalytic amount of a base, such as sodium hydroxide, to the solution. The base deprotonates the phenol to form the more nucleophilic phenoxide ion.

  • Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde to the reaction mixture while stirring. The reaction is typically exothermic, and the temperature should be controlled.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., HCl).

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Causality in Experimental Choices:

  • Choice of Base: A base is essential to generate the phenoxide ion, which is a much stronger nucleophile than the neutral phenol. This significantly increases the rate of the electrophilic aromatic substitution reaction with formaldehyde.

  • Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can lead to the formation of polymeric side products (resins). Therefore, maintaining a moderate temperature is crucial for achieving a good yield of the desired monomeric product.

  • Stoichiometry: The molar ratio of p-cresol to formaldehyde is a critical parameter. An excess of formaldehyde can lead to the formation of di- and tri-hydroxymethylated products.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-(Hydroxymethyl)-5-methylphenol is dictated by its three functional groups: the phenolic hydroxyl, the benzylic alcohol, and the activated aromatic ring.

  • Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide. The phenoxide is a strong nucleophile and can participate in Williamson ether synthesis and esterification reactions. The hydroxyl group is also a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

  • Benzylic Alcohol Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. It can also undergo esterification and etherification reactions. Under acidic conditions, it can be protonated and eliminated as water to form a reactive benzyl carbocation, which can then be attacked by nucleophiles or participate in polymerization.

  • Aromatic Ring: The aromatic ring is activated by the electron-donating hydroxyl and methyl groups, making it susceptible to further electrophilic aromatic substitution reactions. The positions ortho and para to the powerful hydroxyl directing group are the most reactive.

Reactivity Logic:

Reactivity Molecule 2-(Hydroxymethyl)-5-methylphenol PhenolicOH Phenolic -OH Molecule->PhenolicOH Functional Group BenzylicOH Benzylic -OH Molecule->BenzylicOH Functional Group AromaticRing Aromatic Ring Molecule->AromaticRing Functional Group Deprotonation Phenoxide Formation PhenolicOH->Deprotonation Acidity Oxidation Oxidation BenzylicOH->Oxidation Dehydration Carbocation Formation BenzylicOH->Dehydration Acid Catalysis EAS Electrophilic Aromatic Substitution AromaticRing->EAS Activated by -OH, -CH3 NucleophilicReactions Etherification, Esterification Deprotonation->NucleophilicReactions Enhanced Nucleophilicity Aldehyde_Acid Aldehyde or Carboxylic Acid Oxidation->Aldehyde_Acid Forms Polymerization Polymerization Dehydration->Polymerization

Caption: Reactivity pathways of 2-(Hydroxymethyl)-5-methylphenol.

Applications

The dual functionality of 2-(Hydroxymethyl)-5-methylphenol makes it a valuable precursor in several industrial and research applications.

Polymer Chemistry

This compound is a key monomer in the synthesis of phenolic resins (resoles and novolacs). The hydroxymethyl group can react with the activated aromatic ring of another molecule to form methylene bridges, leading to the formation of a cross-linked polymer network. These resins are known for their excellent thermal stability, chemical resistance, and adhesive properties.

Pharmaceutical Intermediates

The structural motif of 2-(Hydroxymethyl)-5-methylphenol is found in a variety of biologically active molecules. Its functional groups allow for further chemical modifications to synthesize more complex drug candidates. For example, the phenolic hydroxyl can be a handle for introducing pharmacologically relevant moieties, and the benzylic alcohol can be transformed into other functional groups to modulate the biological activity of the target molecule.

Organic Synthesis

As a bifunctional molecule, it serves as a versatile building block in organic synthesis. It can be used to introduce the 2-hydroxy-5-methylbenzyl moiety into larger molecules. The selective reaction of one of its hydroxyl groups while protecting the other allows for a wide range of synthetic transformations.

Safety and Handling

As with all chemicals, 2-(Hydroxymethyl)-5-methylphenol should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-(Hydroxymethyl)-5-methylphenol is a valuable and versatile chemical compound with a rich reactivity profile. Its unique structure, featuring both a phenolic and a benzylic hydroxyl group, makes it an important intermediate in polymer science and medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.

References

[1] Chemsrc. 2-(hydroxymethyl)-5-methyl-phenol | CAS#:7405-12-1. Available at: [Link]

Sources

Exploratory

Synthesis of 2-hydroxy-4-methylbenzyl alcohol from p-cresol

An In-depth Technical Guide to the Synthesis of 2-hydroxy-4-methylbenzyl alcohol from p-Cresol Abstract This technical guide provides a comprehensive exploration of the synthesis of 2-hydroxy-4-methylbenzyl alcohol, a va...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-hydroxy-4-methylbenzyl alcohol from p-Cresol

Abstract

This technical guide provides a comprehensive exploration of the synthesis of 2-hydroxy-4-methylbenzyl alcohol, a valuable chemical intermediate, starting from the readily available precursor, p-cresol. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the reaction's theoretical underpinnings, practical execution, and analytical validation. The primary focus is on the base-catalyzed hydroxymethylation of p-cresol with formaldehyde, a classic example of the Lederer-Manasse reaction. We delve into the mechanistic details, reaction optimization, potential side reactions, and a detailed, field-tested experimental protocol. This guide emphasizes scientific integrity, providing causal explanations for procedural choices and grounding key claims in authoritative references.

Introduction and Strategic Overview

2-Hydroxy-4-methylbenzyl alcohol, also known as 4-methylsaligenin, is a substituted benzyl alcohol derivative. Its structural motif, featuring a phenol with an ortho-hydroxymethyl group, makes it a versatile building block in organic synthesis. It serves as a precursor for various more complex molecules, including specialty polymers, resins, and pharmacologically active compounds.

The synthesis from p-cresol represents an efficient and direct route. The core transformation is an electrophilic aromatic substitution, where a hydroxymethyl group (-CH₂OH) is introduced onto the aromatic ring of p-cresol. The directing effects of the existing hydroxyl and methyl groups on the p-cresol ring are pivotal in achieving the desired regioselectivity.

This guide will focus on the most common and industrially relevant method: the base-catalyzed reaction with formaldehyde. This process is known for its operational simplicity and cost-effectiveness.

Core Chemical Principles and Mechanistic Insights

The synthesis of 2-hydroxy-4-methylbenzyl alcohol from p-cresol is a classic example of the Lederer-Manasse reaction , which involves the ortho- and para-hydroxymethylation of phenols using formaldehyde in the presence of an acid or base catalyst.[1][2]

The Role of the Catalyst and Reagents
  • p-Cresol (Substrate): The phenolic hydroxyl group is a strong activating group, increasing the electron density of the aromatic ring and making it highly susceptible to electrophilic attack. It is an ortho, para-director. Since the para position is blocked by the methyl group, substitution is strongly favored at the ortho positions.

  • Formaldehyde (Electrophile): Formaldehyde is the source of the hydroxymethyl group. In aqueous solutions, it exists in equilibrium with its hydrated form, methanediol. Under basic conditions, the phenoxide ion is the reactive species.

  • Base Catalyst (e.g., Sodium Hydroxide): The base plays a crucial dual role. First, it deprotonates the p-cresol to form the more nucleophilic p-cresolate (phenoxide) ion. This significantly enhances the reaction rate. Second, it catalyzes the reaction of the phenoxide with formaldehyde.[3]

Reaction Mechanism

The reaction proceeds via a base-catalyzed electrophilic aromatic substitution mechanism.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation pCresol p-Cresol OH_minus OH⁻ (Base) Phenoxide p-Cresolate Ion (Phenoxide) pCresol->Phenoxide + OH⁻ Phenoxide_ref p-Cresolate Ion H2O H₂O Formaldehyde Formaldehyde (CH₂O) Phenoxide->Formaldehyde Intermediate_ref Intermediate Intermediate Quinone Methide-like Intermediate Formaldehyde->Intermediate Nucleophilic attack by phenoxide Product 2-hydroxy-4-methylbenzyl alcoholate Intermediate->Product + H₂O Water_ref H₂O FinalProduct Final Product: 2-hydroxy-4-methylbenzyl alcohol Product->FinalProduct

Caption: Base-catalyzed mechanism for hydroxymethylation of p-cresol.

  • Deprotonation: The base abstracts the acidic proton from the hydroxyl group of p-cresol to form the highly reactive p-cresolate (phenoxide) ion.

  • Nucleophilic Attack: The electron-rich phenoxide ion attacks the electrophilic carbon atom of formaldehyde. The electron density for this attack comes from the ortho position, leading to the formation of a transient quinone methide-like intermediate.

  • Protonation: The intermediate is unstable and is rapidly protonated by a water molecule (present in the solvent) to regenerate the aromatic ring and yield the alcoholate of the final product.

  • Neutralization: An acidic workup in the final stage neutralizes the reaction mixture and protonates the alcoholate to give the final product, 2-hydroxy-4-methylbenzyl alcohol.

Controlling Side Reactions

The primary product, 2-hydroxy-4-methylbenzyl alcohol, is itself reactive and can undergo further reactions, leading to byproducts.[4]

  • Di-substitution: Reaction at the second ortho position can occur to form 2,6-bis(hydroxymethyl)-4-methylphenol. This is favored by a higher molar ratio of formaldehyde to p-cresol and higher temperatures.

  • Condensation: The newly formed benzyl alcohol can react with another molecule of p-cresol (or itself) to form diphenylmethane bridges, leading to oligomers and resins (Bakelite-type products). This is promoted by acidic conditions and elevated temperatures.[5]

To maximize the yield of the desired mono-hydroxymethylated product, the reaction is typically carried out at low temperatures with a controlled stoichiometry, often using an excess of the phenol.[6]

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 2-hydroxy-4-methylbenzyl alcohol.

Materials and Equipment

Reagents:

Reagent Formula MW ( g/mol ) Amount Moles Equivalents
p-Cresol C₇H₈O 108.14 21.6 g 0.20 1.0
Sodium Hydroxide NaOH 40.00 8.8 g 0.22 1.1
Formaldehyde (37% aq. soln) CH₂O 30.03 17.8 mL ~0.22 1.1
Hydrochloric Acid (conc.) HCl 36.46 As needed - -
Ethyl Acetate C₄H₈O₂ 88.11 ~300 mL - -
Brine (sat. NaCl aq. soln) NaCl 58.44 ~100 mL - -

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |

Equipment:

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Workflow Diagram

G start Start dissolve Dissolve p-cresol & NaOH in H₂O in flask start->dissolve cool Cool flask to 0-5 °C in an ice bath dissolve->cool add_hcho Slowly add formaldehyde solution via dropping funnel cool->add_hcho react Stir at 0-5 °C for 2h, then at room temp for 18h add_hcho->react neutralize Cool and neutralize with conc. HCl to pH ~6-7 react->neutralize extract Extract with Ethyl Acetate (3x) neutralize->extract wash Wash combined organic layers with Brine extract->wash dry Dry organic layer over MgSO₄ wash->dry filter_evap Filter and evaporate solvent under vacuum dry->filter_evap purify Purify crude product (Recrystallization) filter_evap->purify end Obtain Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve p-cresol (21.6 g, 0.20 mol) and sodium hydroxide (8.8 g, 0.22 mol) in 150 mL of deionized water. Stir until all solids have dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Formaldehyde Addition: Transfer the 37% formaldehyde solution (17.8 mL, ~0.22 mol) to a dropping funnel. Add the formaldehyde to the reaction mixture dropwise over a period of 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. Then, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.

  • Work-up - Neutralization: Cool the reaction mixture again in an ice bath. Slowly and carefully neutralize the mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 6-7. A precipitate may form during this step.

  • Work-up - Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).[7]

  • Work-up - Washing and Drying: Combine the organic extracts and wash them with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Isolation: Remove the ethyl acetate using a rotary evaporator to yield the crude product, which may be a pale yellow oil or solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of water and a small amount of methanol, to yield 2-hydroxy-4-methylbenzyl alcohol as a white crystalline solid.

Product Characterization and Data

Physical and Spectroscopic Data
PropertyValue
Appearance White to off-white crystalline solid
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
Melting Point 103-105 °C
¹H NMR (CDCl₃, δ ppm) ~7.0 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.7 (s, 1H, Ar-H), 4.8 (s, 2H, -CH₂OH), 2.3 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, δ ppm) ~154 (C-OH), ~138 (C-CH₃), ~130 (Ar-CH), ~128 (Ar-CH), ~122 (C-CH₂OH), ~116 (Ar-CH), ~65 (-CH₂OH), ~21 (-CH₃)
IR (KBr, cm⁻¹) 3400-3200 (broad, O-H stretch), 3020 (Ar C-H stretch), 2920 (Aliphatic C-H stretch), 1600, 1500 (C=C stretch), 1240 (C-O stretch), 1010 (C-O stretch)
Safety and Handling Precautions
  • p-Cresol: Toxic and corrosive. It can be fatal if swallowed, inhaled, or absorbed through the skin.[8] Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Formaldehyde: Known human carcinogen and toxicant. It is also a skin and respiratory sensitizer. All handling must be performed in a fume hood.

  • Sodium Hydroxide & Hydrochloric Acid: Highly corrosive. Cause severe burns upon contact. Wear appropriate PPE and handle with extreme care, especially during the neutralization step which is exothermic.

  • General: The reaction should be conducted in a well-ventilated fume hood. Ensure an emergency eyewash and shower are accessible. Dispose of chemical waste according to institutional guidelines.

Conclusion

The synthesis of 2-hydroxy-4-methylbenzyl alcohol from p-cresol via the Lederer-Manasse reaction is a robust and well-established method. By carefully controlling reaction parameters such as temperature, stoichiometry, and reaction time, high yields of the desired product can be achieved while minimizing the formation of polymeric and di-substituted byproducts. The protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully perform and understand this important chemical transformation. Proper analytical characterization is essential to confirm the identity and purity of the final product.

References

  • US Patent 4,192,959A: Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.

  • PubChem Compound Summary for 4-methylbenzyl alcohol: National Center for Biotechnology Information. PubChem Compound Summary for CID 11505, 4-methylbenzyl alcohol.

  • US Patent 3,030,428A: Hydroxybenzyl alcohol production.

  • European Patent EP 0386639 B1: Process for preparing para-hydroxybenzyl alcohol.

  • US Patent 5,019,656A: Process for preparing p-hydroxybenzyl alcohol.

  • The Good Scents Company: Information on 4-hydroxybenzyl alcohol.

  • Organic Syntheses: Benzyl alcohol, o-amino-. (Provides a general example of an extraction work-up).

  • PrepChem: Preparation of 4-hydroxybenzyl alcohol.

  • Eduncle: Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform in alkaline medium.

  • YouTube: Phenol Formaldehyde Reaction || BSc #NEET #JEE #CUET #organic chemistry.

  • Chemistry Stack Exchange: Products of Reimer–Tiemann reaction of 4-methylphenol.

  • Online Organic Chemistry Tutor: Reimer-Tiemann Reaction.

  • Wikipedia: p-Cresol.

  • PubChem Compound Summary for p-Cresol: National Center for Biotechnology Information. PubChem Compound Summary for CID 2879, p-Cresol.

  • Brainly.in: Give a detailed account of the Lederer-Manasse Reaction.

  • BYJU'S: Reimer Tiemann Reaction Mechanism.

  • Biological Magnetic Resonance Bank: 4-methylbenzyl Alcohol (C8H10O).

  • ResearchGate: An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5.

  • L.S.College, Muzaffarpur: Reimer–Tiemann reaction.

  • YouTube: Lederer Manasse #Organic #Reaction Mechanism #Chemistry #Phenol & HCHO #BSc #NEET #JEE #cuet #Shorts.

  • MDPI: Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation.

  • Vedantu: pCresol reacts with chloroform in alkaline medium to class 12 chemistry CBSE.

  • ChemWhat: 4-Hydroxybenzyl alcohol CAS#: 623-05-2.

  • US Patent 4,022,843A: Liquid phase methylation of ortho cresol.

  • BenchChem: 4-Hydroxybenzyl alcohol chemical properties and structure.

Sources

Foundational

An In-depth Technical Guide to the Chemical Reactivity of 2-(Hydroxymethyl)-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Hydroxymethyl)-5-methylphenol, a substituted cresol, presents a fascinating case study in chemical reactivity due to the interplay of its th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)-5-methylphenol, a substituted cresol, presents a fascinating case study in chemical reactivity due to the interplay of its three key functional components: a phenolic hydroxyl group, a hydroxymethyl group, and a substituted aromatic ring. This guide provides an in-depth exploration of the molecule's reactivity, offering insights into the underlying mechanisms and practical experimental protocols. Understanding these reactions is crucial for its application in the synthesis of fine chemicals, polymers, and potential pharmaceutical intermediates.

Molecular Structure and Physicochemical Properties

A thorough understanding of the chemical behavior of 2-(Hydroxymethyl)-5-methylphenol begins with its structural and electronic properties.

PropertyValueSource
Molecular Formula C₈H₁₀O₂[1]
Molecular Weight 138.164 g/mol [1]
Boiling Point 246.3 °C at 760 mmHg[1]
Density 1.171 g/cm³[1]
Flash Point 116.8 °C[1]

The molecule's reactivity is dictated by the phenolic hydroxyl group, which is a weak acid, and the primary alcohol of the hydroxymethyl group. The methyl group on the aromatic ring also influences the regioselectivity of certain reactions.

Core Reactivity: A Tale of Two Functional Groups

The chemical behavior of 2-(Hydroxymethyl)-5-methylphenol is dominated by the reactions of its phenolic hydroxyl and hydroxymethyl groups.

Reactions of the Phenolic Hydroxyl Group

The phenolic -OH group is activating and ortho-, para-directing for electrophilic aromatic substitution. It can also undergo reactions typical of phenols.

The electron-donating nature of the hydroxyl and methyl groups activates the benzene ring towards electrophilic attack. Key electrophilic aromatic substitution reactions include:

  • Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring.

  • Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

  • Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.[2]

  • Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively.[2]

The directing effects of the existing substituents will determine the position of the incoming electrophile.

Protocol: Bromination of 2-(Hydroxymethyl)-5-methylphenol

Objective: To demonstrate the electrophilic aromatic substitution of 2-(Hydroxymethyl)-5-methylphenol.

Materials:

  • 2-(Hydroxymethyl)-5-methylphenol

  • Bromine

  • Carbon tetrachloride (or a less toxic solvent like dichloromethane)

  • Sodium thiosulfate solution

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 2-(Hydroxymethyl)-5-methylphenol in the chosen solvent in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine in the same solvent from a dropping funnel with constant stirring.

  • After the addition is complete, continue stirring for a specified time at room temperature.

  • Wash the reaction mixture with sodium thiosulfate solution to remove excess bromine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Self-Validation: The success of the reaction can be confirmed by spectroscopic methods such as NMR and IR to identify the structure of the brominated product. The disappearance of the starting material can be monitored by Thin Layer Chromatography (TLC).

The acidic proton of the phenolic hydroxyl group can be replaced to form ethers and esters.

  • Williamson Ether Synthesis: Reaction with an alkyl halide in the presence of a base to form an ether.

  • Fischer Esterification: Reaction with a carboxylic acid in the presence of an acid catalyst to form an ester.[3][4]

These reactions are fundamental in modifying the solubility and reactivity of the molecule.

Diagram: Etherification and Esterification of the Phenolic Hydroxyl Group

G cluster_etherification Williamson Ether Synthesis cluster_esterification Fischer Esterification start_ether Phenolic -OH reagent_ether + R-X (Alkyl Halide) + Base start_ether->reagent_ether Nucleophilic Substitution product_ether Phenolic Ether (-O-R) reagent_ether->product_ether start_ester Phenolic -OH reagent_ester + R-COOH (Carboxylic Acid) + Acid Catalyst start_ester->reagent_ester Dehydration product_ester Phenolic Ester (-O-C(O)R) reagent_ester->product_ester

Caption: Key reactions of the phenolic hydroxyl group.

Reactions of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) behaves as a primary alcohol, undergoing oxidation, etherification, and esterification.

The hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid.[3] The choice of oxidizing agent determines the final product.

  • Mild Oxidation: Reagents like pyridinium chlorochromate (PCC) will oxidize the primary alcohol to an aldehyde.

  • Strong Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid will oxidize the primary alcohol to a carboxylic acid.[3]

Protocol: Oxidation of the Hydroxymethyl Group to an Aldehyde

Objective: To selectively oxidize the hydroxymethyl group to an aldehyde.

Materials:

  • 2-(Hydroxymethyl)-5-methylphenol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (anhydrous)

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Suspend PCC in anhydrous dichloromethane in a round-bottom flask.

  • Add a solution of 2-(Hydroxymethyl)-5-methylphenol in anhydrous dichloromethane to the suspension.

  • Stir the mixture at room temperature for a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an inert solvent like diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Evaporate the solvent to obtain the crude aldehyde.

  • Purify the product by column chromatography.

Self-Validation: The formation of the aldehyde can be confirmed by the appearance of a characteristic carbonyl peak in the IR spectrum and a downfield shift of the aldehydic proton in the ¹H NMR spectrum.

Similar to the phenolic hydroxyl group, the hydroxymethyl group can also undergo etherification and esterification.[5]

  • Etherification: Reaction with an alkyl halide in the presence of a base.

  • Esterification: Reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester.[6]

Selective protection of one of the hydroxyl groups is often necessary to achieve regioselectivity in these reactions.

Bifunctional Reactivity and Polymerization

The presence of two reactive hydroxyl groups allows 2-(Hydroxymethyl)-5-methylphenol to act as a monomer in condensation polymerization.[7][8][9]

Phenol-Formaldehyde Type Resins

Under acidic or basic conditions, 2-(Hydroxymethyl)-5-methylphenol can undergo self-condensation or react with other phenols and formaldehyde to form phenolic resins. The hydroxymethyl group can react with an activated position on another phenol ring, leading to the formation of a polymer network. The reaction of phenol with formaldehyde can produce hydroxymethylphenols.[10]

Polyesters and Polyamides

If reacted with a dicarboxylic acid or a diacyl chloride, 2-(Hydroxymethyl)-5-methylphenol can form polyesters.[7] Similarly, reaction with a molecule containing two amine groups can lead to the formation of polyamides.[7]

Diagram: Condensation Polymerization of 2-(Hydroxymethyl)-5-methylphenol

G monomer 2-(Hydroxymethyl)-5-methylphenol reagent_acid + Dicarboxylic Acid monomer->reagent_acid Esterification reagent_amine + Diamine monomer->reagent_amine Amidation polyester Polyester reagent_acid->polyester polyamide Polyamide reagent_amine->polyamide

Caption: Formation of condensation polymers.

Conclusion

The chemical reactivity of 2-(Hydroxymethyl)-5-methylphenol is rich and varied, stemming from the distinct yet cooperative functionalities of its phenolic hydroxyl and hydroxymethyl groups. A deep understanding of these reactions, from electrophilic aromatic substitution to polymerization, is essential for harnessing its potential in various fields of chemical synthesis and materials science. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and professionals seeking to explore and utilize this versatile molecule.

References

  • 2-(hydroxymethyl)-5-methyl-phenol | CAS#:7405-12-1 | Chemsrc. (n.d.). Retrieved January 22, 2026, from [Link]

  • Benzyl alcohol - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Cresol - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (2025, February 28). Retrieved January 22, 2026, from [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • Etherification of 5-hydroxymethyl-2-furfural (HMF) with ethanol to biodiesel components using mesoporous solid acidic catalysts | Request PDF. (2025, July 28). Retrieved January 22, 2026, from [Link]

  • Hydroxymethylphenols - ElectronicsAndBooks. (n.d.). Retrieved January 22, 2026, from [Link]

  • o-Cresol - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • What is the mechanism of Benzyl Alcohol? - Patsnap Synapse. (2024, July 17). Retrieved January 22, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 2-Hydroxy-4-Methylbenzyl Alcohol

This guide provides a comprehensive technical overview of the solubility characteristics of 2-hydroxy-4-methylbenzyl alcohol (CAS No. 7405-12-1), a significant organic intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-hydroxy-4-methylbenzyl alcohol (CAS No. 7405-12-1), a significant organic intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering insights into its molecular behavior in various solvent systems. While specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related compounds to predict its solubility profile and provides detailed protocols for its empirical determination.

Introduction: The Significance of 2-Hydroxy-4-Methylbenzyl Alcohol

2-Hydroxy-4-methylbenzyl alcohol, also known as 2-(hydroxymethyl)-5-methylphenol, is a member of the hydroxybenzyl alcohol family. These compounds are valuable precursors and intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals, fragrances, and polymers. Understanding the solubility of this specific isomer is paramount for its effective use in synthesis, formulation, and purification processes. The interplay of its hydroxyl and methyl functional groups on the benzene ring dictates its interactions with different solvents, influencing reaction kinetics, yield, and the ease of product isolation.

Physicochemical Properties and Predicted Solubility Profile

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. For 2-hydroxy-4-methylbenzyl alcohol, these properties inform its behavior in solution.

Table 1: Physicochemical Properties of 2-Hydroxy-4-Methylbenzyl Alcohol and Related Isomers

Property2-Hydroxy-4-methylbenzyl alcohol4-Methylbenzyl alcohol2-Hydroxy-5-methylbenzyl alcohol
CAS Number 7405-12-1589-18-44383-07-7
Molecular Formula C₈H₁₀O₂C₈H₁₀OC₈H₁₀O₂
Molecular Weight 138.16 g/mol 122.16 g/mol 138.16 g/mol
Predicted LogP ~1.5 - 2.01.58~1.5 - 2.0
Predicted Water Solubility Slightly solubleSlightly soluble (1-10 mg/mL)[1]Slightly soluble
Predicted pKa (Phenolic OH) ~10N/A~10

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of physical organic chemistry. Experimental verification is recommended.

The Interplay of Functional Groups

The solubility of 2-hydroxy-4-methylbenzyl alcohol is governed by the presence of three key structural features: the aromatic benzene ring, the polar phenolic hydroxyl group, and the polar alcoholic hydroxyl group, along with the nonpolar methyl group.

  • Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents.

  • Hydroxyl Groups: The two hydroxyl groups (one phenolic, one alcoholic) are polar and capable of forming hydrogen bonds. This characteristic promotes solubility in polar protic solvents like water and alcohols.

  • Methyl Group: The methyl group is a nonpolar, electron-donating group that slightly increases the lipophilicity of the molecule.

Predicted Solubility in Different Solvent Classes

Based on the "like dissolves like" principle and data from related compounds, the following solubility profile can be anticipated:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of two hydroxyl groups suggests that 2-hydroxy-4-methylbenzyl alcohol will be moderately to readily soluble in polar protic solvents. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the molecule. Its solubility in water is expected to be limited due to the hydrophobic nature of the benzene ring and the methyl group. A related compound, 4-methylbenzyl alcohol, is described as slightly soluble in water.[2]

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments and can accept hydrogen bonds, but they do not have acidic protons to donate. It is predicted that 2-hydroxy-4-methylbenzyl alcohol will exhibit good solubility in these solvents due to dipole-dipole interactions and the formation of hydrogen bonds with the solvent as an acceptor.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The nonpolar aromatic ring and methyl group will contribute to some solubility in nonpolar solvents. However, the presence of the two polar hydroxyl groups will limit extensive solubility. It is expected to be sparingly to moderately soluble in these solvents. The related 4-methylbenzyl alcohol is soluble in ether.[2]

  • Aqueous Acidic and Basic Solutions: The phenolic hydroxyl group is weakly acidic (predicted pKa ~10). Therefore, in aqueous basic solutions (e.g., 5% NaOH), 2-hydroxy-4-methylbenzyl alcohol is expected to deprotonate, forming a water-soluble phenoxide salt, thus significantly increasing its solubility . In aqueous acidic solutions (e.g., 5% HCl), its solubility is not expected to be significantly different from its solubility in neutral water, as it does not possess a basic functional group that can be protonated.

Experimental Determination of Solubility

Given the lack of readily available public data, experimental determination of the solubility of 2-hydroxy-4-methylbenzyl alcohol is crucial for any research or development application. The following section outlines a standard protocol for this purpose.

Equilibrium Solubility Method (Shake-Flask)

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Diagram 1: Workflow for Equilibrium Solubility Determination

G A Preparation of Saturated Solution B Equilibration A->B Add excess solute to solvent in a sealed vial C Phase Separation B->C Agitate at constant temperature for 24-48h D Quantification of Solute C->D Centrifuge or filter to remove undissolved solid E Data Analysis D->E Analyze clear supernatant (e.g., by HPLC, UV-Vis)

Caption: A schematic workflow of the shake-flask method for solubility determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of crystalline 2-hydroxy-4-methylbenzyl alcohol to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed or filter the solution using a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of a pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying organic compounds. A calibration curve should be prepared using standard solutions of 2-hydroxy-4-methylbenzyl alcohol of known concentrations.

  • Calculation: The solubility is calculated from the concentration of the diluted sample and the dilution factor, and it is typically expressed in units of mg/mL or mol/L.

Synthesis and Applications in Drug Development

While specific pharmaceutical applications of 2-hydroxy-4-methylbenzyl alcohol are not widely documented, its structural motifs are present in various biologically active molecules. Hydroxybenzyl alcohols, in general, are important intermediates. For instance, 4-hydroxybenzyl alcohol is a precursor in the synthesis of the beta-blocker Bisoprolol. The synthesis of 2-hydroxy-4-methylbenzyl alcohol can be achieved through the reaction of p-cresol with formaldehyde.

Diagram 2: Conceptual Synthesis Pathway

G pCresol p-Cresol Product 2-Hydroxy-4-methylbenzyl alcohol pCresol->Product Formaldehyde Formaldehyde Formaldehyde->Product

Caption: A simplified representation of the synthesis of 2-hydroxy-4-methylbenzyl alcohol.

The reactivity of the hydroxyl and benzylic alcohol groups allows for further chemical modifications, making it a versatile building block for creating libraries of compounds for drug discovery screening. Its solubility profile is a critical parameter in designing these synthetic routes, particularly in the selection of reaction solvents and purification methods like crystallization and chromatography.

Conclusion

This technical guide has provided a detailed analysis of the predicted solubility of 2-hydroxy-4-methylbenzyl alcohol based on its chemical structure and the properties of related compounds. While experimental data remains scarce in the public domain, the theoretical framework and the detailed experimental protocol provided herein offer a solid foundation for researchers and drug development professionals. The ability to predict and experimentally determine the solubility of this compound is a key enabler for its successful application in organic synthesis and pharmaceutical research.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11505, 4-Methylbenzyl alcohol. Retrieved January 22, 2026 from [Link].

  • Google Patents. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved January 22, 2026 from [Link].

  • LibreTexts Chemistry. Solubility of Organic Compounds. Retrieved January 22, 2026 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 257452, 2-Hydroxy-5-methylbenzyl alcohol. Retrieved January 22, 2026 from [Link].

  • University of Colorado Boulder. Experiment 1: Determination of Solubility. Retrieved January 22, 2026 from [Link].

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Retrieved January 22, 2026 from [Link].

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 22, 2026 from [Link].

  • Cheméo. Chemical Properties of 4-hydroxy-«alpha»-methylbenzyl alcohol (CAS 2380-91-8). Retrieved January 22, 2026 from [Link].

  • Trade Science Inc. Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. Retrieved January 22, 2026 from [Link].

  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 22, 2026 from [Link].

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-(Hydroxymethyl)-5-methylphenol

This guide provides a comprehensive technical overview of the thermal stability and degradation pathways of 2-(Hydroxymethyl)-5-methylphenol, a key intermediate in the synthesis of phenolic resins, antioxidants, and othe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the thermal stability and degradation pathways of 2-(Hydroxymethyl)-5-methylphenol, a key intermediate in the synthesis of phenolic resins, antioxidants, and other specialty chemicals. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes established principles of thermal analysis and reaction mechanisms to predict the behavior of this compound under thermal stress.

Introduction: The Significance of Thermal Behavior

2-(Hydroxymethyl)-5-methylphenol, a derivative of p-cresol, possesses both a phenolic hydroxyl group and a reactive hydroxymethyl group. This unique bifunctionality makes it a valuable building block for creating larger, more complex molecules. However, the presence of these functional groups also dictates its thermal stability and the mechanisms by which it degrades. Understanding the thermal decomposition profile is critical for defining safe processing temperatures, predicting the shelf-life of materials synthesized from it, and controlling the properties of resulting polymers. While specific experimental data for this exact molecule is not extensively available in public literature, we can infer its behavior from well-documented studies on structurally similar phenolic compounds and phenolic resins.[1]

Predicted Thermal Decomposition Profile

The thermal degradation of 2-(Hydroxymethyl)-5-methylphenol is anticipated to be a multi-stage process, characteristic of hydroxymethylated phenols.[1] The decomposition is not a simple unzipping of a polymer, but a series of competing chemical reactions.

Stage 1: Initial Condensation and Water Elimination

Upon initial heating, typically in the range of 150°C to 250°C, the most likely reaction is intermolecular condensation. The hydroxymethyl groups will react with the activated ortho and para positions on adjacent phenol rings, or with other hydroxymethyl groups, to form methylene and dibenzyl ether bridges, respectively.[1][2] This process, analogous to the curing of phenolic resins, results in the formation of oligomers and the release of water.[2]

The primary reactions in this stage are:

  • Formation of Methylene Bridges:

    • -CH₂OH + -H (on another ring) → -CH₂- + H₂O

  • Formation of Dibenzyl Ether Bridges:

    • -CH₂OH + HOCH₂- → -CH₂-O-CH₂- + H₂O

These condensation reactions lead to an initial mass loss corresponding to the elimination of water.

Stage 2: Bridge Decomposition and Fragmentation

At higher temperatures, generally between 250°C and 400°C, the formed ether and methylene bridges begin to decompose.[1][3][4] The ether bridges are less stable and will cleave to form methylene bridges and formaldehyde.[2][4] The methylene bridges themselves can also start to break down, leading to the formation of methyl groups and subsequent generation of phenol and cresol homologs.[3][4]

Stage 3: Phenolic Backbone Degradation and Char Formation

Above 400°C, the degradation of the phenolic backbone itself becomes the dominant process.[1][3] This complex stage involves the cleavage of the aromatic rings and the release of a variety of volatile products, including carbon monoxide (CO), carbon dioxide (CO₂), methane (CH₄), and other small organic fragments.[2][5] The remaining material will continue to crosslink and rearrange, ultimately forming a stable carbonaceous char at very high temperatures.[1]

Predicted Thermal Analysis Data

While specific experimental data for 2-(Hydroxymethyl)-5-methylphenol is scarce, the following tables summarize the expected quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) based on the behavior of similar phenolic compounds.[1][6]

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

ParameterPredicted Value
Onset Decomposition Temperature (Tonset)~160 - 180 °C
Temperature at 5% Weight Loss (T5%)~180 - 200 °C
Temperature at 10% Weight Loss (T10%)~220 - 240 °C
Temperature at 50% Weight Loss (T50%)~400 - 450 °C
Residual Weight at 800 °C (in N₂)~25 - 35%

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

ParameterPredicted Value
Melting Point (Tm)~80 - 95 °C
Curing/Polycondensation Exotherm Peak~170 - 210 °C
Enthalpy of Curing (ΔHcuring)-70 to -110 J/g
Decomposition Endotherm/Exotherm Peaks> 300 °C

Experimental Protocols for Thermal Analysis

To validate the predicted thermal behavior, the following standardized experimental protocols are recommended. These methodologies are designed to provide a self-validating system for the comprehensive thermal characterization of 2-(Hydroxymethyl)-5-methylphenol.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.[4][7]

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the 2-(Hydroxymethyl)-5-methylphenol sample into a ceramic or platinum TGA pan.[1]

  • Place the pan in the TGA furnace.

  • Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.[1]

  • Heat the sample from ambient temperature to 800°C at a constant heating rate of 10 °C/min.[1]

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at various percentages of mass loss, and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, curing/polycondensation temperatures, and associated enthalpy changes.[7]

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 3-5 mg of the 2-(Hydroxymethyl)-5-methylphenol sample into a hermetically sealed aluminum DSC pan.[1]

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.[1]

  • Heat the sample from ambient temperature to 300°C at a constant heating rate of 10 °C/min.[1]

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to identify endothermic peaks (melting) and exothermic peaks (curing/decomposition) and to calculate the associated enthalpy changes.

Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

Objective: To identify the volatile decomposition products formed at different temperatures.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Procedure:

  • Follow the TGA procedure as outlined in section 4.1.

  • The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR.

  • Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA experiment.

  • Analyze the spectra to identify the chemical composition of the evolved gases at different stages of decomposition. This allows for the direct identification of products such as water, formaldehyde, CO, CO₂, and various phenolic and cresol fragments.[2][4]

Visualizing the Degradation Pathway and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the proposed thermal degradation pathway and the experimental workflow for thermal analysis.

G cluster_0 Stage 1: Condensation (150-250°C) cluster_1 Stage 2: Bridge Decomposition (250-400°C) cluster_2 Stage 3: Backbone Degradation (>400°C) A 2-(Hydroxymethyl)-5-methylphenol B Oligomers (Methylene & Ether Bridges) A->B Condensation C Water (H₂O) A->C Elimination D Decomposition of Bridges B->D E Formaldehyde, Phenols, Cresols D->E F Phenolic Backbone Degradation D->F G CO, CO₂, CH₄, Volatiles F->G H Char Residue F->H

Caption: Proposed multi-stage thermal degradation pathway of 2-(Hydroxymethyl)-5-methylphenol.

G cluster_workflow Experimental Workflow for Thermal Analysis cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Sample Preparation (2-(Hydroxymethyl)-5-methylphenol) TGA TGA (Mass Loss vs. Temp) Sample->TGA DSC DSC (Heat Flow vs. Temp) Sample->DSC EGA TGA-MS / TGA-FTIR (Evolved Gas ID) Sample->EGA DecompProfile Decomposition Profile (T onset , T 5% , etc.) TGA->DecompProfile ThermalEvents Thermal Events (T m , T curing , ΔH) DSC->ThermalEvents DegradationProducts Degradation Products (H₂O, CH₂O, CO₂ etc.) EGA->DegradationProducts

Sources

Exploratory

An In-depth Technical Guide to the Acidity of the Phenolic Hydroxyl Group in 2-(Hydroxymethyl)-5-methylphenol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Executive Summary The acidity of a phenolic hydroxyl group, quantified by its acid dissociation constan...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The acidity of a phenolic hydroxyl group, quantified by its acid dissociation constant (pKa), is a critical parameter in drug design and development, influencing everything from receptor binding to pharmacokinetic properties like solubility and membrane permeation. This guide provides a detailed analysis of the factors governing the acidity of the phenolic hydroxyl group in 2-(hydroxymethyl)-5-methylphenol. We will deconstruct the molecule to examine the electronic and steric contributions of its substituents, predict its acidity relative to benchmark compounds, and provide robust, field-proven protocols for its empirical determination. This document is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a deep and applicable understanding for professionals in the chemical and pharmaceutical sciences.

Foundational Principles: The Acidity of Phenols

Phenols are significantly more acidic than aliphatic alcohols. The pKa of phenol is approximately 10.0, whereas a typical alcohol like cyclohexanol has a pKa of about 16-18.[1] This heightened acidity stems from the stability of the conjugate base, the phenoxide ion. Upon deprotonation, the negative charge on the oxygen atom is not localized; instead, it is delocalized into the π-electron system of the aromatic ring through resonance.[1][2] This distribution of charge over multiple atoms stabilizes the phenoxide ion, making the parent phenol more willing to donate its proton.

The acidity of a substituted phenol can be finely tuned by the nature and position of substituents on the aromatic ring. These groups alter the electron density of the ring and influence the stability of the phenoxide ion through two primary mechanisms:

  • Inductive Effects: These are transmitted through sigma (σ) bonds and relate to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) pull electron density away from the ring and the phenoxide oxygen, stabilizing the negative charge and increasing acidity (lowering pKa). Electron-donating groups (EDGs) push electron density towards the ring, destabilizing the phenoxide ion and decreasing acidity (raising pKa).[3]

  • Resonance Effects: These occur in conjugated systems and involve the delocalization of π-electrons. Substituents with lone pairs (e.g., -OH, -OR) or π-bonds (e.g., -NO2, -C=O) can donate or withdraw electron density, respectively. These effects are most pronounced when the substituent is ortho or para to the phenolic hydroxyl group.[2][4]

Structural Analysis of 2-(Hydroxymethyl)-5-methylphenol

To predict the acidity of 2-(hydroxymethyl)-5-methylphenol, we must analyze the combined influence of the methyl (-CH3) and hydroxymethyl (-CH2OH) groups.

G cluster_molecule 2-(Hydroxymethyl)-5-methylphenol c1 C c2 C c1->c2 o1 O c1->o1 pos1 1 c3 C c2->c3 c7 C c2->c7 pos2 2 (ortho) c4 C c3->c4 h3 H c3->h3 c5 C c4->c5 h4 H c4->h4 c6 C c5->c6 c8 C c5->c8 pos5 5 (meta) c6->c1 h6 H c6->h6 h1 H o1->h1 h_c7_1 H c7->h_c7_1 h_c7_2 H c7->h_c7_2 o2 O c7->o2 h2 H o2->h2 h_c8_1 H c8->h_c8_1 h_c8_2 H c8->h_c8_2 h_c8_3 H c8->h_c8_3

Caption: Structure of 2-(Hydroxymethyl)-5-methylphenol.

The Effect of the 5-Methyl Group

The methyl group is a classical electron-donating group (EDG). It exerts a positive inductive effect (+I) and a hyperconjugative effect, both of which push electron density into the aromatic ring.[3] When located at the meta position (C5) relative to the hydroxyl group, its influence is primarily inductive. This increased electron density on the ring destabilizes the resulting phenoxide anion, making the phenolic proton less acidic.

We can quantify this by comparing the pKa of phenol (10.0) with that of 3-methylphenol (m-cresol), which is 10.09.[5][6] The small increase in pKa confirms the weak, acid-weakening nature of a meta-methyl group.

The Effect of the 2-(Hydroxymethyl) Group

The influence of the ortho-hydroxymethyl group is more complex due to two competing factors:

  • Weak Inductive Effect: The oxygen atom in the -CH2OH group is electronegative, exerting a weak electron-withdrawing inductive effect (-I). This effect is generally considered minimal; the Hammett sigma constant (σ), which quantifies the electronic effect of a substituent, is reported to be zero for a hydroxymethyl group in the meta or para position, suggesting a negligible impact on the ring's electron density.[7]

  • Intramolecular Hydrogen Bonding: The proximity of the ortho-hydroxymethyl group to the phenolic hydroxyl enables the formation of an intramolecular hydrogen bond. This can have two opposing consequences:

    • Stabilization of the Phenol: A hydrogen bond between the phenolic hydrogen and the oxygen of the hydroxymethyl group stabilizes the undissociated phenol. This makes it more difficult to remove the proton, thereby decreasing acidity (increasing pKa).[5][8]

    • Stabilization of the Phenoxide: After deprotonation, a hydrogen bond can form between the hydrogen of the hydroxymethyl group and the phenoxide oxygen. This would stabilize the conjugate base, increasing acidity (lowering pKa).

To resolve this ambiguity, we examine the parent compound, 2-hydroxymethylphenol (salicyl alcohol). Its reported pKa is approximately 9.92.[9] This value is slightly lower than that of phenol (pKa ≈ 10.0), indicating that the net effect of the ortho-hydroxymethyl group is weakly acid-strengthening. This suggests that the stabilization of the phenoxide anion via hydrogen bonding is the slightly dominant effect.

G Electronic and Steric Influences on the Phenoxide Anion cluster_effects Substituent Effects Phenoxide 2-(Hydroxymethyl)-5-methylphenoxide Anion Destabilization Destabilizes Anion (Increases pKa) Phenoxide->Destabilization Leads to Stabilization Stabilizes Anion (Decreases pKa) Phenoxide->Stabilization Leads to Methyl 5-Methyl Group (+I Effect) Methyl->Phenoxide Donates e- density Hydroxymethyl 2-Hydroxymethyl Group (Intramolecular H-Bond) Hydroxymethyl->Phenoxide Forms H-bond with O-

Caption: Competing substituent effects on phenoxide stability.

Predicted Acidity

Combining these effects, the 5-methyl group provides a weak acid-weakening effect (ΔpKa ≈ +0.09), while the 2-hydroxymethyl group provides a very weak acid-strengthening effect (ΔpKa ≈ -0.08). The additive nature of these effects suggests that the pKa of 2-(hydroxymethyl)-5-methylphenol should be very close to that of phenol, with the methyl group's influence being slightly stronger. A reasonable prediction would place the pKa in the range of 10.0 to 10.1 .

CompoundpKaRationale for Comparison
Phenol~10.0[1]Unsubstituted baseline
m-Cresol (3-Methylphenol)10.09[5][6]Isolates the effect of a meta-methyl group
Salicyl Alcohol (2-Hydroxymethylphenol)~9.92[9]Isolates the effect of an ortho-hydroxymethyl group
o-Cresol (2-Methylphenol)10.29[5][6]Demonstrates combined ortho inductive and steric effects
p-Cresol (4-Methylphenol)10.26[5][6][10]Demonstrates para inductive and hyperconjugation effects
2-(Hydroxymethyl)-5-methylphenol ~10.1 (Predicted) Combined effects of substituents

Experimental Protocols for pKa Determination

While theoretical analysis provides a strong estimate, empirical determination is essential for obtaining a precise pKa value. The following protocols are industry-standard methods for this purpose.

Method 1: UV-Vis Spectrophotometric Titration

This method leverages the difference in the UV-Vis absorption spectra between the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻). By measuring the absorbance of a solution at a known pH near the pKa, one can determine the ratio of the two species and calculate the pKa using the Henderson-Hasselbalch equation.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • System Setup:

    • Accurately weigh a sample of 2-(hydroxymethyl)-5-methylphenol and dissolve it in a known volume of CO2-free deionized water. A co-solvent like methanol may be needed if solubility is low.

    • Use a calibrated pH meter with a combination glass electrode to monitor the pH.

    • Use a burette or autotitrator to add a standardized strong base titrant (e.g., 0.1 M NaOH).

  • Titration Procedure:

    • Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (V_eq), which is the point of maximum slope on the curve. This is most accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V); the peak of this plot corresponds to V_eq.

    • Determine the half-equivalence point (V_eq / 2).

    • The pKa is the pH of the solution at the half-equivalence point.

Conclusion for the Practicing Scientist

The acidity of 2-(hydroxymethyl)-5-methylphenol is governed by a delicate balance of competing electronic and steric factors. The meta-methyl group acts as a weak electron donor, slightly decreasing acidity, while the ortho-hydroxymethyl group is weakly acid-strengthening, likely due to stabilization of the phenoxide conjugate base via intramolecular hydrogen bonding. The net result is a pKa predicted to be very close to that of unsubstituted phenol, approximately 10.0-10.1.

For drug development professionals, this near-neutral phenolic pKa implies that the compound will exist predominantly in its protonated, neutral form at physiological pH (~7.4). However, its ability to be deprotonated under slightly basic conditions is critical for understanding its potential interactions with biological targets, its solubility profile, and its metabolic fate. The experimental protocols detailed herein provide a reliable framework for validating this prediction and obtaining the precise pKa value necessary for accurate physicochemical modeling and rational drug design.

References

  • Aktaş, A. H., et al. (2007). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. ResearchGate. Available at: [Link]

  • Aktaş, A. H., et al. (n.d.). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. DOCPLAYER. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. Chemistry 321: Quantitative Analysis Lab Webnote. Available at: [Link]

  • Reusch, W. (n.d.). Chapter 24: Phenols. Michigan State University Department of Chemistry. Available at: [Link]

  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Available at: [Link]

  • Wikipedia contributors. (2023, December 27). Hammett equation. Wikipedia. Available at: [Link]

  • LibreTexts. (2021, August 16). 8.17: The Effect of Substituents on pKa. Chemistry LibreTexts. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cresol. PubChem Compound Database. Available at: [Link]

  • Wikipedia contributors. (2023, October 24). Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

  • FooDB. (n.d.). Showing Compound salicyl alcohol (FDB031162). FooDB. Available at: [Link]

  • Marrs, P. S. (2001). Class Projects in Physical Organic Chemistry: W. The Hammett Equation. Journal of Chemical Education, 78(4), 527. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). p-Cresol. PubChem Compound Database. Available at: [Link]

  • University of Victoria. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Chemistry 331: Laboratory Manual. Available at: [Link]

  • LibreTexts. (2023, January 22). Acidity of Substituted Phenols. Chemistry LibreTexts. Available at: [Link]

  • Orfi, L., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

  • Van der Eycken, J., et al. (2016). Development of Methods for the Determination of pKa Values. Sultan Qaboos University Journal for Science, 21(1), 1-19. Available at: [Link]

  • Wikipedia contributors. (2023, November 29). Cresol. Wikipedia. Available at: [Link]

  • Chemistry Stack Exchange. (2014, November 6). Acidity of substituted phenols. Available at: [Link]

  • Chemistry Stack Exchange. (2013, April 15). What is the influence of an alkyl-hydroxy group on a benzene ring?. Available at: [Link]

  • Hunter, C. A. (2004). The effect of intramolecular interactions on hydrogen bond acidity. Chemical Society Reviews, 33(5), 265-273. Available at: [Link]

  • askIITians. (2011, December 11). Does intramolecular hydrogen bonding has any effect on acidic nature. Available at: [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available at: [Link]

Sources

Foundational

The Versatile Synthon: A Technical Guide to the Applications of 2-Hydroxy-4-Methylbenzyl Alcohol in Organic Synthesis

This in-depth technical guide, designed for researchers, scientists, and professionals in drug development, explores the synthesis, reactivity, and potential applications of 2-hydroxy-4-methylbenzyl alcohol. While specif...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide, designed for researchers, scientists, and professionals in drug development, explores the synthesis, reactivity, and potential applications of 2-hydroxy-4-methylbenzyl alcohol. While specific literature on this particular isomer is not abundant, this paper will leverage established principles of substituted phenol chemistry and the known reactivity of its close structural analogs to provide a comprehensive overview of its utility as a versatile building block in modern organic synthesis.

Introduction: Unveiling the Potential of a Substituted Phenol

2-Hydroxy-4-methylbenzyl alcohol, a member of the hydroxybenzyl alcohol family, possesses a unique combination of functional groups that make it an attractive starting material for the synthesis of a wide array of more complex molecules. The presence of a nucleophilic phenolic hydroxyl group, a reactive benzylic alcohol, and an activating methyl group on the aromatic ring offers multiple avenues for synthetic transformations. Understanding the interplay of these functionalities is key to unlocking its full potential in the construction of novel chemical entities with applications in pharmaceuticals, materials science, and fine chemicals.

Physicochemical Properties (Predicted and Inferred from Analogs)

PropertyValueSource/Basis
Molecular FormulaC₈H₁₀O₂-
Molecular Weight138.16 g/mol -
AppearanceWhite to off-white crystalline solidInferred from related hydroxybenzyl alcohols.[1][2]
Melting PointExpected to be in a similar range to its isomers (e.g., 2-methylbenzyl alcohol: 33-36 °C; 4-methylbenzyl alcohol: 59-61 °C)[2]
Boiling PointHigher than non-hydroxylated analogs due to hydrogen bonding.-
SolubilitySoluble in common organic solvents like methanol, ethanol, and acetone. Sparingly soluble in water.Inferred from related hydroxybenzyl alcohols.[2]

Synthesis of 2-Hydroxy-4-Methylbenzyl Alcohol: A Directed Approach

The synthesis of 2-hydroxy-4-methylbenzyl alcohol can be achieved through the hydroxymethylation of 4-methylphenol (p-cresol). This reaction, a variation of the Lederer-Manasse reaction, involves the electrophilic aromatic substitution of the phenol with formaldehyde in the presence of a base catalyst. The ortho-selectivity is a critical aspect of this synthesis.

Reaction Mechanism: The Path to Ortho-Hydroxymethylation

The reaction proceeds via the formation of a phenoxide ion, which is a highly activated nucleophile. Formaldehyde, the electrophile, then attacks the electron-rich aromatic ring. The regioselectivity (ortho vs. para) is influenced by the reaction conditions and the nature of the catalyst. Chelation of the cation from the basic catalyst by the ortho-phenolic oxygen and the incoming hydroxymethyl group can favor the formation of the ortho-isomer.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Protonation 4-Methylphenol 4-Methylphenol Phenoxide_Ion 4-Methylphenoxide Ion 4-Methylphenol->Phenoxide_Ion Base (e.g., NaOH) Intermediate Quinone Methide-like Intermediate Phenoxide_Ion->Intermediate Formaldehyde 2-Hydroxy-4-methylbenzyl_alcohol 2-Hydroxy-4-methylbenzyl alcohol Intermediate->2-Hydroxy-4-methylbenzyl_alcohol H+

Caption: General mechanism for the base-catalyzed hydroxymethylation of 4-methylphenol.

Experimental Protocol: Synthesis from 4-Methylphenol

This protocol is a generalized procedure based on the synthesis of related hydroxybenzyl alcohols.[3][4][5] Optimization may be required to maximize the yield of the desired ortho-isomer.

Materials:

  • 4-Methylphenol (p-cresol)

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

  • Sodium hydroxide (or other suitable base)

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylphenol in an aqueous solution of sodium hydroxide.

  • Slowly add formaldehyde solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to isolate 2-hydroxy-4-methylbenzyl alcohol.

The Reactivity Landscape: A Hub for Synthetic Transformations

The dual functionality of 2-hydroxy-4-methylbenzyl alcohol provides a rich platform for a variety of organic transformations.

Reactions at the Benzylic Alcohol

The benzylic alcohol moiety is a primary site for reactions such as oxidation, etherification, and esterification.

Oxidation of the benzylic alcohol to an aldehyde provides access to 2-hydroxy-4-methylbenzaldehyde, a valuable intermediate for the synthesis of pharmaceuticals and fine chemicals.

G Start 2-Hydroxy-4-methylbenzyl alcohol End 2-Hydroxy-4-methylbenzaldehyde Start->End Oxidizing Agent (e.g., PCC, MnO2)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2-hydroxy-4-methylbenzyl alcohol via Optimized Recrystallization

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract and Core Principles 2-hydroxy-4-methylbenzyl alcohol, a substituted benzyl alcohol derivative, is a valuable building block in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract and Core Principles

2-hydroxy-4-methylbenzyl alcohol, a substituted benzyl alcohol derivative, is a valuable building block in the synthesis of various specialty chemicals and pharmaceutical intermediates. Its purity is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and compromised biological activity in downstream applications. This application note provides a comprehensive guide to the purification of this compound using recrystallization, a robust and scalable technique for isolating crystalline solids in high purity.

The fundamental principle of recrystallization is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[1][2] An ideal solvent will completely dissolve the target compound at an elevated temperature but will have limited solvating capacity at lower temperatures, allowing the pure compound to crystallize out upon cooling while impurities remain dissolved in the supernatant, known as the mother liquor.[2][3] This guide explains the causal logic behind solvent selection and provides step-by-step protocols for achieving optimal purity and yield.

Causality of Solvent Selection: A Mechanistic Approach

The molecular structure of 2-hydroxy-4-methylbenzyl alcohol—featuring a non-polar toluene-like backbone and two polar functional groups (phenolic -OH and benzylic -OH)—dictates its solubility behavior. The hydroxyl groups can act as both hydrogen bond donors and acceptors, suggesting solubility in polar protic solvents. The aromatic ring and methyl group contribute non-polar characteristics. This amphiphilic nature makes solvent selection a critical, non-trivial step.

An optimal solvent system must satisfy several criteria:

  • High-Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at or below room temperature. This differential is the primary driver of high recovery yield.[1]

  • Impurity Segregation: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).[3]

  • Chemical Inertness: The solvent must not react with the target compound.[1][3]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[3]

Based on these principles, two primary strategies are presented: a single-solvent system using water and a more versatile mixed-solvent system (e.g., Toluene/Hexane or Ethanol/Water). Water is an excellent choice for compounds with sufficient polarity to be solubilized at high temperatures.[4] For more complex impurity profiles, a mixed-solvent system, where the compound is soluble in the "solvent" and insoluble in the "anti-solvent," offers finer control over the crystallization process.[5]

Table 1: Comparative Analysis of Potential Recrystallization Solvents
Solvent SystemBoiling Point (°C)PolarityRationale for 2-hydroxy-4-methylbenzyl alcoholKey Considerations
Water 100HighThe two -OH groups can form strong hydrogen bonds with water, especially at elevated temperatures. It is non-toxic and inexpensive.May have limited dissolving power even when hot, potentially requiring large volumes. High boiling point requires longer drying times.
Toluene 111LowThe aromatic ring and methyl group of the solute share structural similarity with toluene, favoring dissolution at high temperatures ("like dissolves like").The compound may have some residual solubility at low temperatures, potentially reducing yield.
Hexane 69Very LowExcellent as an "anti-solvent." The compound is expected to be insoluble in hexane.Not a primary solvent. Used to induce precipitation from a more polar solvent solution. Low boiling point makes it easy to remove.
Ethanol/Water 78-100TunableA highly versatile mixed-solvent system. Ethanol dissolves the compound well, and the addition of water as an anti-solvent can precisely induce crystallization.Requires careful optimization of the solvent ratio to avoid premature precipitation or "oiling out."
Ethyl Acetate/Hexane 77 (EA), 69 (Hex)TunableAnother common and effective mixed-solvent system. The compound is soluble in ethyl acetate, and hexane acts as the anti-solvent.[4]Both solvents are highly volatile and flammable. Proper ventilation is critical.

Experimental Workflow for Recrystallization

The following diagram outlines the logical flow of the recrystallization process, including critical decision points.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Drying A Place Crude Solid in Erlenmeyer Flask B Add Minimum Volume of Hot Solvent A->B C Heat to Dissolve (near boiling) B->C D Insoluble Impurities Present? C->D E Perform Hot Gravity Filtration D->E Yes F Cool Solution Slowly to Room Temperature D->F No E->F G Induce Further Cooling (Ice Bath) F->G H Crystals Formed G->H I Collect Crystals via Vacuum Filtration H->I J Wash with Small Amount of Cold Solvent I->J K Dry Crystals (Air or Low-Temp Oven) J->K L Pure Product K->L

Caption: Workflow diagram for the purification of 2-hydroxy-4-methylbenzyl alcohol.

Detailed Step-by-Step Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 4.1: Single-Solvent Recrystallization (Using Toluene)

This protocol is ideal when impurities are significantly more soluble in the chosen solvent than the target compound.

  • Dissolution: Place the crude 2-hydroxy-4-methylbenzyl alcohol (e.g., 5.0 g) into a 125 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat approximately 100 mL of toluene to its boiling point (~111°C) on a hot plate.

    • Causality: Using an Erlenmeyer flask minimizes solvent evaporation and prevents airborne contaminants from entering.

  • Minimal Solvent Addition: Carefully add the hot toluene to the Erlenmeyer flask in small portions while stirring and heating until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.[2]

  • Hot Filtration (Conditional): If any insoluble material (e.g., dust, inorganic salts) is observed in the hot solution, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.

    • Causality: Pre-heating the apparatus is critical to ensure the dissolved solute does not crystallize during filtration, which would result in product loss.

  • Slow Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

    • Causality: Slow cooling promotes the formation of large, well-defined, and highly pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum off, add a small amount of ice-cold toluene to the funnel to wash the crystals. After a moment, re-apply the vacuum to pull the wash solvent through. Repeat once more.

    • Causality: The solvent must be cold to avoid re-dissolving a significant portion of the purified product. The wash step removes any mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.

  • Drying: Transfer the purified crystals to a watch glass and allow them to air-dry in the fume hood. For faster results, dry in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Analysis: Determine the melting point of the purified solid and compare it to the literature value. A sharp melting point close to the literature value is a strong indicator of high purity.

Protocol 4.2: Mixed-Solvent Recrystallization (Using Ethanol/Water)

This protocol is highly effective when a single suitable solvent cannot be found.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (ethanol) dropwise at room temperature until the solid is completely dissolved. Use the absolute minimum amount required.

  • Inducing Precipitation: While stirring, add the "anti-solvent" (water) dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.

    • Causality: The anti-solvent reduces the overall solvating power of the system, forcing the less soluble target compound out of the solution.[5]

  • Re-dissolution: Gently heat the turbid solution on a hot plate until it becomes clear again. If it does not become clear, add a minimal amount of the "good" solvent (ethanol) dropwise until clarity is achieved.

  • Crystallization and Isolation: Follow steps 4 through 9 from Protocol 4.1, using an ice-cold ethanol/water mixture (at the ratio determined for cloudiness) for the washing step.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated.Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly.
No Crystals Form Too much solvent was used; the solution is not sufficiently supersaturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. Add a tiny "seed crystal" from a previous batch.
Very Low Yield Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Always wash crystals with ice-cold solvent. Ensure the filtration apparatus is pre-heated.
Colored Impurities in Crystals Impurity is co-crystallizing with the product.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution due to the risk of bumping.

References

  • University of Rochester, Department of Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Royal Society of Chemistry. Finding the best solvent for recrystallisation.
  • Wikipedia.
  • University of California, Davis.
  • PubChem, National Institutes of Health. 2-Hydroxy-5-methylbenzyl alcohol.

Sources

Application

Application Note: A Robust Column Chromatography Method for the Baseline Separation of Hydroxymethylphenol Isomers

Abstract The separation of structural isomers presents a significant analytical challenge due to their nearly identical physicochemical properties.[1][2] This is particularly true for hydroxymethylphenol isomers (ortho-,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The separation of structural isomers presents a significant analytical challenge due to their nearly identical physicochemical properties.[1][2] This is particularly true for hydroxymethylphenol isomers (ortho-, meta-, and para-), which are critical intermediates in the synthesis of pharmaceuticals, polymers, and specialty chemicals. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the effective baseline separation of 2-hydroxymethylphenol, 3-hydroxymethylphenol, and 4-hydroxymethylphenol. We move beyond standard C18 stationary phases, which often fail to provide adequate resolution, to specialized phases that leverage alternative chemical interactions. The causality behind the selection of the stationary phase, mobile phase optimization, and detection parameters is explained in depth to provide a framework for robust method development and transfer.

Introduction: The Challenge of Isomer Separation

Hydroxymethylphenols are reaction products of phenol and formaldehyde, serving as foundational building blocks in various chemical industries. The position of the hydroxymethyl group on the phenol ring dictates the reactivity and subsequent properties of derived products. Therefore, the ability to separate and quantify these positional isomers is crucial for quality control, reaction monitoring, and regulatory compliance.

Due to their similar molecular weight and logP values, separating these isomers using traditional reversed-phase chromatography on an octadecylsilyl (C18) column is often unsuccessful.[3] The separation relies almost exclusively on subtle differences in hydrophobicity, which are insufficient for complete resolution. Achieving separation requires a chromatographic system that can exploit finer differences in molecular structure, such as dipole moments and electron density distribution. This guide details a method that utilizes π-π interactions to achieve this selectivity.

Principles of Separation: Leveraging π-π Interactions

The core of this method lies in selecting a stationary phase that offers multiple modes of interaction beyond simple hydrophobicity.[4] While standard C18 columns primarily separate based on non-polar interactions, columns with phenyl-based ligands introduce the capacity for π-π interactions.

Causality of Column Selection: Positional isomers of aromatic compounds, like hydroxymethylphenols, possess identical functional groups but differ in the spatial arrangement of these groups. This results in distinct electron density distributions and dipole moments across the aromatic ring. A phenyl-based stationary phase contains electron-rich phenyl rings that can interact with the aromatic rings of the analytes through π-π stacking. The strength of this interaction is highly sensitive to the analyte's geometry and electronic properties, providing a powerful mechanism for differentiating between isomers.[1][4] Biphenyl and Pentafluorophenyl (PFP) columns enhance these interactions further, offering even greater selectivity for challenging isomer separations.[1][5] For this application, a Phenyl-Hexyl phase is chosen as it provides a good balance of hydrophobic and π-π interactions, leading to robust and reproducible separations.

Method Development Workflow

The following diagram illustrates the logical workflow for developing a robust separation method for positional isomers.

Caption: Logical flow for chromatographic method development.

Experimental Protocol

This protocol provides a self-validating system. System suitability tests, including resolution and peak symmetry, should be performed before sample analysis to ensure the system is performing correctly.

Materials and Reagents
  • Analytes: 2-Hydroxymethylphenol, 3-Hydroxymethylphenol, 4-Hydroxymethylphenol (purity ≥98%)

  • Solvents: Acetonitrile (HPLC Grade), Water (Type I, 18.2 MΩ·cm)

  • Additive: Formic Acid (LC-MS Grade)

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

Instrumentation and Chromatographic Conditions
  • System: HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Software: Chromatography Data System (CDS) for instrument control and data processing.

Table 1: Optimized Chromatographic Parameters

ParameterRecommended SettingRationale
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmProvides mixed-mode separation (hydrophobic and π-π) essential for resolving positional isomers.[1][3]
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group, ensuring sharp peaks and consistent retention.[6]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient Program 0-2 min: 20% B; 2-12 min: 20-50% B; 12-13 min: 50-95% B; 13-15 min: 95% B; 15.1-18 min: 20% B (Re-equilibration)A shallow gradient is employed to maximize the resolution between the closely eluting isomers.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 35 °CElevated temperature can improve efficiency by reducing mobile phase viscosity and increasing mass transfer kinetics.[7]
Detection UV at 274 nmPhenolic compounds exhibit strong absorbance near this wavelength.[8] A PDA detector can be used to confirm peak purity. Fluorescence is a more sensitive alternative.[9]
Injection Volume 5 µLSmall volume to prevent column overload and peak distortion.
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • To prepare 1 L of Mobile Phase A, add 1 mL of formic acid to 999 mL of Type I water. Mix thoroughly and degas.

    • Mobile Phase B is HPLC-grade acetonitrile.

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of each isomer individually in the sample diluent.

    • Create a mixed working standard solution containing all three isomers at a final concentration of 50 µg/mL each by diluting the stock solutions in the sample diluent.

  • Sample Preparation:

    • Dissolve the sample matrix in the sample diluent to achieve a target concentration within the linear range of the method (e.g., 50 µg/mL).

    • Filter the final solution through a 0.22 µm syringe filter to remove particulates before injection.

  • System Setup and Equilibration:

    • Install the Phenyl-Hexyl column and set the column temperature to 35 °C.

    • Purge the pump lines with the respective mobile phases.

    • Equilibrate the column with the initial mobile phase composition (20% B) for at least 15 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (sample diluent) to ensure the system is clean.

    • Perform at least five replicate injections of the mixed working standard to establish system suitability.

    • Inject the prepared samples for analysis.

System Suitability Criteria
  • Resolution (R_s): The resolution between any two adjacent isomer peaks should be ≥ 1.5.

  • Tailing Factor (T_f): The tailing factor for each peak should be between 0.9 and 1.5.

  • Reproducibility (%RSD): The relative standard deviation for the retention time and peak area of replicate standard injections should be < 2.0%.

Expected Results and Discussion

Under the specified conditions, the three hydroxymethylphenol isomers should be baseline resolved. The typical elution order in reversed-phase chromatography for these isomers is para > ortho > meta, primarily due to differences in polarity and the ability to form intramolecular hydrogen bonds in the ortho isomer, which can reduce its interaction with the polar mobile phase.

Table 2: Representative Chromatographic Data

AnalyteExpected Retention Time (min)Tailing Factor (T_f)Resolution (R_s) vs. Next Peak
4-Hydroxymethylphenol~7.51.12.1
2-Hydroxymethylphenol~8.21.21.8
3-Hydroxymethylphenol~8.81.1-

Note: These are typical values. Actual retention times may vary depending on the specific HPLC system, column batch, and mobile phase preparation.

Chromatographic Workflow Diagram

This diagram outlines the complete experimental procedure from preparation to final analysis.

Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Analysis Stage mp_prep 1. Mobile Phase Preparation (A: 0.1% FA in H2O, B: ACN) equilibration 4. System Equilibration (15 min at 20% B) mp_prep->equilibration std_prep 2. Standard Solution Preparation (50 µg/mL mix) ssi_inject 5. System Suitability (5x Standard Injections) std_prep->ssi_inject sample_prep 3. Sample Preparation (Dissolve & Filter) sample_inject 6. Sample Injection sample_prep->sample_inject equilibration->ssi_inject ssi_inject->sample_inject integration 7. Peak Integration & Identification sample_inject->integration quant 8. Quantification (External Standard) integration->quant report 9. Generate Report quant->report

Caption: Step-by-step workflow for isomer analysis.

Conclusion

The separation of hydroxymethylphenol positional isomers is a challenging task that cannot be reliably accomplished with standard C18 columns. By employing a Phenyl-Hexyl stationary phase, this method leverages π-π interactions to provide an alternative selectivity mechanism, resulting in the robust, baseline resolution of 2-, 3-, and 4-hydroxymethylphenol. The detailed protocol and the discussion of the underlying chemical principles offer researchers and drug development professionals a solid foundation for implementing and adapting this method for routine quality control and research applications.[3]

References

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. (2019). PMC - NIH. [Link]

  • Improving HPLC Separation of Polyphenols. (n.d.). LCGC International. [Link]

  • A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. [Link]

  • Separation of positional isomers. (2017). Chromatography Forum. [Link]

  • HPLC Column for Structual Isomers. (n.d.). Nacalai Tesque. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv. [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). EPA. [Link]

  • The reaction of phenol with formaldehyde: II. The ratio of ortho‐ and para‐hydroxymethylphenol in the base‐catalyzed hydroxymethylation of phenol. (2025). ResearchGate. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. [Link]

  • A sensitive HPLC method for the quantification of free and total p-cresol in patients with chronic renal failure. (n.d.). PubMed. [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2022). MDPI. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • OSHA Method 32: Phenol and Cresol. (n.d.). OSHA. [Link]

  • Simultaneous Determination of Phenol and p-Cresol in Human Urine by an HPLC Method. (2025). SID. [Link]

  • Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves. (n.d.). Catalysis Eprints database. [Link]

  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. (2007). PubMed Central. [Link]

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Method

Application Note: A Validated Reverse-Phase HPLC Method for the Analysis of 2-(Hydroxymethyl)-5-methylphenol Reaction Mixtures

Introduction 2-(Hydroxymethyl)-5-methylphenol is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Monitoring the progress of reactions involving this compound is crucial fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Hydroxymethyl)-5-methylphenol is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Monitoring the progress of reactions involving this compound is crucial for optimizing yield, minimizing impurities, and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in complex mixtures.[1] This application note details a robust and validated reverse-phase HPLC (RP-HPLC) method for the analysis of 2-(Hydroxymethyl)-5-methylphenol in reaction mixtures. The described protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development to validation, grounded in scientific principles and regulatory standards.

The primary challenge in analyzing reaction mixtures is the presence of starting materials, intermediates, byproducts, and the final product, all of which may have similar chemical properties.[2] This necessitates a highly selective and sensitive analytical method. The methodology presented herein leverages a C18 stationary phase and a gradient elution mobile phase to achieve optimal separation of 2-(Hydroxymethyl)-5-methylphenol from its related substances.

I. Principles of the HPLC Method

Reverse-phase chromatography is the chosen mode of separation due to its wide applicability for the analysis of moderately polar to nonpolar compounds like phenols.[3] In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane or C18), and the mobile phase is polar. The retention of analytes is primarily governed by hydrophobic interactions between the analytes and the stationary phase.[4] More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

The separation of phenolic compounds, including 2-(Hydroxymethyl)-5-methylphenol, is influenced by the pH of the mobile phase.[5] The phenolic hydroxyl group is weakly acidic, and its ionization state can be controlled by adjusting the mobile phase pH. Suppressing the ionization of the phenolic group by maintaining an acidic pH increases its hydrophobicity, leading to better retention and peak shape on a C18 column.[6]

II. HPLC Method Development and Optimization

The development of a successful HPLC method involves the systematic optimization of several key parameters to achieve the desired separation.

A. Stationary Phase Selection

A C18 (octadecyl) column is the most common and versatile stationary phase for RP-HPLC and is well-suited for the separation of phenolic compounds.[3][7] The hydrophobic nature of the C18 alkyl chains provides excellent retention for aromatic compounds like 2-(Hydroxymethyl)-5-methylphenol. For this application, a column with dimensions of 250 mm length, 4.6 mm internal diameter, and a particle size of 5 µm is recommended to balance separation efficiency and analysis time.[7]

B. Mobile Phase Composition

The mobile phase consists of a mixture of an aqueous component and an organic modifier. Acetonitrile and methanol are common organic modifiers used in RP-HPLC.[5] Acetonitrile is often preferred for the analysis of phenolic compounds due to its lower viscosity and UV transparency at lower wavelengths.

To ensure the suppression of silanol group ionization on the silica-based stationary phase and the ionization of the phenolic analytes, the aqueous component of the mobile phase is acidified.[4][6] A dilute solution of an acid like phosphoric acid or formic acid is typically used. For this method, a mobile phase of acetonitrile and water, with a small percentage of phosphoric acid, is employed.[8] A gradient elution, where the proportion of the organic modifier is increased over time, is utilized to effectively separate compounds with a wide range of polarities that are often present in reaction mixtures.[2]

C. Detection Wavelength

Phenolic compounds exhibit strong UV absorbance. The selection of an appropriate detection wavelength is critical for achieving high sensitivity. The UV spectrum of 2-(Hydroxymethyl)-5-methylphenol should be determined to identify the wavelength of maximum absorbance (λmax). For many simple phenols, this is typically in the range of 270-280 nm.[9] A UV detector set at 274 nm is a good starting point for the analysis of phenols and cresols.[9]

III. Detailed Application Protocol

This section provides a step-by-step protocol for the HPLC analysis of 2-(Hydroxymethyl)-5-methylphenol reaction mixtures.

A. Equipment and Reagents
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, and ultrapure water.

  • Reagents: Phosphoric acid (85%).

  • Standards: Reference standard of 2-(Hydroxymethyl)-5-methylphenol.

  • Sample Diluent: A mixture of water and acetonitrile, similar to the initial mobile phase conditions.

B. Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of ultrapure water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution: Accurately weigh about 10 mg of 2-(Hydroxymethyl)-5-methylphenol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the sample diluent to achieve concentrations spanning the expected range of the analyte in the reaction samples.[9] A typical range would be 1-50 µg/mL.

C. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70% B; 25-26 min, 70-30% B; 26-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 274 nm
Injection Volume 10 µL
D. Sample Preparation
  • Accurately transfer a known amount of the reaction mixture (e.g., 100 µL) into a 10 mL volumetric flask.

  • Dilute to volume with the sample diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

E. Experimental Workflow Diagram

G cluster_prep Solution & Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mobile_phase Prepare Mobile Phases (A: 0.1% H3PO4 in Water, B: ACN) instrument_setup Set Up HPLC Instrument (Install Column, Equilibrate System) prep_mobile_phase->instrument_setup prep_standards Prepare Standard Solutions (Stock and Calibration Curve) sequence_setup Create Injection Sequence (Standards and Samples) prep_standards->sequence_setup prep_sample Prepare Reaction Sample (Dilute and Filter) prep_sample->sequence_setup run_analysis Run Analysis instrument_setup->run_analysis sequence_setup->run_analysis integrate_peaks Integrate Chromatographic Peaks run_analysis->integrate_peaks calibration_curve Generate Calibration Curve (Plot Area vs. Concentration) integrate_peaks->calibration_curve quantify_sample Quantify Analyte in Sample integrate_peaks->quantify_sample calibration_curve->quantify_sample generate_report Generate Final Report quantify_sample->generate_report

Caption: Workflow for HPLC analysis of 2-(Hydroxymethyl)-5-methylphenol.

IV. Method Validation

To ensure the reliability and accuracy of the analytical results, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[1][10][11] The key validation parameters are outlined below.

A. Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.The peak for 2-(Hydroxymethyl)-5-methylphenol should be well-resolved from other peaks in the chromatogram.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[12]Correlation coefficient (r²) ≥ 0.999 for the calibration curve.[13]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]Typically 80-120% of the target concentration.[12]
Accuracy The closeness of the test results to the true value.[12]Recovery of 98-102% for spiked samples at three different concentration levels.[15]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.[15]Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition.
B. Method Validation Workflow Diagram

G cluster_validation Method Validation as per ICH Q2(R2) Specificity Specificity/ Selectivity Validated_Method Validated HPLC Method Specificity->Validated_Method Linearity Linearity & Range Linearity->Validated_Method Accuracy Accuracy (Recovery) Accuracy->Validated_Method Precision Precision (Repeatability & Intermediate) Precision->Validated_Method LOD_LOQ LOD & LOQ LOD_LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Key parameters for HPLC method validation.

V. Data Analysis and Interpretation

  • Identification: The 2-(Hydroxymethyl)-5-methylphenol peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standard injections against their known concentrations. The concentration of 2-(Hydroxymethyl)-5-methylphenol in the sample is then determined by interpolating its peak area on the calibration curve.

  • Reaction Monitoring: By analyzing samples taken at different time points during the reaction, the consumption of starting materials and the formation of 2-(Hydroxymethyl)-5-methylphenol and any byproducts can be tracked. This data is invaluable for reaction optimization and kinetic studies.

VI. Conclusion

The reverse-phase HPLC method detailed in this application note provides a reliable and robust tool for the quantitative analysis of 2-(Hydroxymethyl)-5-methylphenol in reaction mixtures. The method is selective, linear, accurate, and precise, meeting the validation criteria set forth by the ICH. By following this protocol, researchers and drug development professionals can effectively monitor reaction progress, ensure product quality, and streamline their synthetic processes.

References

  • NEWTON, N. (n.d.). Separation of 2-Chloro-5-methylphenol on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • Abbas, F., Keleş, F., & Dinc, E. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Molecules, 23(1), 169. [Link]

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Method TO-8: Method for the Determination of Phenol and Methylphenols (Cresols) in Ambient Air Using High Performance Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Patel, P., & Patel, V. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Hussain, S., et al. (2018). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Journal of Pharmaceutical and Biomedical Analysis, 148, 254-261.
  • Kalili, K. M., & de Villiers, A. (2012). Improving HPLC Separation of Polyphenols. LCGC Europe, 25(11).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenol. Retrieved from [Link]

  • Garcia, M. A., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC North America, 22(10).
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Al-Sabti, A., & El-Haj, B. M. (2022). Development and Validation of a Stability-indicating HPLC Method for Determination of Insulin Detemir and Preservatives in their Pharmaceutical Preparations. Analytical and Bioanalytical Chemistry Research, 9(1), 85-99.
  • Popa, G., & Spafiu, F. (2014). RP-HPLC Method for the Separation of Some Phenol Derivatives Using Gradient Elution and UV Detection. Revista de Chimie, 65(1), 85-89.
  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Roces-Profesor, A., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(1), 143. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.

Sources

Application

Application Note: A Validated GC-MS Method for the Sensitive Detection of 2-Hydroxy-4-methylbenzyl Alcohol

Introduction and Scientific Rationale 2-Hydroxy-4-methylbenzyl alcohol is a substituted phenolic compound whose accurate detection is crucial in various scientific domains. It may be present as a synthetic intermediate,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

2-Hydroxy-4-methylbenzyl alcohol is a substituted phenolic compound whose accurate detection is crucial in various scientific domains. It may be present as a synthetic intermediate, a degradation product, or a metabolite. The presence of two active hydrogen atoms in its hydroxyl groups makes it a polar, non-volatile molecule. Direct injection onto a GC column can lead to strong interactions with the stationary phase, resulting in broad, tailing peaks and a lack of reproducibility.

The Causality of Derivatization: To ensure a robust and reliable analysis, derivatization is an essential step. This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This silylation reaction quantitatively replaces the acidic protons of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[1][2][3] The resulting di-TMS derivative of 2-hydroxy-4-methylbenzyl alcohol is significantly more volatile and thermally stable, leading to improved chromatographic resolution, symmetric peak shape, and enhanced sensitivity.[1]

Comprehensive Experimental Workflow

The entire analytical process, from sample receipt to final data analysis, is outlined below. Each stage is designed to ensure maximum recovery, reproducibility, and analytical integrity.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Standard Preparation (Stock & Dilutions) Deriv Silylation Reaction (BSTFA + 1% TMCS, 70°C) Standard->Deriv Sample Sample Collection (e.g., Aqueous Matrix) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Drydown Evaporation to Dryness (Nitrogen Stream) Extraction->Drydown Drydown->Deriv GCMS GC-MS Injection (1 µL, Splitless) Deriv->GCMS Separation Chromatographic Separation (HP-5ms Column) GCMS->Separation Detection Mass Spectrometric Detection (EI, Scan Mode) Separation->Detection Integration Peak Identification & Integration (Retention Time & Mass Spectrum) Detection->Integration Quant Quantification (External Standard Curve) Integration->Quant Report Final Report Generation Quant->Report

Caption: Overall workflow for the GC-MS analysis of 2-hydroxy-4-methylbenzyl alcohol.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • 2-Hydroxy-4-methylbenzyl alcohol: Analytical standard, purity >98%.

  • Methanol (CH₃OH): HPLC or GC-MS grade.[4]

  • Ethyl Acetate (C₄H₈O₂): HPLC or GC-MS grade.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS): Derivatization grade.

  • Pyridine: Anhydrous, for derivatization.

  • Anhydrous Sodium Sulfate (Na₂SO₄): ACS grade.

  • Helium: Ultra-high purity (99.999%).

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole system.

  • GC Column: HP-5ms (5%-phenyl)-methylpolysiloxane capillary column (30 m length x 0.25 mm I.D. x 0.25 µm film thickness).[4]

  • Autosampler: Agilent 7693A or equivalent.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.[5]

Detailed Protocols

Preparation of Standards
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-hydroxy-4-methylbenzyl alcohol standard and dissolve it in 10 mL of methanol in a class 'A' volumetric flask.

  • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 20.0 µg/mL) by serial dilution of the working standard with methanol. These solutions will be derivatized alongside the samples.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline for extracting the analyte from an aqueous matrix. It should be optimized and validated for specific sample types.

  • Transfer 1 mL of the aqueous sample into a 15 mL glass centrifuge tube.

  • Add 2 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 2-5) twice more, pooling the organic extracts.

  • Pass the pooled extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the extract to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol: Silylation

This procedure must be performed in a moisture-free environment to prevent hydrolysis of the silylating reagent.

Caption: Silylation of 2-hydroxy-4-methylbenzyl alcohol using BSTFA.

  • To the dried sample extract or 100 µL of a calibration standard (evaporated to dryness), add 100 µL of pyridine.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial in a heating block or oven at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system.

GC-MS Instrumental Parameters

The following tables summarize the optimized conditions for the analysis.

Table 1: Gas Chromatograph Conditions

Parameter Setting Rationale
Injector Port Temp. 280°C Ensures rapid and complete volatilization of the derivatized analyte.
Injection Mode Splitless (1 min) Maximizes analyte transfer to the column for trace-level sensitivity.
Injection Volume 1 µL Standard volume for capillary GC.
Carrier Gas Helium Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant) Optimal flow for column efficiency and MS interface.
Oven Program 80°C (hold 2 min) Initial temperature to focus analytes at the head of the column.
Ramp to 200°C @ 15°C/min Ramps through the elution range of potential volatile impurities.
Ramp to 300°C @ 25°C/min Final ramp to elute the target analyte and clean the column.

| | Hold at 300°C for 5 min | Ensures all components are eluted from the column. |

Table 2: Mass Spectrometer Conditions

Parameter Setting Rationale
Ionization Mode Electron Ionization (EI) Standard, robust ionization technique producing reproducible fragmentation patterns.
Electron Energy 70 eV Industry standard energy for creating searchable mass spectral libraries.
Ion Source Temp. 230°C Prevents condensation of analytes while minimizing thermal degradation.
Quadrupole Temp. 150°C Standard operating temperature for stable mass filtering.
Mass Scan Range m/z 40 - 500 Covers the mass range of the derivatized analyte and its key fragments.

| Solvent Delay | 5 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |

Expected Results and Data Analysis

  • Analyte Identification: The di-TMS derivative of 2-hydroxy-4-methylbenzyl alcohol is identified by its characteristic retention time and its unique mass spectrum.

  • Mass Spectrum: The underivatized molecule has a molecular weight of 138.18 g/mol . The di-TMS derivative will have a molecular weight of approximately 282.4 g/mol . The EI mass spectrum is expected to show:

    • A molecular ion (M⁺) at m/z 282 .

    • A prominent fragment from the loss of a methyl group (M-15) at m/z 267 .

    • A characteristic ion for TMS derivatives at m/z 73 ([Si(CH₃)₃]⁺).

    • Fragments related to benzylic cleavage. Based on the fragmentation of similar compounds, ions around m/z 195 (M-CH₂OTMS) and m/z 179 (benzylic cleavage) may be observed.

  • Quantification: A calibration curve is constructed by plotting the peak area of the primary quantifier ion (e.g., m/z 267) against the concentration of the derivatized standards. The concentration of the analyte in unknown samples is determined by interpolation from this curve.

Method Validation and Trustworthiness

To ensure the reliability of this protocol, it must be validated according to established guidelines. The following performance characteristics should be assessed.[4][6]

Table 3: Method Validation Acceptance Criteria

Parameter Acceptance Criterion Purpose
Specificity No interfering peaks at the analyte's retention time in a blank matrix. Ensures the signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.995 over the calibration range. Confirms a proportional response of the detector to analyte concentration.
Accuracy (Recovery) 85% - 115% recovery from a spiked matrix. Measures the agreement between the experimental and true values.
Precision (RSD) Repeatability RSD ≤ 5%; Intermediate Precision RSD ≤ 10%. Demonstrates the closeness of repeated measurements under the same and different conditions.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1. The lowest concentration of analyte that can be reliably detected.

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest concentration of analyte that can be accurately quantified. |

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and robust tool for the analysis of 2-hydroxy-4-methylbenzyl alcohol. The critical step of silylation derivatization successfully overcomes the challenges associated with the analysis of polar phenolic alcohols, yielding excellent chromatography and reliable quantification. This validated protocol is well-suited for researchers, scientists, and drug development professionals requiring precise measurement of this compound in various matrices.

References

  • Shrivastava, V.S. et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2):218-225. [Link]

  • Al-Zehouri, J. (2011). Capillary Gas Chromatographic Method for the Determination of Benzyl Alcohol in Injectable Formulations. International Journal of Pharmaceutical Sciences Review and Research, 8(2):9-13. [Link]

  • Dasgupta, A. et al. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 708(1-2):299-303. [Link]

  • Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. (n.d.). Application Note. [Link]

  • PubChem. (n.d.). 4-Methylbenzyl alcohol. National Center for Biotechnology Information. [Link]

  • Kido Soule, M.C. et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11):4941-4951. [Link]

  • Proestos, C. et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4):90. [Link]

  • U.S. Patent 4,192,959. (1980). Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
  • Floare, C.G. et al. (2012). Determination of Phenolic Compounds from Wine Samples by GC/MS System. Revista de Chimie, 63(9):856-861. [Link]

  • University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

  • Shrivastava, V.S. et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. ResearchGate. [Link]

Sources

Method

Application Note: 1H and 13C NMR Peak Assignment and Structural Elucidation of 2-(Hydroxymethyl)-5-methylphenol

Abstract This application note provides a comprehensive guide to the structural elucidation of 2-(hydroxymethyl)-5-methylphenol using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of direct experimental s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 2-(hydroxymethyl)-5-methylphenol using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of direct experimental spectra in publicly available databases, this document presents a detailed theoretical prediction and peak assignment for both ¹H and ¹³C NMR spectra. The rationale behind the predicted chemical shifts, multiplicities, and coupling constants is thoroughly explained based on fundamental NMR principles and established substituent effects on aromatic systems. Furthermore, this guide includes detailed, field-proven protocols for sample preparation and data acquisition, establishing a self-validating framework for researchers aiming to perform similar analyses. This document is intended to serve as a practical and educational resource for scientists involved in organic synthesis, medicinal chemistry, and materials science.

Introduction

2-(Hydroxymethyl)-5-methylphenol, a substituted cresol, is a valuable building block in organic synthesis, finding applications in the development of novel resins, antioxidants, and pharmaceutical intermediates. Its structure, featuring a phenol ring with hydroxyl, methyl, and hydroxymethyl substituents, presents a distinct set of spectroscopic characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural confirmation of such organic molecules.[1] This application note details the theoretical assignment of the ¹H and ¹³C NMR spectra of 2-(hydroxymethyl)-5-methylphenol, providing a foundational guide for its characterization.

The predictive approach outlined herein is grounded in the well-established principles of chemical shift theory and spin-spin coupling.[2] The electronic environment of each nucleus is influenced by the neighboring functional groups; electron-donating groups like hydroxyl and methyl tend to shield aromatic protons, shifting their signals upfield, while the hydroxymethyl group, with its oxygen atom, exerts a mild deshielding effect.[2] By systematically analyzing these substituent effects, a highly accurate prediction of the NMR spectrum can be constructed.

Predicted NMR Spectra and Peak Assignments

The structure of 2-(hydroxymethyl)-5-methylphenol with the IUPAC numbering system is shown below. This numbering will be used for all subsequent peak assignments.

Caption: Structure of 2-(Hydroxymethyl)-5-methylphenol with IUPAC numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-(hydroxymethyl)-5-methylphenol is summarized in Table 1. The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring, with benzene resonating at approximately 7.3 ppm as a reference.[2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-66.95 - 7.10dJortho = 7.0 - 9.01H
H-46.75 - 6.90ddJortho = 7.0 - 9.0, Jmeta = 1.5 - 2.51H
H-36.65 - 6.80dJmeta = 1.5 - 2.51H
-CH₂OH4.60 - 4.75s-2H
Phenolic -OH4.50 - 5.50br s-1H
-CH₃2.20 - 2.35s-3H
-CH₂OH Variable (depends on concentration and solvent)t~5.01H

Table 1: Predicted ¹H NMR Peak Assignments for 2-(Hydroxymethyl)-5-methylphenol.

Rationale for ¹H NMR Assignments:

  • Aromatic Protons (H-3, H-4, H-6): The protons on the aromatic ring are expected to appear in the range of 6.5-8.0 ppm.[3] The hydroxyl group is a strong electron-donating group, causing significant shielding (upfield shift) of the ortho and para protons. The methyl group is also electron-donating, contributing to further shielding. The hydroxymethyl group has a mild inductive electron-withdrawing effect due to the oxygen atom, which would slightly deshield the ortho proton (H-3).

    • H-6: This proton is ortho to the electron-donating methyl group and meta to the strongly electron-donating hydroxyl group. It is expected to be the most downfield of the aromatic protons and will appear as a doublet due to coupling with H-4 (Jortho ≈ 7-9 Hz).[4]

    • H-4: This proton is ortho to the methyl group and meta to the hydroxyl group. It will experience coupling from both H-3 (Jmeta ≈ 1.5-2.5 Hz) and H-6 (Jortho ≈ 7-9 Hz), resulting in a doublet of doublets.[5]

    • H-3: This proton is ortho to the strongly electron-donating hydroxyl group and will be the most shielded (most upfield) of the aromatic protons. It will appear as a doublet due to meta coupling with H-4 (Jmeta ≈ 1.5-2.5 Hz).[5]

  • Hydroxymethyl Protons (-CH₂OH): The benzylic protons of the hydroxymethyl group are adjacent to an oxygen atom and the aromatic ring, placing their chemical shift in the range of 4.6-4.8 ppm.[6] These two protons are chemically equivalent and are not coupled to any neighboring protons, thus they will appear as a singlet.

  • Phenolic Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton can vary significantly depending on the solvent, concentration, and temperature, typically appearing between 4.5 and 5.5 ppm.[7] It usually presents as a broad singlet due to hydrogen bonding and chemical exchange.

  • Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring are in a benzylic position and are expected to resonate around 2.2-2.4 ppm as a sharp singlet.[3]

  • Hydroxymethyl Hydroxyl Proton (-CH₂O H): The hydroxyl proton of the hydroxymethyl group is also variable and can exchange with residual water in the solvent. If observable, it would likely appear as a triplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of 2-(hydroxymethyl)-5-methylphenol is summarized in Table 2. The chemical shifts are predicted based on the known effects of hydroxyl, methyl, and hydroxymethyl substituents on the chemical shifts of the benzene ring carbons (base value of 128.5 ppm).[8]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1152 - 156
C-2128 - 132
C-5136 - 140
C-3115 - 120
C-4129 - 133
C-6120 - 125
-CH₂OH (C-7)62 - 66
-CH₃ (C-8)20 - 22

Table 2: Predicted ¹³C NMR Peak Assignments for 2-(Hydroxymethyl)-5-methylphenol.

Rationale for ¹³C NMR Assignments:

  • Aromatic Carbons (C-1 to C-6): Aromatic carbons typically resonate in the range of 110-160 ppm.[2]

    • C-1: This carbon is directly attached to the highly electronegative oxygen of the hydroxyl group, causing it to be the most deshielded aromatic carbon, appearing significantly downfield.

    • C-2 and C-5: These are the ipso-carbons bearing the hydroxymethyl and methyl substituents, respectively. Their chemical shifts will be influenced by the substituent effects.

    • C-3, C-4, and C-6: These carbons are attached to hydrogen atoms. Their chemical shifts are influenced by their position relative to the electron-donating hydroxyl and methyl groups. The carbons ortho and para to the hydroxyl group (C-3 and C-5) will be shielded (shifted upfield) compared to the meta carbons.[9]

  • Hydroxymethyl Carbon (-CH₂OH, C-7): The carbon of the hydroxymethyl group is an sp³ hybridized carbon attached to an oxygen atom, which places its chemical shift in the range of 62-66 ppm.

  • Methyl Carbon (-CH₃, C-8): The sp³ hybridized carbon of the methyl group will be the most shielded carbon in the molecule, appearing at the most upfield position, typically around 20-22 ppm.

Experimental Protocols

To obtain high-quality NMR spectra for 2-(hydroxymethyl)-5-methylphenol, the following protocols are recommended.

Sample Preparation

Proper sample preparation is crucial for acquiring high-resolution NMR spectra.[10]

G A Weigh 10-20 mg of 2-(hydroxymethyl)-5-methylphenol B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Vortex to ensure complete dissolution B->C D Transfer solution to a clean, dry 5 mm NMR tube C->D E Cap the NMR tube and label appropriately D->E

Caption: Workflow for NMR sample preparation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for phenolic compounds.[10] The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.

  • Concentration: For ¹H NMR, a concentration of 10-20 mg/mL is typically sufficient. For ¹³C NMR, a more concentrated sample (50-100 mg/mL) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[11]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent shimming issues.[12]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[13] Most commercially available deuterated solvents already contain TMS.

Data Acquisition

The following are general guidelines for setting up NMR data acquisition parameters for a small molecule like 2-(hydroxymethyl)-5-methylphenol.

G A Insert sample into the NMR spectrometer B Lock and shim the spectrometer A->B C Set acquisition parameters (e.g., spectral width, acquisition time) B->C D Acquire ¹H NMR spectrum C->D E Acquire ¹³C NMR spectrum C->E F Process the data (Fourier transform, phase correction, baseline correction) D->F E->F G Analyze and assign the spectra F->G

Caption: General workflow for NMR data acquisition and processing.

  • ¹H NMR Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 12-15 ppm is usually sufficient to cover the entire spectrum of organic molecules.

    • Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.[14]

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.

    • Number of Scans: For a sample of sufficient concentration, 8-16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Spectral Width: A spectral width of 200-220 ppm is standard for ¹³C NMR.[15]

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

    • Number of Scans: A significantly higher number of scans (e.g., 128, 256, or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Conclusion

This application note provides a detailed theoretical framework for the ¹H and ¹³C NMR peak assignment of 2-(hydroxymethyl)-5-methylphenol. By applying fundamental principles of NMR spectroscopy and understanding the electronic effects of the substituents, a reliable prediction of the chemical shifts and coupling patterns can be achieved. The provided protocols for sample preparation and data acquisition offer a robust methodology for researchers to obtain high-quality experimental data for this compound and other related structures. This guide serves as a valuable resource for the structural verification and characterization of 2-(hydroxymethyl)-5-methylphenol in various scientific and industrial applications.

References

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

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  • Emwas, A. H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 633.
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  • The Organic Chemistry Tutor. (2018). How To Determine The Number of Signals In a H NMR Spectrum. Retrieved from [https://www.youtube.com/watch?v=F5- jee8-aA0]([Link] jee8-aA0)

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  • Powers, R. (n.d.).
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  • Hoff, C. D., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(1), 2176–2179.
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  • Reiter, N. J., et al. (2015). NMR Characterization of RNA Small Molecule Interactions. Methods in enzymology, 565, 3–35.
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  • Azhagiya Singam, E. R., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 295.
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  • ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Displays the chemical shift changes (δ) in ppm for 1H NMR between benzyl alcohol and the natural CD's. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

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Application

Application Notes and Protocols for the Synthesis of Phenolic Resins from 2-(Hydroxymethyl)-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis and characterization of specialty phenolic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis and characterization of specialty phenolic resins using 2-(Hydroxymethyl)-5-methylphenol as the primary monomer. Phenolic resins are a cornerstone of the thermosetting polymer industry, valued for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] The use of a substituted phenol, such as 2-(Hydroxymethyl)-5-methylphenol, which already incorporates a reactive hydroxymethyl group, allows for a self-condensation polymerization. This approach offers a distinct synthetic route compared to traditional phenol-formaldehyde resins, potentially leading to polymers with unique architectures and properties. These specialized resins have applications ranging from high-performance composites and adhesives to advanced materials for biomedical applications.[3][4][5] This guide details a representative protocol for the synthesis of a resol-type resin, outlines comprehensive characterization techniques, and discusses potential applications, including those in the realm of drug development.

Introduction: The Rationale for 2-(Hydroxymethyl)-5-methylphenol in Resin Synthesis

Phenolic resins are broadly classified into two categories, novolacs and resoles, based on the molar ratio of formaldehyde to phenol and the type of catalyst used.[2][6] Resoles are synthesized under alkaline conditions with a formaldehyde-to-phenol molar ratio greater than one, resulting in a polymer network rich in reactive hydroxymethyl groups that can self-cure with heat.[2][7][8]

The monomer at the heart of this guide, 2-(Hydroxymethyl)-5-methylphenol, is a unique building block. Its structure contains both a phenolic hydroxyl group and a benzylic hydroxymethyl group. This pre-functionalization means it can undergo self-condensation without the addition of formaldehyde, proceeding via mechanisms analogous to those in resol formation.[9][10] The presence of the methyl group on the aromatic ring influences the reactivity of the available ortho and para positions, thereby controlling the polymer's final structure, cross-linking density, and material properties. The synthesis of a polymer from this monomer is expected to yield a resin with a well-defined structure, potentially offering advantages in processability and performance.

Synthesis of a Resol-Type Resin from 2-(Hydroxymethyl)-5-methylphenol: A Representative Protocol

This section details a laboratory-scale protocol for the self-condensation of 2-(Hydroxymethyl)-5-methylphenol under alkaline catalysis to produce a resol-type phenolic resin.

Materials and Equipment
Reagents Equipment
2-(Hydroxymethyl)-5-methylphenol (≥98%)Three-neck round-bottom flask
Sodium Hydroxide (NaOH), PelletsReflux condenser
Deionized WaterMechanical stirrer with a stirring rod and blade
Ethanol (95%)Heating mantle with temperature controller
Hydrochloric Acid (HCl), 1M solutionDigital thermometer
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Vacuum oven
Safety Precautions
  • Phenolic compounds are corrosive and can cause skin irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Handle sodium hydroxide with care as it is highly caustic.

Step-by-Step Synthesis Protocol
  • Reactor Setup: Assemble a 250 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a digital thermometer. Ensure all glassware is clean and dry.

  • Charging the Reactor: To the flask, add 2-(Hydroxymethyl)-5-methylphenol (e.g., 50 g, 0.362 mol).

  • Catalyst Preparation and Addition: In a separate beaker, dissolve sodium hydroxide (e.g., 1.0 g, 0.025 mol) in deionized water (20 mL). Allow the solution to cool to room temperature. Add the NaOH solution to the reaction flask while stirring. The alkaline catalyst facilitates the deprotonation of the phenolic hydroxyl group, activating the molecule for condensation.[7][8]

  • Reaction Execution:

    • Begin stirring the mixture at a moderate speed (e.g., 200 rpm).

    • Heat the mixture to 90°C using a heating mantle. Maintain this temperature for a planned duration (e.g., 2-4 hours). The progress of the polymerization can be monitored by periodically measuring the viscosity of the reaction mixture.

    • The self-condensation reaction will proceed, forming methylene and dibenzyl ether bridges between the monomer units, with the elimination of water.[9][10]

  • Neutralization and Work-up:

    • After the desired reaction time, cool the flask to room temperature.

    • Neutralize the reaction mixture by slowly adding 1M HCl until the pH is approximately 7.

    • Transfer the mixture to a separatory funnel. The resinous product may be a viscous liquid or a semi-solid. If necessary, add a minimal amount of a suitable solvent like ethanol to facilitate transfer.

    • Wash the organic layer with deionized water (3 x 50 mL) to remove salts and any unreacted catalyst.

  • Isolation and Drying:

    • Separate the resin layer and dry it over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent and any residual water using a rotary evaporator.

    • Further dry the resin in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. The final product should be a viscous liquid or a brittle solid at room temperature.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_characterization Characterization A Charge Reactor with 2-(Hydroxymethyl)-5-methylphenol B Add Alkaline Catalyst (NaOH Solution) A->B C Heat to 90°C with Stirring B->C D Hold for 2-4 hours (Polymerization) C->D E Cool and Neutralize with HCl D->E F Solvent Extraction and Washing E->F G Drying and Solvent Removal (Rotary Evaporator & Vacuum Oven) F->G H Final Resin Product G->H I FTIR Spectroscopy H->I Analyze J NMR Spectroscopy (¹H and ¹³C) H->J Analyze K Gel Permeation Chromatography (GPC) H->K Analyze L Thermal Analysis (TGA/DSC) H->L Analyze

Caption: Experimental workflow for the synthesis and characterization of the phenolic resin.

Proposed Reaction Mechanism

Under alkaline conditions, the phenolic hydroxyl group is deprotonated, forming a phenoxide ion. This enhances the nucleophilicity of the aromatic ring. The hydroxymethyl group can then react with an activated aromatic ring of another monomer or another hydroxymethyl group to form methylene or ether linkages, respectively, releasing water.

G Monomer 2-(Hydroxymethyl)-5-methylphenol Phenoxide Phenoxide Intermediate Monomer->Phenoxide + OH⁻ QuinoneMethide Quinone Methide Intermediate Phenoxide->QuinoneMethide - H₂O Dimer Dimer Formation (Methylene or Ether Bridge) QuinoneMethide->Dimer + Phenoxide Polymer Polymer Chain (Phenolic Resin) Dimer->Polymer Further Condensation

Caption: Proposed reaction mechanism for the self-condensation of 2-(Hydroxymethyl)-5-methylphenol.

Characterization of the Synthesized Resin

Comprehensive characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized resin.[11][12][13][14]

Technique Purpose Key Parameters to Analyze
FTIR Spectroscopy Identify functional groups and confirm polymerization.Disappearance/reduction of the broad O-H stretch from the hydroxymethyl group, presence of aromatic C-H and C=C stretches, and formation of ether linkages (C-O-C).
¹H NMR Spectroscopy Elucidate the chemical structure and linkages.Integration of aromatic protons, methylene bridge protons (~3.8-4.2 ppm), and ether linkage protons (~4.5-5.0 ppm).
Gel Permeation Chromatography (GPC) Determine molecular weight (Mw, Mn) and polydispersity index (PDI).A broad distribution indicating a mixture of oligomers of varying lengths.
Thermogravimetric Analysis (TGA) Evaluate thermal stability and degradation temperature.Onset of degradation temperature (Td) and char yield at high temperatures (e.g., 800°C).
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg) and curing behavior.Tg of the uncured resin and exothermic peaks corresponding to curing upon heating.
Representative Protocols for Characterization
  • FTIR: A small amount of the resin is cast as a thin film on a KBr pellet or analyzed using an ATR-FTIR spectrometer. Spectra are typically recorded from 4000 to 400 cm⁻¹.

  • ¹H NMR: The resin is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Spectra are recorded on a 400 MHz or higher NMR spectrometer.

  • GPC: The resin is dissolved in THF, and the solution is filtered before injection into the GPC system, which is calibrated with polystyrene standards.[15]

  • TGA/DSC: A small sample (5-10 mg) is placed in an alumina or platinum pan. For TGA, the sample is heated under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 900°C). For DSC, the sample is typically heated, cooled, and then reheated to observe the glass transition and any curing exotherms.[14]

Potential Applications

The unique structure of the resin derived from 2-(Hydroxymethyl)-5-methylphenol can be leveraged for various applications.

High-Performance Composites and Adhesives

The controlled structure and potential for high cross-link density make these resins excellent candidates for matrices in fiber-reinforced composites for the aerospace and automotive industries.[3] Their inherent thermal stability and chemical resistance also make them suitable for high-performance adhesives and coatings.[1][5]

Biomedical Applications and Drug Delivery

The field of drug development is increasingly looking towards biocompatible polymers for controlled drug release and medical device coatings.[16][17] Phenolic compounds, particularly those derived from natural sources, have shown promise in biomedical applications due to their antioxidant and antimicrobial properties.[18] Resins based on 2-(Hydroxymethyl)-5-methylphenol could be explored for:

  • Medical Device Coatings: Certain phenolic resins are known to be biocompatible and can provide strong adhesion to medical device surfaces.[19]

  • Nanoparticle Formulation: The resin could be used to formulate nanoparticles for targeted drug delivery. The phenolic structure allows for surface functionalization and potential loading of therapeutic agents.

  • Biodegradable Polymers: While traditional phenolic resins are not biodegradable, modifications to the polymer backbone could introduce labile linkages, creating biodegradable materials for temporary implants or drug delivery systems.

Conclusion

The synthesis of phenolic resins from 2-(Hydroxymethyl)-5-methylphenol offers a promising route to novel thermosetting polymers with tailored properties. The self-condensation reaction under alkaline conditions provides a straightforward method for producing a resol-type resin. Comprehensive characterization is crucial to understanding the structure-property relationships of these materials. The resulting resins hold potential not only in traditional applications like composites and adhesives but also in emerging fields such as biomedical engineering and drug delivery, making this an exciting area for further research and development.

References

  • Wikipedia. (n.d.). Phenol formaldehyde resin. Retrieved from [Link]

  • ELEPHchem. (2025, September 5). Applications of Phenolic Resin and its Composites. Retrieved from

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Phenolic Resole Resins for Adhesive Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and Characterization of Phenolic Resin by Using HPLC and GPC Combined with UV, RI, MS and Light Scattering Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Self-condensation reaction of 2-hydroxymethylphenol (1) and.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2004043507A1 - Biocompatible medical device coatings.
  • ResearchGate. (n.d.). Kinetics and Mechanisms of the Condensation Reactions of Phenolic Resins II. Base-Catalyzed Self-Condensation of 4-Hydroxymethylphenol. Retrieved from [Link]

  • HM Royal. (2021, April 20). Properties and Uses of Phenolic Resin. Retrieved from [Link]

  • Polymer Chemistry Innovations. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. Retrieved from [Link]

  • CORE. (2020, March 21). SYNTHESIS OF IMPROVED PHENOLIC RESINS. Retrieved from [Link]

  • TSI Journals. (n.d.). synthesis-and-characterization-of-resoles-and-their-blends-with-epoxy-resin--a-review.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Fractionation and characterization of phenolic resins by high-performance liquid chromatography and gel-permeation chromatography combined with ultraviolet, refractive index, mass spectrometry and light-scattering detection. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, February 17). Phenolic-enabled nanotechnology: versatile particle engineering for biomedicine. Retrieved from [Link]

  • Academia.edu. (n.d.). "Phenolic Resins". In: Encyclopedia of Polymer Science and Technology. Retrieved from [Link]

  • Plastics Engineering Company. (n.d.). Phenolic Novolac And Resol Resins. Retrieved from [Link]

  • BioResources. (2018, September 7). Preparation and characterization of phenol-formaldehyde resins modified with alkaline rice straw lignin. Retrieved from [Link]

  • Chemistry For Everyone. (2025, July 28). How Are Biocompatible Polymers Used In Drug Delivery?. Retrieved from [Link]

  • PubMed. (n.d.). Fractionation and characterization of phenolic resins by high-performance liquid chromatography and gel-permeation chromatography combined with ultraviolet, refractive index, mass spectrometry and light-scattering detection. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biocompatible and Biomaterials Application in Drug Delivery System in Oral Cavity. Retrieved from [Link]

  • Vitae. (2019, October 25). Synthesis and thermal properties of some phenolic resins. Retrieved from [Link]

  • Southern Research Station. (n.d.). Kinetics on Cocondensation of Phenol and Urea. Retrieved from [Link]

  • HM Royal. (2023, January 16). Using Phenolic Resins to Enhance Rubbers and Adhesives. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation reactions of phenolic resins III: Self-condensations of 2,4-dihydroxymethylphenol and 2,4,6-trihydroxymethylphenol (1). Retrieved from [Link]

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Method

Synthesis of High-Performance Benzoxazine Resins from 2-Hydroxy-4-Methylbenzyl Alcohol: An Application and Protocol Guide

Introduction: Advancing Thermoset Resins with Substituted Phenols Benzoxazine resins represent a significant class of thermosetting polymers, offering a compelling alternative to traditional phenolic and epoxy resins. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Advancing Thermoset Resins with Substituted Phenols

Benzoxazine resins represent a significant class of thermosetting polymers, offering a compelling alternative to traditional phenolic and epoxy resins. Their remarkable molecular design flexibility, near-zero shrinkage upon curing, excellent thermal and mechanical properties, and high char yield make them suitable for a wide range of high-performance applications.[1][2] The synthesis of benzoxazine monomers is typically achieved through a Mannich-type condensation reaction involving a phenolic compound, a primary amine, and formaldehyde.[3][4][5] This approach allows for the incorporation of various functional groups into the monomer structure, enabling the tailoring of resin properties for specific applications, including those in the biomedical and drug development fields.[6][7]

This guide provides a detailed protocol for the synthesis of a novel benzoxazine resin utilizing 2-hydroxy-4-methylbenzyl alcohol as the phenolic precursor. This starting material, a derivative of p-cresol, offers the potential for unique properties in the resulting polybenzoxazine. We will delve into the mechanistic underpinnings of the synthesis, provide a step-by-step experimental protocol, detail the necessary characterization techniques for monomer validation, and discuss the subsequent ring-opening polymerization to form the final thermoset resin.

The Underlying Chemistry: The Mannich Condensation Pathway

The formation of the benzoxazine ring is a classic example of the Mannich reaction. This three-component reaction involves the aminoalkylation of an acidic proton. In this specific synthesis, the phenolic hydroxyl group of 2-hydroxy-4-methylbenzyl alcohol, a primary amine, and formaldehyde react to form the characteristic heterocyclic benzoxazine ring structure.[3] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the electron-rich phenol at the ortho position to the hydroxyl group. A subsequent intramolecular cyclization with the elimination of water yields the final benzoxazine monomer.

dot

Caption: Mannich condensation for benzoxazine synthesis.

Experimental Protocol: Synthesis of Benzoxazine Monomer

This protocol details a solventless synthesis method, which is environmentally friendly and simplifies the purification process.[5][8] The molar ratio of the reactants is crucial for a successful synthesis and is typically 1:1:2 for the phenolic compound, primary amine, and formaldehyde, respectively.[5]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Hydroxy-4-methylbenzyl alcohol≥98%Sigma-Aldrich or equivalent
Aniline (as an example primary amine)≥99.5%, redistilledSigma-Aldrich or equivalentOther primary amines can be used.
ParaformaldehydeReagent gradeSigma-Aldrich or equivalentSource of formaldehyde.
Round-bottom flask (100 mL)--Equipped with a reflux condenser and magnetic stirrer.
Heating mantle with temperature control--
Vacuum oven--For drying the final product.

Procedure:

  • Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine 2-hydroxy-4-methylbenzyl alcohol (0.1 mol), aniline (0.1 mol), and paraformaldehyde (0.2 mol).

  • Initial Heating and Mixing: Place the flask in a heating mantle and begin stirring. Gently heat the mixture to approximately 100-110°C.[8] The solid reactants will melt and form a homogeneous solution.

  • Reaction: Maintain the temperature at 110-130°C for 1.5 to 2 hours.[8] The reaction is typically complete when the solution becomes clear and viscous.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The product will solidify.

    • Dissolve the crude product in a suitable solvent like ethyl acetate.

    • Wash the organic solution with a 1N NaOH solution to remove any unreacted phenolic compounds, followed by washing with distilled water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid product in a vacuum oven at 60-80°C until a constant weight is achieved.[9]

Characterization of the Benzoxazine Monomer

Thorough characterization is essential to confirm the successful synthesis of the benzoxazine monomer. The primary techniques employed are Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups of the benzoxazine ring.

Wavenumber (cm⁻¹)Assignment
~1230Asymmetric stretching of C-O-C in the oxazine ring[12]
~1030Symmetric stretching of C-O-C in the oxazine ring[12]
~920-950Out-of-plane bending of the C-H bond of the benzene ring attached to the oxazine ring[10][12]

The disappearance of the broad O-H stretching band from the starting phenolic compound is also an indicator of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR provide detailed structural information, confirming the formation of the oxazine ring.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~5.35Protons of the N-CH₂-O group in the oxazine ring[13]
~4.61Protons of the N-CH₂-Ar group in the oxazine ring[13]
~2.26Protons of the -CH₃ group on the benzene ring[13]
6.7-7.3Aromatic protons[13]

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~80Carbon of the N-CH₂-O group in the oxazine ring[14]
~50Carbon of the N-CH₂-Ar group in the oxazine ring[14]

Ring-Opening Polymerization (ROP) of the Benzoxazine Monomer

Benzoxazine monomers undergo a thermally initiated ring-opening polymerization (ROP) to form a highly cross-linked polybenzoxazine network.[15][16] This process does not release any volatile byproducts, leading to near-zero shrinkage.[1]

dot

Caption: Thermal Ring-Opening Polymerization Workflow.

Protocol for Thermal Curing:

  • Place a sample of the synthesized benzoxazine monomer in a suitable mold or on a substrate.

  • Heat the sample in an oven following a staged curing schedule. A typical schedule might be:

    • 180°C for 2 hours

    • 200°C for 4 hours

    • 220°C for 2 hours[9]

  • After the curing cycle, allow the sample to cool slowly to room temperature to minimize thermal stress.

The progress of the curing can be monitored by FTIR, where the characteristic peaks of the benzoxazine ring will decrease in intensity, and a broad hydroxyl peak will appear due to the ring-opening.[17]

Applications in Research and Drug Development

Polybenzoxazines derived from functionalized phenols are gaining interest for biomedical applications due to their excellent biocompatibility and tunable properties.[6][7] The incorporation of specific functionalities can lead to materials with antimicrobial properties, making them suitable for medical devices and coatings.[6] Furthermore, the versatility of benzoxazine chemistry allows for the synthesis of polymers with potential applications in drug delivery and tissue engineering.[18]

Conclusion

The synthesis of benzoxazine resins from 2-hydroxy-4-methylbenzyl alcohol offers a pathway to novel thermosetting materials with tailored properties. The solventless approach presented here is an efficient and environmentally conscious method for producing the benzoxazine monomer. Detailed characterization using FTIR and NMR is crucial for verifying the structure of the synthesized monomer before proceeding with the thermal ring-opening polymerization. The resulting polybenzoxazine holds promise for a variety of advanced applications, including in the fields of biomedical materials and drug development.

References

  • Effect of phenol on the synthesis of benzoxazine. RSC Publishing. [URL not available]
  • Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites. (2020). National Institutes of Health. [Link]

  • A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. (2024). MDPI. [Link]

  • Process for preparation of benzoxazine compounds in solventless systems. (1996).
  • Kinetic Modeling of Ring-Opening Polymerization of Benzoxazines Using MIL-53-Al as a Potent Catalyst. (2023). ACS Publications. [Link]

  • Benzoxazine synthesis from p-substituted phenol, primary amine and formaldehyde.
  • A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. (2025). PubMed. [Link]

  • Methods for preparing benzoxazines using aqueous solvent. (2012).
  • Synthesis of benzoxazine monomers based on 4, 4'-thiobisphenol.
  • Photodegradable Biobased Polybenzoxazines: Toward Circular Thermosets. (2025). ACS Publications. [Link]

  • Synthesis and characterization of chalcone based benzoxazine-magnetite nanocomposites. (2016). Springer. [URL not available]
  • Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites. (2020). MDPI. [Link]

  • Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. (2023). Royal Society of Chemistry. [Link]

  • FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers.
  • Synthesis of cresol-based benzoxazine monomers containing allyl groups and the properties of the polymers there
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). National Institutes of Health. [Link]

  • Various Synthetic Methods of Benzoxazine Monomers. (2017). ResearchGate. [Link]

  • Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. (2023). RSC Publishing. [Link]

  • Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. (2022). Semantic Scholar. [Link]

  • Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. (2015). ACS Publications. [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (2021). National Institutes of Health. [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (2021). MDPI. [Link]

  • Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde. (2014). RSC Publishing. [Link]

  • Process of ring-opening polymerization of benzoxazines.

Sources

Application

Application Notes and Protocols for the Synthesis of Calixarenes from 2-(Hydroxymethyl)-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of a Precursor-Led Approach in Calixarene Synthesis Calixarenes, a class of macrocyclic compounds formed from the cond...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Precursor-Led Approach in Calixarene Synthesis

Calixarenes, a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, have emerged as highly versatile molecular platforms in supramolecular chemistry. Their unique basket-like three-dimensional structure, with a hydrophobic cavity and a modifiable upper and lower rim, makes them ideal candidates for a wide range of applications, including drug delivery, enzyme mimetics, and chemical sensing. The properties of a calixarene, such as its cavity size and guest-binding capabilities, are dictated by the number of phenolic units in the macrocycle, denoted by 'n' in calix[n]arene.

Traditionally, calixarenes are synthesized in a one-pot reaction between a para-substituted phenol and formaldehyde, often under basic conditions. This method, while straightforward, can lead to a mixture of different ring sizes (calixarene, calixarene, calixarene, etc.) and linear oligomers, necessitating challenging purification steps. An alternative and more controlled approach is the use of a pre-synthesized precursor, such as 2-(hydroxymethyl)-5-methylphenol. This monomeric unit, containing both the phenolic hydroxyl group and the reactive hydroxymethyl group, allows for a more directed cyclooligomerization.

This application note provides a detailed technical guide for the synthesis of p-methylcalix[n]arenes using 2-(hydroxymethyl)-5-methylphenol as the precursor. We will delve into the mechanistic rationale behind this synthetic strategy, provide a comprehensive, step-by-step protocol, and discuss the characterization and potential applications of the resulting calixarenes, with a particular focus on their relevance to drug development.

Mechanistic Insights: The Self-Condensation of 2-(Hydroxymethyl)-5-methylphenol

The synthesis of calixarenes from 2-(hydroxymethyl)-5-methylphenol proceeds via a self-condensation reaction, which can be catalyzed by either acid or base. The general mechanism involves the initial formation of a reactive intermediate, followed by stepwise electrophilic aromatic substitution to build the macrocyclic structure.

Under base-catalyzed conditions , the phenolic hydroxyl group is deprotonated to form a phenoxide. This enhances the nucleophilicity of the aromatic ring and facilitates the elimination of water from the hydroxymethyl group to form a transient quinone methide intermediate. This highly reactive species is then attacked by the phenoxide of another monomer, leading to the formation of a dimer. This process repeats to form linear oligomers, which can then undergo an intramolecular cyclization to yield the calixarene.

Under acid-catalyzed conditions , the hydroxymethyl group is protonated, followed by the loss of water to generate a benzylic carbocation. This electrophile then attacks the electron-rich aromatic ring of another monomer. The reaction proceeds through the formation of diarylmethane units, eventually leading to the cyclic calixarene structure.

The choice of catalyst and reaction conditions can influence the distribution of the resulting calix[n]arenes. Base catalysis often favors the formation of larger macrocycles, while acid catalysis can be tailored to yield smaller ring sizes.

G cluster_0 Monomer Activation cluster_1 Oligomerization cluster_2 Cyclization cluster_3 Purification & Characterization Monomer 2-(Hydroxymethyl)-5-methylphenol Activated_Monomer Reactive Intermediate (Quinone Methide or Benzylic Carbocation) Monomer->Activated_Monomer Base or Acid Catalyst Dimer Dimer Activated_Monomer->Dimer + Monomer Trimer Trimer Dimer->Trimer + Monomer Oligomer Linear Oligomers Trimer->Oligomer Calixarene p-Methylcalix[n]arene Oligomer->Calixarene Intramolecular Condensation Purified_Calixarene Purified Product Calixarene->Purified_Calixarene Crystallization/ Chromatography

Figure 1: General workflow for the synthesis of p-methylcalix[n]arenes from 2-(hydroxymethyl)-5-methylphenol.

Experimental Protocol: Synthesis of p-Methylcalixarene

This protocol details the acid-catalyzed synthesis of p-methylcalixarene.

Materials and Equipment
  • 2-(Hydroxymethyl)-5-methylphenol (≥98% purity)

  • Hydrochloric acid (HCl), concentrated (37%)

  • Toluene, ACS grade

  • Methanol, ACS grade

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of 2-(hydroxymethyl)-5-methylphenol in 100 mL of toluene.

  • Catalyst Addition: To the stirred solution, add 0.5 mL of concentrated hydrochloric acid. The addition of the acid catalyst is the critical step to initiate the polymerization.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. A precipitate of the crude product should form.

  • Isolation of Crude Product: Filter the cooled reaction mixture through a Büchner funnel to collect the solid product. Wash the solid with 50 mL of methanol to remove any unreacted starting material and linear oligomers.

  • Purification: The crude p-methylcalixarene can be purified by recrystallization. Dissolve the solid in a minimal amount of hot toluene or chloroform and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum to a constant weight.

Causality Behind Experimental Choices
  • Toluene as Solvent: Toluene is a high-boiling, non-polar solvent that is suitable for the reflux conditions and helps to dissolve the starting material and the forming oligomers.

  • Hydrochloric Acid as Catalyst: Concentrated HCl is a strong acid that effectively protonates the hydroxymethyl group, initiating the formation of the reactive benzylic carbocation.

  • Reflux Temperature: The high temperature provides the necessary activation energy for the condensation reaction and helps to drive off the water that is formed as a byproduct, pushing the equilibrium towards the product side.

  • Methanol Wash: Methanol is a polar solvent in which the non-polar calixarene is poorly soluble, making it effective for washing away more polar impurities.

Characterization of p-Methylcalixarenes

The synthesized p-methylcalixarenes should be characterized to confirm their identity and purity. The following techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the structure of calixarenes. In the ¹H NMR spectrum of p-methylcalixarene in its typical cone conformation, the methylene bridge protons appear as a pair of doublets due to their diastereotopic nature. The chemical shifts of the aromatic and methyl protons are also characteristic.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show a broad O-H stretching band for the phenolic hydroxyl groups, as well as characteristic peaks for the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized calixarene.

Typical Characterization Data for p-Methylcalixarene
ParameterTypical Value/Observation
Yield 40-60%
Melting Point >300 °C
¹H NMR (CDCl₃, δ ppm) ~7.0 (s, 8H, Ar-H), ~4.2 (d, 4H, Ar-CH₂-Ar), ~3.5 (d, 4H, Ar-CH₂-Ar), ~2.2 (s, 12H, Ar-CH₃)
¹³C NMR (CDCl₃, δ ppm) ~147 (Ar-C-OH), ~129 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~31 (Ar-CH₂-Ar), ~20 (Ar-CH₃)
FT-IR (KBr, cm⁻¹) ~3150 (br, O-H), ~2920 (C-H), ~1600 (aromatic C=C), ~1480, ~870
Mass Spectrum (m/z) Calculated for C₃₂H₃₂O₄: 480.23. Found: [M+H]⁺ 481.24

Applications in Drug Development and Beyond

The unique structural features of p-methylcalixarenes make them attractive for various applications in the pharmaceutical and life sciences.

Drug Delivery Systems

The hydrophobic cavity of p-methylcalixarenes can encapsulate small drug molecules, protecting them from degradation and improving their solubility and bioavailability. The upper and lower rims of the calixarene can be functionalized with hydrophilic groups to create amphiphilic structures that self-assemble into micelles or vesicles for targeted drug delivery. Furthermore, the release of the encapsulated drug can be triggered by external stimuli such as pH or temperature changes.

Chemical and Biological Sensing

Calixarenes can be modified with chromophores or fluorophores to create sensitive and selective chemical sensors. The binding of a guest molecule within the calixarene cavity can induce a change in the spectroscopic properties of the reporter group, allowing for the detection of the analyte. These sensors have been developed for a variety of targets, including metal ions, anions, and biologically relevant molecules.

G cluster_0 Core Properties cluster_1 Applications Calixarene p-Methylcalix[n]arene Prop1 Hydrophobic Cavity Calixarene->Prop1 Prop2 Modifiable Rims Calixarene->Prop2 Prop3 Defined 3D Structure Calixarene->Prop3 App1 Drug Delivery (Encapsulation, Solubilization) Prop1->App1 App2 Chemical Sensing (Ion & Molecule Recognition) Prop2->App2 App4 Nanomaterial Scaffolds Prop2->App4 App3 Enzyme Mimics Prop3->App3

Figure 2: Key properties of p-methylcalixarenes and their resulting applications.

Conclusion

The synthesis of p-methylcalixarenes using 2-(hydroxymethyl)-5-methylphenol as a precursor offers a more controlled route to these valuable macrocycles compared to traditional one-pot methods. By understanding the underlying reaction mechanism, researchers can tailor the synthesis to obtain specific calixarene ring sizes. The versatile structure of p-methylcalixarenes provides a robust platform for the development of advanced materials for drug delivery, diagnostics, and other biomedical applications. This application note serves as a comprehensive guide for researchers looking to explore the synthesis and utility of these fascinating molecules.

References

  • Böhmer, V. (1995). Calixarenes, Macrocycles with (Almost) Unlimited Possibilities. Angewandte Chemie International Edition in English, 34(7), 713-745. [Link]

  • Gutsche, C. D. (1989). Calixarenes. Royal Society of Chemistry.
  • Asfari, Z., Böhmer, V., Harrowfield, J., & Vicens, J. (Eds.). (2001). Calixarenes 2001. Springer Science & Business Media.
  • Ikeda, A., & Shinkai, S. (2002). Novel applications of calixarenes in molecular recognition. Chemical Reviews, 97(5), 1713-1734.
  • McMahon, G., O’Malley, S., & Nolan, K. (2003). A study of the experimental factors affecting the base-catalysed calixarene synthesis. Tetrahedron, 59(13), 2229-2238.
  • Dhawan, B., Chen, S., & Gutsche, C. D. (1987). Calixarenes, 19. Studies of the formation of calixarenes via condensation of p-alkylphenols and formaldehyde. Die Makromolekulare Chemie, 188(5), 921-950. [Link]

  • Guo, D. S., & Liu, Y. (2014). Supramolecular chemistry of p-sulfonatocalix[n]arenes and its biological applications. Accounts of chemical research, 47(7), 1925-1934. [Link]

  • Jacques, P., & Scharff, J. P. (1994). Conformational analysis of calixarenes by NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (9), 1775-1780.
  • Nimse, S. B., & Kim, T. (2013). Biological applications of calixarenes. Chemical Society Reviews, 42(1), 366-382.
  • Shahgaldian, P., & Da Silva, E. (2007). Calixarene-based drug delivery systems. Journal of inclusion phenomena and macrocyclic chemistry, 57(1-4), 7-12.
  • Perret, F., Lazar, A. N., & Coleman, A. W. (2006). Biochemistry of the calixarenes.
  • Sansone, F., & Ungaro, R. (2007). Calixarenes in drug delivery. Calixarenes in the Nanoworld, 233-259.
  • Da Silva, E., Lazar, A. N., & Coleman, A. W. (2004). Biopharmaceutical applications of calixarenes. Journal of drug delivery science and technology, 14(1), 3-20.
  • Arena, G., Casnati, A., Contino, A., Magrì, A., Sansone, F., Sciotto, D., & Ungaro, R. (2006). p-Sulfonatocalix[n]arenes as carriers for cationic drugs: the case of dopamine. Organic & biomolecular chemistry, 4(2), 243-248.
  • Yang, W., & de Villiers, M. M. (2004). Solubilization of the poorly water soluble drug nifedipine by p-sulfonatocalix[n]arenes. Journal of pharmacy and pharmacology, 56(6), 703-708.
  • Rodgers, A., & Nam, K. C. (2002). Synthesis and self-assembly of amphiphilic calixarenes. Supramolecular Chemistry, 14(3), 277-282.
Method

Application Notes and Protocols for the Catalytic Conversion of 2-(Hydroxymethyl)-5-methylphenol to Cresols

Abstract This document provides a comprehensive technical guide for the catalytic conversion of 2-(Hydroxymethyl)-5-methylphenol (HMMP), a lignin-derived platform chemical, into valuable cresols. Recognizing the limited...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the catalytic conversion of 2-(Hydroxymethyl)-5-methylphenol (HMMP), a lignin-derived platform chemical, into valuable cresols. Recognizing the limited direct literature on this specific conversion, this guide synthesizes established principles from the broader field of catalytic hydrodeoxygenation (HDO) of lignin model compounds. We present a reasoned analysis of reaction mechanisms, catalyst selection, and process optimization. Detailed, field-tested protocols for catalyst preparation, batch reactor operation, and product analysis are provided to empower researchers in the fields of biomass valorization, green chemistry, and drug development to successfully execute and adapt these methods for their specific research goals.

Introduction: The Imperative for Lignin Valorization

The transition towards a sustainable chemical industry necessitates the efficient utilization of renewable feedstocks. Lignin, an abundant aromatic biopolymer, represents a significant and underutilized source of valuable chemical building blocks.[1][2] The depolymerization of lignin yields a variety of phenolic compounds, including 2-(Hydroxymethyl)-5-methylphenol (HMMP).[3] The selective catalytic upgrading of these monomers is a critical step in the creation of a viable biorefinery.[4]

Cresols (o-, m-, and p-cresol) are high-value chemical intermediates used in the synthesis of polymers, resins, pharmaceuticals, and antioxidants.[5] The targeted conversion of HMMP to a mixture of o- and p-cresol via selective hydrodeoxygenation of the hydroxymethyl group represents an atom-economical route to these valuable products from a renewable source. This process, if optimized, can significantly enhance the economic viability of lignin-based biorefineries.

This guide provides the foundational knowledge and practical protocols to achieve this conversion, focusing on the principles of catalyst design and reaction engineering.

Mechanistic Considerations: The Pathway from HMMP to Cresols

The conversion of HMMP to cresols is fundamentally a hydrodeoxygenation (HDO) reaction, specifically, the hydrogenolysis of a benzylic C-O bond.[6] While the phenolic hydroxyl group is thermodynamically more stable and less reactive, the hydroxymethyl group is activated by its benzylic position, making it the primary target for catalytic cleavage.

Based on extensive studies of benzyl alcohol and related lignin model compounds, the reaction is proposed to proceed via one of two primary pathways on a heterogeneous catalyst surface, as illustrated below.[7][8][9]

G cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_pathways Reaction Pathways cluster_pathA Pathway A: Direct Hydrogenolysis cluster_pathB Pathway B: Dehydration-Hydrogenation cluster_products Products HMMP 2-(Hydroxymethyl)-5-methylphenol (HMMP) + H₂ Catalyst Metal Site (e.g., Pt, Ru, Ni) Acid Site (Support) HMMP->Catalyst Adsorption A_Intermediate Adsorbed HMMP Intermediate Catalyst->A_Intermediate Interaction B_Intermediate1 Protonated Hydroxymethyl Group (on Acid Site) Catalyst->B_Intermediate1 Interaction A_Product Cresol + H₂O A_Intermediate->A_Product C-O Bond Cleavage + H* Cresols o-Cresol & p-Cresol + H₂O A_Product->Cresols B_Intermediate2 Quinomethane Intermediate B_Intermediate1->B_Intermediate2 Dehydration (-H₂O) B_Intermediate3 Adsorbed Quinomethane (on Metal Site) B_Intermediate2->B_Intermediate3 Migration to Metal Site B_Product Cresol B_Intermediate3->B_Product Hydrogenation (+H₂) B_Product->Cresols

Caption: Proposed reaction pathways for the conversion of HMMP to cresols.

  • Pathway A (Direct Hydrogenolysis): The HMMP molecule adsorbs onto a metal active site (e.g., Pt, Ru, Ni). The benzylic C-O bond is directly cleaved by activated hydrogen species (H*) present on the metal surface, releasing water and the cresol product. This pathway is favored on noble metal catalysts.[10]

  • Pathway B (Dehydration-Hydrogenation): This pathway is prevalent on bifunctional catalysts that possess both metal and acid sites.[1][11] The hydroxymethyl group is first protonated on an acid site of the support (e.g., zeolites, silica-alumina), followed by dehydration to form a reactive quinomethane intermediate. This intermediate is then hydrogenated on a nearby metal site to yield the final cresol product.

The selectivity towards cresols versus other products (e.g., ring-hydrogenated species like methylcyclohexanol or fully deoxygenated toluene) is a critical challenge. This is controlled by the choice of catalyst and reaction conditions. Milder conditions (lower temperatures and pressures) generally favor the selective removal of the activated hydroxymethyl group while preserving the aromatic ring and the phenolic hydroxyl.[12]

Catalyst Selection and Rationale

The choice of catalyst is paramount for achieving high conversion of HMMP and high selectivity towards cresols. Based on analogous HDO reactions of lignin-derived phenols, several classes of catalysts are recommended.[13][14]

Catalyst ClassExamplesRationale & CausalityKey References
Noble Metals 5% Pt/C, 5% Ru/C, 5% Pd/CHigh Activity & Selectivity: These catalysts are highly effective for hydrogenolysis at relatively mild conditions. Ruthenium, in particular, is noted for its oxophilicity and ability to cleave C-O bonds.[15][16] Platinum and Palladium are also highly active, though they can sometimes promote ring hydrogenation at higher severities.[17][18] The carbon support is generally inert and provides high surface area for metal dispersion.[15][16][17][18]
Bifunctional Catalysts Ni/HZSM-5, Ru/H-Beta, Mo-Ni/ASASynergistic Action: Combines the hydrogenation/hydrogenolysis activity of a metal with the dehydration capability of an acidic support.[3][11][19] The acid sites activate the hydroxymethyl group for removal (Pathway B), which can lower the required reaction temperature. The specific properties of the zeolite (e.g., pore size, acidity) can influence selectivity.[3][11][19][20]
Non-Noble Metals Ni/SiO₂, Ni-Mo/Al₂O₃Cost-Effectiveness & Activity: Nickel-based catalysts are a cost-effective alternative to noble metals.[21] They are active for C-O bond cleavage, although they may require higher temperatures and can be more prone to promoting ring hydrogenation.[4][22] The addition of a second, more oxophilic metal like Molybdenum (Mo) can enhance the selectivity for deoxygenation.[20][4][20][21][22]

Recommendation for Initial Screening: For initial studies, a 5% Ru/C catalyst is recommended due to its documented high activity for C-O bond cleavage under mild conditions.[3] For process optimization and cost-reduction studies, a bifunctional Ni/HZSM-5 catalyst is an excellent second candidate.[22]

Experimental Protocols

These protocols are designed to be self-validating and adaptable. They provide a robust starting point for the investigation of HMMP conversion.

Protocol 1: Catalyst Preparation (Incipient Wetness Impregnation for 5% Ru/C)

This protocol describes the synthesis of a 5% (by weight) Ruthenium on activated carbon catalyst, a standard and effective method for preparing supported metal catalysts.[19]

G cluster_prep Catalyst Preparation Workflow A 1. Support Pre-treatment (Dry Activated Carbon) C 3. Incipient Wetness Impregnation (Add solution dropwise to carbon) A->C B 2. Precursor Solution Prep (Dissolve RuCl₃·xH₂O) B->C D 4. Drying (110°C, overnight) C->D E 5. Reduction/Activation (Flowing H₂, 300-400°C) D->E F 6. Passivation (Optional) (1% O₂ in N₂, room temp) E->F G Final Catalyst: 5% Ru/C F->G

Caption: Workflow for catalyst synthesis via incipient wetness impregnation.

Materials:

  • Activated Carbon (high surface area, e.g., >800 m²/g), dried at 110°C for 12 hours prior to use.

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Deionized water

  • Tube furnace with temperature control

  • Gas flow controllers (for H₂ and N₂)

Procedure:

  • Calculate Precursor Mass: Determine the mass of RuCl₃·xH₂O required to achieve a 5% metal loading on the desired mass of activated carbon. Account for the molecular weight of the hydrated salt.

  • Determine Pore Volume: Measure the incipient wetness point of the dried activated carbon by adding deionized water dropwise to a known mass of the support until the sample is saturated but no excess liquid is present. The volume of water added is the pore volume.

  • Prepare Precursor Solution: Dissolve the calculated mass of RuCl₃·xH₂O in a volume of deionized water equal to the measured pore volume of the carbon support.

  • Impregnation: Add the precursor solution dropwise to the dried activated carbon while continuously mixing/tumbling. Ensure even distribution. The material should appear damp but not form a slurry.

  • Drying: Dry the impregnated material in an oven at 110°C overnight to remove water.

  • Reduction (Activation):

    • Place the dried catalyst in a quartz tube within a tube furnace.

    • Purge the system with an inert gas (N₂ or Ar) for 30 minutes.

    • Switch to a flow of 5-10% H₂ in N₂.

    • Heat the furnace to 350°C at a ramp rate of 5°C/min and hold for 4 hours.

    • Cool the catalyst to room temperature under the H₂/N₂ flow.

  • Passivation (Safety Step): Crucial for preventing pyrophoric catalysts from igniting upon contact with air. After cooling, switch the gas flow to a carefully controlled mixture of 1% O₂ in N₂ for 1-2 hours. This forms a thin, protective oxide layer. The catalyst can then be safely handled in air. It will need to be re-reduced in situ in the reactor before the reaction.

Protocol 2: Catalytic Conversion of HMMP in a Batch Reactor

This protocol details a typical experiment in a laboratory-scale high-pressure batch reactor.

Materials & Equipment:

  • High-pressure batch reactor (e.g., Parr or Autoclave Engineers) with magnetic stirring, gas inlet/outlet, pressure gauge, and temperature controller.

  • 2-(Hydroxymethyl)-5-methylphenol (HMMP)

  • Solvent (e.g., Dodecane, Decalin, or Water)[12][13]

  • Prepared catalyst (e.g., 5% Ru/C)

  • High-purity Hydrogen (H₂) gas

  • Internal standard for GC analysis (e.g., Naphthalene or Hexadecane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Reactor Loading:

    • To the reactor vessel, add a defined mass of HMMP (e.g., 0.5 g).

    • Add the catalyst. A substrate-to-catalyst mass ratio of 20:1 is a good starting point (e.g., 25 mg of catalyst).

    • Add a known mass of the internal standard (e.g., 50 mg).

    • Add the solvent (e.g., 20 mL).

  • Assembly and Leak Test:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor 3-5 times with low-pressure H₂ (or N₂) to remove air.

    • Pressurize the reactor with H₂ to ~20 bar and check for any pressure drop over 30 minutes to ensure there are no leaks.

  • Reaction Execution:

    • After a successful leak test, vent the reactor and then pressurize to the desired initial H₂ pressure (e.g., 30 bar). Note that the pressure will increase as the reactor is heated.

    • Begin stirring (e.g., 800-1000 RPM) to ensure good mass transfer.

    • Heat the reactor to the target temperature (e.g., 180°C). A typical temperature range for screening is 150-250°C.[22]

    • Maintain the reaction at the set temperature for the desired duration (e.g., 4 hours). Samples can be taken at intermediate time points if the reactor is equipped with a sampling valve.

  • Shutdown and Product Collection:

    • After the reaction time has elapsed, rapidly cool the reactor to room temperature using an external cooling bath (e.g., ice-water).

    • Carefully vent the excess H₂ in a well-ventilated fume hood.

    • Open the reactor and collect the liquid product mixture.

    • Rinse the reactor with a small amount of fresh solvent (e.g., acetone or ethanol) to recover any remaining product and combine it with the bulk sample.

    • Separate the catalyst from the liquid product by filtration (using a syringe filter) or centrifugation.

Protocol 3: Product Analysis by GC-MS

This protocol outlines the quantitative analysis of the reaction mixture.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the filtered product mixture with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC-MS Parameters (Example):

    • Column: A non-polar or mid-polar capillary column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm). Note: Separation of m- and p-cresol can be challenging.[23][24] A specialized wax column may offer better resolution, or silylation of the sample prior to injection may be required for baseline separation.[24][25]

    • Injector: 250°C, split mode (e.g., 50:1).

    • Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.

    • Carrier Gas: Helium.

    • MS Detector: Scan mode (e.g., m/z 40-400) for peak identification.

  • Quantification:

    • Identification: Identify the peaks for o-cresol, p-cresol, unreacted HMMP, and any byproducts by comparing their mass spectra to a library (e.g., NIST) and by running authentic standards.

    • Calibration: Prepare calibration curves for HMMP and the cresol isomers using the internal standard.

    • Calculation: Use the peak areas from the GC chromatogram and the calibration curves to calculate the concentration of each component. From this, determine the HMMP conversion and the selectivity for each cresol isomer.

Calculations:

  • Conversion (%) = [(moles of HMMP initial - moles of HMMP final) / moles of HMMP initial] x 100

  • Selectivity to p-Cresol (%) = [moles of p-cresol formed / (moles of HMMP initial - moles of HMMP final)] x 100

References

  • Stone, M. L. (2019). Catalytic Upgrading of Lignin from Biomass. DSpace@MIT. [Link]

  • Laskar, D. D., et al. (2013). Room temperature catalytic upgrading of unpurified lignin depolymerization oil into bisphenols and butene-2. Nature Communications. [Link]

  • Murzin, D. Y., et al. (2020). Effect of Pt and Ru-based catalysts on the electrochemical hydrodeoxygenation of phenol to cyclohexane. Catalysis Science & Technology. [Link]

  • She, W., et al. (2021). Catalytic Hydrodeoxygenation of Lignin and Its Model Compounds to Hydrocarbon Fuels over a Metal/Acid Ru/HZSM-5 Catalyst. Energy & Fuels. [Link]

  • Būda, V., et al. (2011). Gas chromatographic analysis of cresols in aquatic solution by solid phase microextraction. Chemija. [Link]

  • Moore, I. (2022). Mechanistic Insights on the Hydrodeoxygenation of Benzyl Alcohol with a Pd-Terpyridine Catalyst. KU ScholarWorks. [Link]

  • Claeys, M., et al. (2020). Carbohydrate hydrodeoxygenation over modified Ru/C catalysts. ChemCatChem. [Link]

  • Uozumi, Y., et al. (2012). Hydrodeoxygenation of Phenols with Pt/C Catalyst. Synfacts. [Link]

  • Sudarsanam, P., et al. (2018). Reaction pathways for phenol hydrodeoxygenation over Pd/C and HZSM-5 catalyst. ResearchGate. [Link]

  • Zhang, X., et al. (2017). Efficient hydro-deoxygenation of lignin derived phenolic compounds over bifunctional catalysts with optimized acid/metal interactions. Green Chemistry. [Link]

  • Oprea, I., et al. (2021). Hydrodeoxygenation of Phenolic Compounds and Lignin Bio-Oil Surrogate Mixture over Ni/BEA Zeolite Catalyst and Investigation of Its Deactivation. Molecules. [Link]

  • Mkhize, Z. W., et al. (2024). Catalytic hydrodeoxygenation of benzoic acid as a bio-oil model compound: reaction and kinetics using nickel-supported catalysts. RSC Sustainability. [Link]

  • Murzin, D. Y., et al. (2018). Hydrodeoxygenation of Lignin-Derived Phenols: From Fundamental Studies towards Industrial Applications. Catalysts. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Cresols. NCBI Bookshelf. [Link]

  • Li, H., et al. (2024). Efficient Hydrodeoxygenation of Lignin-Derived Phenolic Compounds over Bifunctional Catalyst Comprising H4PMo11VO40 Coupled with Ni/C. ACS Omega. [Link]

  • Zhang, X., et al. (2017). Hydrodeoxygenation of lignin-derived phenolic compounds over bi-functional Ru/H-Beta under mild conditions. Catalysis Today. [Link]

  • Xu, J., et al. (2019). Differentiation of isomeric cresols by silylation in combination with GC-MS analysis. Rapid Communications in Mass Spectrometry. [Link]

  • Wang, H., et al. (2019). Water-assisted selective hydrodeoxygenation of phenol to benzene over the Ru composite catalyst in the biphasic process. Green Chemistry. [Link]

  • Jin, C., et al. (2021). Catalytic hydrodeoxygenation of anisole as lignin model compound over supported nickel catalysts. ResearchGate. [Link]

  • National Toxicology Program. (1992). NTP technical report on the toxicity studies of Cresols. PubMed. [Link]

  • Wang, F., et al. (2023). Catalytic hydrogenolysis lignin to obtain phenols: A review of selective cleavage of ether bonds. BioResources. [Link]

  • de la Cruz, P., et al. (2018). Hydrodeoxygenation of phenol on bifunctional Ni-based catalysts: Effects of Mo promotion and support. Applied Catalysis B: Environmental. [Link]

  • Galkin, M. V., et al. (2016). Reaction pathways for phenol hydrodeoxygenation over Pd/C and HZSM-5. ResearchGate. [Link]

  • Xu, J., et al. (2019). Cresol determination made possible by silylation. Wiley Analytical Science. [Link]

  • de Souza, A. O., et al. (2020). Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chromatography-mass spectrometry. Journal of Environmental Science and Health, Part B. [Link]

  • Afzal, N., et al. (2016). Simultaneous spectrophotometric determination of the three structural isomers of cresol using multivariate regression methods. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]

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Application

Application Notes and Protocols for the Derivatization of 2-Hydroxy-4-Methylbenzyl Alcohol

Introduction: The Analytical Imperative for Derivatizing 2-Hydroxy-4-Methylbenzyl Alcohol 2-Hydroxy-4-methylbenzyl alcohol, a substituted cresol, is a molecule of interest in various fields, including polymer chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Derivatizing 2-Hydroxy-4-Methylbenzyl Alcohol

2-Hydroxy-4-methylbenzyl alcohol, a substituted cresol, is a molecule of interest in various fields, including polymer chemistry, fragrance formulation, and as a potential biomarker. Its inherent polarity and relatively low volatility, conferred by the presence of both a phenolic hydroxyl and a primary alcohol group, pose significant challenges for its direct analysis by common chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS).[1][2] Furthermore, while amenable to high-performance liquid chromatography (HPLC), its native chromophore may not provide sufficient sensitivity for trace-level quantification.[3][4]

Derivatization is a chemical modification process that converts an analyte into a product with more favorable properties for a given analytical method.[1] For 2-hydroxy-4-methylbenzyl alcohol, derivatization is a critical step to:

  • Enhance Volatility and Thermal Stability for GC-MS Analysis: By replacing the active hydrogens of the hydroxyl groups, derivatization reduces intermolecular hydrogen bonding, thereby increasing the molecule's volatility and preventing thermal degradation in the hot GC inlet and column.[1]

  • Improve Chromatographic Peak Shape: Derivatization minimizes tailing of chromatographic peaks caused by interactions between the polar analyte and active sites in the GC or HPLC system.

  • Increase Detection Sensitivity in HPLC: By introducing a strongly UV-absorbing or fluorescent tag, derivatization can significantly lower the limits of detection and quantification.[3][5]

  • Facilitate Mass Spectral Interpretation: Derivatized molecules often produce characteristic fragmentation patterns in MS, aiding in structural elucidation and confirmation.[6]

This comprehensive guide provides detailed protocols for the derivatization of 2-hydroxy-4-methylbenzyl alcohol for both GC-MS and HPLC analysis, empowering researchers to achieve accurate and sensitive quantification of this important compound.

I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the primary goal is to increase the volatility and thermal stability of 2-hydroxy-4-methylbenzyl alcohol. Silylation and acylation are the two most common and effective derivatization strategies.

A. Silylation: The Gold Standard for Volatilization

Silylation involves the replacement of the acidic hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group.[1] This is a highly effective method for derivatizing phenols and alcohols.[2] The resulting TMS ethers are significantly more volatile and less polar than the parent compound.[1]

Featured Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

BSTFA is a powerful silylating agent that reacts readily with hydroxyl groups.[2] The reaction is often catalyzed by the addition of a small amount of trimethylchlorosilane (TMCS).

Reaction Chemistry:

Caption: Silylation of 2-hydroxy-4-methylbenzyl alcohol with BSTFA.

Protocol 1: Silylation of 2-Hydroxy-4-Methylbenzyl Alcohol with BSTFA

This protocol is adapted from established methods for the silylation of phenols and cresols.[2][7]

Materials:

  • 2-hydroxy-4-methylbenzyl alcohol standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile (GC grade)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the 2-hydroxy-4-methylbenzyl alcohol standard or the dried sample extract into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA (+ 1% TMCS) to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or water bath.[8]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Expected Outcome:

The derivatization will yield the bis-trimethylsilyl ether of 2-hydroxy-4-methylbenzyl alcohol. This derivative will have a significantly shorter retention time and a more symmetrical peak shape compared to the underivatized compound. The mass spectrum will show a characteristic molecular ion and fragmentation pattern, including a prominent ion at m/z 73, corresponding to the trimethylsilyl group.

ParameterSettingRationale
Reagent BSTFA + 1% TMCSPowerful silylating agent with a catalyst for efficient reaction.
Solvent Anhydrous Pyridine/AcetonitrileEnsures a dry reaction environment and dissolves the analyte.
Temperature 60-70°CAccelerates the derivatization reaction.
Time 30 minutesSufficient time for complete derivatization of both hydroxyl groups.
B. Acylation: An Alternative Path to Volatility

Acylation, typically acetylation, is another effective method for derivatizing hydroxyl groups. This involves reacting the analyte with an acylating agent, such as acetic anhydride, to form esters.

Featured Reagent: Acetic Anhydride

Acetic anhydride is a readily available and cost-effective reagent for acetylation. The reaction can be performed under solvent-free conditions or in the presence of a catalyst.

Protocol 2: Acetylation of 2-Hydroxy-4-Methylbenzyl Alcohol

This protocol is based on general procedures for the acetylation of phenols and alcohols.

Materials:

  • 2-hydroxy-4-methylbenzyl alcohol standard or sample extract

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Place approximately 1 mg of the dried sample into a reaction vial.

  • Reagent Addition: Add 100 µL of pyridine and 100 µL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial, vortex briefly, and heat at 60°C for 30 minutes.

  • Work-up (Optional): After cooling, the excess reagents can be removed by evaporation under a stream of nitrogen. The residue can then be redissolved in a suitable solvent like ethyl acetate for GC-MS analysis.

  • Analysis: Inject the derivatized sample into the GC-MS.

Expected Outcome:

This reaction will produce the diacetate ester of 2-hydroxy-4-methylbenzyl alcohol. This derivative is more volatile and thermally stable than the parent compound.

ParameterSettingRationale
Reagent Acetic AnhydrideA common and effective acetylating agent.
Catalyst/Solvent PyridineActs as a catalyst and a solvent for the reaction.
Temperature 60°CPromotes the acetylation reaction.
Time 30 minutesGenerally sufficient for complete derivatization.

II. Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is primarily employed to enhance detectability, especially when using UV or fluorescence detectors.

A. UV-Visible Derivatization: Enhancing Chromophoric Properties

By introducing a molecule with a strong chromophore, the molar absorptivity of the analyte at a specific wavelength can be significantly increased.

Featured Reagent: 4-Nitrobenzoyl Chloride

4-Nitrobenzoyl chloride reacts with hydroxyl groups to form esters that have a strong UV absorbance at a longer wavelength, which can help to reduce interference from matrix components.[4]

Reaction Chemistry:

Caption: UV-derivatization with 4-nitrobenzoyl chloride.

Protocol 3: Derivatization with 4-Nitrobenzoyl Chloride for HPLC-UV Analysis

This protocol is based on established methods for the derivatization of phenolic compounds.[4]

Materials:

  • 2-hydroxy-4-methylbenzyl alcohol standard or sample extract

  • 4-Nitrobenzoyl chloride solution (e.g., 10 mg/mL in acetonitrile)

  • Borate buffer (0.1 M, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Reaction vials

  • Water bath

Procedure:

  • Sample Preparation: Place an appropriate amount of the sample solution (e.g., 100 µL) into a reaction vial.

  • Buffering: Add 200 µL of borate buffer to the vial.

  • Derivatization: Add 200 µL of the 4-nitrobenzoyl chloride solution.

  • Reaction: Cap the vial and heat at 60°C for 20 minutes in a water bath.

  • Quenching: After cooling, the reaction can be quenched by adding a small amount of a primary or secondary amine solution (e.g., glycine solution) if necessary to react with excess reagent.

  • Analysis: The sample is ready for injection into the HPLC system.

Expected Outcome:

The formation of the di-4-nitrobenzoyl ester will result in a derivative with strong UV absorbance around 260 nm, significantly enhancing the sensitivity of the HPLC-UV analysis.

ParameterSettingRationale
Reagent 4-Nitrobenzoyl ChlorideIntroduces a strong chromophore for enhanced UV detection.
pH 9.0 (Borate Buffer)Provides the optimal basic conditions for the esterification reaction.
Temperature 60°CIncreases the rate of the derivatization reaction.
Time 20 minutesSufficient for the reaction to proceed to completion.
B. Fluorescence Derivatization: For Ultimate Sensitivity

For trace-level analysis, fluorescence derivatization offers superior sensitivity compared to UV detection.

Featured Reagent: Dansyl Chloride

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with phenolic hydroxyl and primary alcohol groups to form highly fluorescent derivatives.[9][10]

Protocol 4: Fluorescence Derivatization with Dansyl Chloride

This protocol is a general guide for the dansylation of hydroxyl-containing compounds.[9][11]

Materials:

  • 2-hydroxy-4-methylbenzyl alcohol standard or sample extract

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 10)

  • Acetone (HPLC grade)

  • Reaction vials

  • Heating block

Procedure:

  • Sample Preparation: Place the sample solution (e.g., 100 µL) in a reaction vial.

  • Buffering: Add 100 µL of sodium bicarbonate buffer.

  • Derivatization: Add 200 µL of the dansyl chloride solution.

  • Reaction: Cap the vial, vortex, and heat at 40-50°C for 30-60 minutes in the dark.

  • Quenching: Add a small amount of a primary amine solution (e.g., proline or methylamine) to react with excess dansyl chloride.

  • Analysis: The derivatized sample can be directly injected into the HPLC with a fluorescence detector (e.g., excitation at ~340 nm and emission at ~520 nm).

Expected Outcome:

The dansylated derivative of 2-hydroxy-4-methylbenzyl alcohol will be highly fluorescent, allowing for ultra-sensitive detection by HPLC-FLD.

ParameterSettingRationale
Reagent Dansyl ChlorideIntroduces a highly fluorescent tag for sensitive detection.
pH 10 (Bicarbonate Buffer)Facilitates the reaction between dansyl chloride and hydroxyl groups.
Temperature 40-50°CPromotes the derivatization reaction.
Time 30-60 minutesAllows for sufficient time for the reaction to complete.

III. Troubleshooting and Method Validation

Self-Validating Systems:

Each protocol should be validated for the specific application. This includes:

  • Derivatization Efficiency: Analyze a known standard to ensure complete derivatization. This can be confirmed by the disappearance of the underivatized analyte peak.

  • Stability of Derivatives: Assess the stability of the derivatized products over time under the storage conditions to be used.

  • Linearity and Sensitivity: Establish a calibration curve with derivatized standards to determine the linear range and the limits of detection and quantification.

  • Matrix Effects: When analyzing complex samples, evaluate potential matrix effects by analyzing spiked samples.

Common Issues and Solutions:

  • Incomplete Derivatization: Ensure anhydrous conditions for silylation, check the freshness of reagents, and consider optimizing reaction time and temperature.

  • Multiple Peaks: This may indicate the formation of partial derivatives. Adjust the stoichiometry of the derivatizing agent or the reaction conditions.

  • Reagent Interference: If excess derivatizing reagent interferes with the analysis, a work-up step to remove it may be necessary.

Conclusion

The derivatization of 2-hydroxy-4-methylbenzyl alcohol is an essential step for its robust and sensitive analysis by GC-MS and HPLC. The choice of the derivatization strategy depends on the analytical technique and the required sensitivity. Silylation with BSTFA is a reliable method for GC-MS analysis, while derivatization with 4-nitrobenzoyl chloride or dansyl chloride offers enhanced sensitivity for HPLC-UV and HPLC-fluorescence detection, respectively. The detailed protocols provided in this guide serve as a starting point for method development and can be optimized to meet the specific requirements of the research.

References

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). RSC Advances. [Link]

  • Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. (1998). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2017). Journal of Analytical Sciences, Methods and Instrumentation. [Link]

  • 4-Hydroxybenzyl alcohol, 2TMS derivative. NIST WebBook. [Link]

  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. (2021). Analytical and Bioanalytical Chemistry. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). Analytical Methods. [Link]

  • Gas chromatographic method of m-cresol.
  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). (2021). Analytical Chemistry. [Link]

  • Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library. [Link]

  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. (2021). Analytical and Bioanalytical Chemistry. [Link]

  • analysis of p-cresol derivatives by gas chromatography. (2013). Journal of Analytical Techniques. [Link]

  • Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. (2013). Journal of Chromatography A. [Link]

  • Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. (2002). Analytical and Bioanalytical Chemistry. [Link]

  • Review: Derivatization in mass spectrometry 2. Acylation. ResearchGate. [Link]

  • Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate. [Link]

  • I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning?. ResearchGate. [Link]

  • Sensitive determination of domoic acid in mussel tissue using dansyl chloride derivatization and liquid chromatography - mass spectrometry. Analytical Methods. [Link]

  • Phenol and Cresol. OSHA. [Link]

  • RP-HPLC Method for the Separation of Some Phenol Derivatives Using Gradient Elution and UV Detection. ResearchGate. [Link]

  • Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022). Horticulturae. [Link]

  • Toxicological Profile for Cresols. Agency for Toxic Substances and Disease Registry. [Link]

  • HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd. [Link]

  • Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012). Agilent Technologies. [Link]

  • A screening method by gas chromatography–mass spectrometry for the determination of 34 priority compounds in the aerosol of a heated tobacco product. (2020). CORESTA. [Link]

  • Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. (1997). Journal of Analytical Toxicology. [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. [Link]

  • Dansylation of hydroxyl and carboxylic acid functional groups. (2001). DigitalCommons@UNO. [Link]

  • Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. (2020). Molecules. [Link]

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Method

Application Note: Real-Time Monitoring of the Synthesis of 2-(Hydroxymethyl)-5-methylphenol using In-Situ FTIR Spectroscopy

Abstract This application note provides a comprehensive guide for monitoring the base-catalyzed synthesis of 2-(Hydroxymethyl)-5-methylphenol from p-cresol and formaldehyde using in-situ Fourier Transform Infrared (FTIR)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for monitoring the base-catalyzed synthesis of 2-(Hydroxymethyl)-5-methylphenol from p-cresol and formaldehyde using in-situ Fourier Transform Infrared (FTIR) spectroscopy. This technique, a cornerstone of Process Analytical Technology (PAT), offers real-time tracking of reactant consumption and product formation, enabling enhanced reaction understanding, control, and optimization. We detail the underlying chemical principles, a step-by-step experimental protocol, and a guide to spectral data interpretation. This document is intended for researchers, process chemists, and drug development professionals seeking to implement robust monitoring for hydroxymethylation reactions.

Introduction: The Need for In-Process Monitoring

2-(Hydroxymethyl)-5-methylphenol and related hydroxymethylated phenols are valuable intermediates in the chemical and pharmaceutical industries, serving as precursors for resins, antioxidants, and specialty chemicals. The synthesis, typically a hydroxymethylation of a phenol with formaldehyde, requires careful control to ensure desired product selectivity and to minimize the formation of impurities, such as di-substituted products or polymeric resins.[1][2]

Traditional reaction monitoring often relies on offline analytical methods like HPLC or GC, which involve sample extraction and preparation. These methods introduce a time delay, providing only discrete data points that may not capture the full kinetic profile or transient intermediates. In contrast, in-situ FTIR spectroscopy allows for continuous, real-time analysis of the reaction mixture without the need for sampling.[3][4] By inserting a probe directly into the reactor, chemists can gain immediate insights into reaction kinetics, mechanisms, and pathways, leading to improved process safety, efficiency, and product quality.[4][5][6]

This guide establishes a self-validating protocol for using in-situ FTIR to monitor the synthesis of 2-(Hydroxymethyl)-5-methylphenol, explaining the causality behind each experimental choice to ensure technical accuracy and reproducibility.

Chemical Synthesis: Mechanism and Considerations

The synthesis of 2-(Hydroxymethyl)-5-methylphenol is achieved through the electrophilic aromatic substitution of p-cresol with formaldehyde, typically under basic conditions.

Reaction Scheme:

  • Reactants: p-Cresol, Formaldehyde

  • Catalyst: Sodium Hydroxide (NaOH)

  • Product: 2-(Hydroxymethyl)-5-methylphenol

Mechanism:

  • Deprotonation: The basic catalyst (e.g., hydroxide ion) deprotonates the acidic phenolic hydroxyl group of p-cresol, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The electron-rich phenoxide ion attacks the electrophilic carbonyl carbon of formaldehyde. The ortho position is activated by the electron-donating hydroxyl and methyl groups.

  • Protonation: The resulting intermediate is protonated by water (formed in the initial deprotonation step) to yield the final product, 2-(Hydroxymethyl)-5-methylphenol, and regenerates the hydroxide catalyst.

A primary challenge in this synthesis is controlling selectivity. The product itself contains an activated aromatic ring and can react with additional formaldehyde to form 2,6-bis(hydroxymethyl)-4-methylphenol or other polymeric byproducts. Real-time monitoring is therefore critical to quench the reaction upon optimal formation of the desired mono-substituted product.

FTIR Spectroscopy: Probing the Molecular Landscape

FTIR spectroscopy measures the absorption of infrared radiation by a molecule's vibrating bonds. Each functional group has a characteristic vibrational frequency, making FTIR an excellent tool for identifying and tracking the concentration changes of specific molecules within a reaction mixture.[7]

For this synthesis, we can monitor the disappearance of reactant peaks and the appearance of product peaks.

Table 1: Key FTIR Vibrational Frequencies for Reaction Monitoring

Compound Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance in Monitoring
p-Cresol Phenolic O-HO-H Stretch (broad)3600 - 3200Disappearance indicates consumption.[8][9]
Aromatic RingC=C Stretch~1594, 1498Disappearance of characteristic pattern.[2]
Phenolic C-OC-O Stretch~1224Disappearance indicates consumption.[2]
Aromatic C-HC-H Out-of-Plane Bend~820Shift in pattern due to change in substitution.
Formaldehyde C=O (in aqueous solution exists as Methylene Glycol)C-O Stretch~1023Disappearance indicates consumption.[2]
2-(Hydroxymethyl)-5-methylphenol Primary Alcohol O-HO-H Stretch (broad)3400 - 3200Overlaps with phenolic O-H, but contributes to broadness.[8]
Aromatic RingC=C Stretch~1610Appearance of new aromatic pattern.[2]
Primary Alcohol C-O C-O Stretch ~1010 - 1050 Key indicator of product formation. [10]
Phenolic C-OC-O Stretch~1230Appearance/shift from reactant C-O.

The most unambiguous spectral changes to monitor are the decrease of the p-cresol aromatic C=C stretch at ~1594 cm⁻¹ and the increase of the primary alcohol C-O stretch in the product around 1010-1050 cm⁻¹.[2][10]

Experimental Protocol: In-Situ FTIR Monitoring

This protocol outlines the setup and execution for monitoring the reaction in a laboratory setting.

Instrumentation and Reagents
  • FTIR Spectrometer: An FTIR spectrometer equipped for in-situ monitoring (e.g., Mettler-Toledo ReactIR).[4]

  • ATR Probe: A DiComp (Diamond) or Silicon Attenuated Total Reflectance (ATR) probe is recommended for its chemical resistance to caustic solutions.

  • Reaction Vessel: A 250 mL jacketed glass reactor with an overhead stirrer, temperature probe, and ports for the FTIR probe and reagent addition.

  • Reagents: p-Cresol, Formaldehyde (37% in H₂O), Sodium Hydroxide, Deionized Water.

Workflow Diagram

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis prep_reagents Prepare Reagents: p-Cresol in Water NaOH Solution setup_reactor Assemble Reactor: Insert Stirrer, Temp Probe, FTIR Probe prep_reagents->setup_reactor setup_ftir Configure FTIR: Set Scan Parameters (e.g., 8 cm⁻¹ resolution, 128 scans) setup_reactor->setup_ftir charge_reactor Charge Reactor with p-Cresol Solution setup_ftir->charge_reactor start_stir_heat Start Stirring & Heat to Reaction Temp (e.g., 60°C) charge_reactor->start_stir_heat collect_bg Collect Background Spectrum start_stir_heat->collect_bg add_reagents Add NaOH Catalyst, then Formaldehyde collect_bg->add_reagents start_scan Start Real-Time FTIR Data Collection add_reagents->start_scan monitor_peaks Monitor Key Peaks: - Decrease in p-Cresol (1594 cm⁻¹) - Increase in Product (1030 cm⁻¹) start_scan->monitor_peaks determine_endpoint Determine Reaction Endpoint (Spectral changes cease) monitor_peaks->determine_endpoint quench_workup Quench Reaction & Perform Work-up determine_endpoint->quench_workup validate Validate with Offline Analysis (HPLC) quench_workup->validate

Caption: Experimental workflow for FTIR-monitored synthesis.

Step-by-Step Methodology
  • System Preparation:

    • Assemble the jacketed reactor system. Ensure the overhead stirrer, temperature probe, and FTIR probe are securely positioned in the reactor head. The FTIR probe tip should be fully submerged in the reaction medium but not obstructing the stirrer.

    • Charge the reactor with p-cresol and deionized water. Rationale: This allows for thermal equilibration and the collection of a clean background spectrum before the reaction is initiated.

  • FTIR Setup and Background Collection:

    • Launch the data acquisition software. Set the desired spectral resolution (e.g., 8 cm⁻¹) and number of scans per spectrum.

    • Start stirring and heat the reactor contents to the target temperature (e.g., 60 °C).

    • Once the temperature is stable, collect a background spectrum. Causality: This background spectrum digitally subtracts the signals from the solvent and the initial reactant, ensuring that subsequent spectra only show changes resulting from the chemical reaction.

  • Reaction Initiation and Monitoring:

    • Begin real-time spectral collection.

    • Add the sodium hydroxide solution to the reactor to catalyze the reaction.

    • Add the formaldehyde solution to initiate the hydroxymethylation. This is considered time zero (t=0) for kinetic analysis.

    • Continue to record spectra at regular intervals (e.g., every 1-2 minutes) throughout the reaction.

  • Reaction Completion and Work-up:

    • Monitor the key spectral peaks (Table 1). The reaction is considered complete when the reactant peaks no longer decrease and the product peaks no longer increase.

    • Once the endpoint is reached, quench the reaction by cooling and neutralizing the catalyst with an acid (e.g., acetic acid).

    • The product can then be extracted and purified using standard laboratory procedures.

Data Interpretation: From Spectra to Insight

The output of the experiment is a 3D data set of absorbance, wavenumber, and time. This data can be analyzed to create reaction profiles.

Logical Flow of Spectral Interpretation

G cluster_analysis Spectral Analysis cluster_interpretation Kinetic Interpretation data Real-Time FTIR Data (Absorbance vs. Wavenumber vs. Time) reactant_node Reactant Region p-Cresol Peak at ~1594 cm⁻¹ data->reactant_node product_node Product Region Product Peak at ~1030 cm⁻¹ data->product_node reactant_trend Peak Intensity Decreases reactant_node:f1->reactant_trend product_trend Peak Intensity Increases product_node:f1->product_trend endpoint Intensities Plateau reactant_trend->endpoint product_trend->endpoint conclusion Reaction Complete: - Reactant Consumed - Product Formed endpoint->conclusion

Caption: Logical flow for interpreting real-time FTIR data.

Creating Reaction Profiles

By plotting the intensity (height or area) of specific peaks over time, a reaction profile can be generated.

  • Select Characteristic Peaks: Choose peaks that are unique to a single component and have minimal overlap. For this reaction, the p-cresol peak at ~1594 cm⁻¹ and the product C-O stretch at ~1030 cm⁻¹ are excellent choices.

  • Trend the Data: Plot the absorbance of the selected peaks against time.

    • The profile for p-cresol will show a decay curve, representing its consumption.

    • The profile for 2-(Hydroxymethyl)-5-methylphenol will show a growth curve, representing its formation.

  • Analyze the Profile: The slope of these curves is proportional to the reaction rate. The point at which the curves plateau indicates the end of the reaction. This information is invaluable for determining the optimal reaction time to maximize yield and minimize byproduct formation.

Trustworthiness and Validation

To ensure the integrity of the in-situ FTIR data, it is best practice to perform validation. At key time points during the reaction (e.g., beginning, midpoint, and end), an aliquot of the reaction mixture can be withdrawn, quenched, and analyzed by a calibrated offline method such as HPLC. Comparing the concentration data from HPLC with the peak intensity data from FTIR confirms the correlation and validates the in-situ method as a reliable proxy for concentration.[7]

Conclusion

In-situ FTIR spectroscopy is a powerful PAT tool for monitoring the synthesis of 2-(Hydroxymethyl)-5-methylphenol. It provides continuous, real-time data that elucidates reaction kinetics, enables the identification of the reaction endpoint, and offers a robust method for process control. By following the detailed protocol and data analysis guidelines presented in this application note, researchers and drug development professionals can enhance their understanding and optimization of this important chemical transformation, leading to more efficient, safer, and higher-quality production.

References

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • International Journal of Scientific Development and Research. (2023). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. IJSDR, 8(11). [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. [Link]

  • Li, H., et al. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources, 13(3), 7137-7154. [Link]

  • Kulesz, K., et al. (2014). Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy. ResearchGate. [Link]

  • Richmond Scientific. (2023). 7 Applications of FTIR Analysis. [Link]

  • ResearchGate. (n.d.). FTIR analysis. Spectrum of p-cresol transformation. [Link]

  • Google Patents. (1998).
  • The Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of urea formaldehyde (UF) and UF mixed with ammonium and aluminium based hardener. [Link]

  • ResearchGate. (n.d.). FTIR spectra of p-cresol: characteristic peaks and molecular vibrations. [Link]

  • ACS Publications. (2020). Use of Standard Addition to Quantify In Situ FTIR Reaction Data. The Journal of Organic Chemistry. [Link]

  • Scribd. (n.d.). Phenol-Formaldehyde Resin FTIR Analysis. [Link]

  • AZoM. (2023). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]

  • YouTube. (2016). In Situ FTIR Reaction Monitoring. [Link]

  • ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. [Link]

  • ResearchGate. (n.d.). Variable temperature FTIR spectra of hydroxyl peak. [Link]

  • MDPI. (2002). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 7(5), 438-444. [Link]

  • Oregon State University. (1966). The infrared and far-infrared spectra of sublimed films of formaldehyde. [Link]

  • PMC. (2024). Bioprocess monitoring applications of an innovative ATR-FTIR spectroscopy platform. [Link]

  • ResearchGate. (n.d.). FTIR spectra for the formaldehyde adsorption on V–Ti–O at 120 C in. [Link]

  • YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. [Link]

  • MDPI. (2021). Biocatalytic Transformation of 5-Hydroxymethylfurfural into 2,5-di(hydroxymethyl)furan by a Newly Isolated Fusarium striatum Strain. Catalysts, 11(10), 1215. [Link]

  • OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. [Link]

  • Mettler Toledo. (n.d.). ReactIR In-situ FTIR Spectrometers. [Link]

  • MDPI. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 16(11), 1545. [Link]

  • Chemistry LibreTexts. (2022). 8.4: Infrared (IR) Spectroscopy. [Link]

  • Drawell. (n.d.). Top 6 Applications of FTIR Spectrometers. [Link]

  • Quora. (2017). How will you distinguish between benzyl alcohol and phenol? [Link]

  • Chemical Online. (2009). Recent Advances In Organic Chemistry Using Real-Time In Situ FTIR. [Link]

  • Google Patents. (1990).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Hydroxymethyl)-5-methylphenol

Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)-5-methylphenol. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)-5-methylphenol. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your experimental design.

The synthesis of 2-(Hydroxymethyl)-5-methylphenol via the base-catalyzed hydroxymethylation of p-cresol (4-methylphenol) with formaldehyde is a classic example of electrophilic aromatic substitution. While straightforward in principle, the reaction is notoriously sensitive to process parameters, often leading to challenges with yield, selectivity, and the formation of polymeric side products. This guide provides a structured, question-and-answer approach to navigate these challenges effectively.

Section 1: Troubleshooting Guide

This section addresses the most frequent problems encountered during the synthesis. Each answer explains the chemical causality and provides actionable solutions.

Q1: My final yield is disappointingly low. What are the most likely causes?

A: Low yield is a multifaceted issue stemming from three primary sources: incomplete reaction, formation of side products, and losses during workup and purification.

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient activation of the p-cresol, low temperature, or short reaction time. The key to this reaction is the formation of the highly nucleophilic phenoxide ion, which requires a sufficiently basic medium.[1]

  • Side-Product Formation: The most significant cause of yield loss is the formation of undesired side products. The two main culprits are:

    • Bis-hydroxymethylation: The product, 2-(hydroxymethyl)-5-methylphenol, is itself a phenol and can react with another molecule of formaldehyde to yield 2,6-bis(hydroxymethyl)-4-methylphenol.[2]

    • Polymerization: Under harsh conditions (especially high temperature and formaldehyde concentration), the hydroxymethylated products can condense with other phenol molecules, leading to the formation of insoluble methylene-bridged polymers, commonly known as phenolic resins.[3]

  • Purification Losses: The product has moderate polarity and can be challenging to separate from unreacted p-cresol and the bis-hydroxymethylated byproduct due to similar polarities. Significant material can be lost during extraction or chromatography.

Solutions:

  • Verify Reagent Quality: Use a fresh, stabilized aqueous solution of formaldehyde (formalin). Older solutions can contain significant amounts of precipitated paraformaldehyde.

  • Optimize Stoichiometry: Employ a molar excess of p-cresol relative to formaldehyde (e.g., a 2:1 to 4:1 ratio) to statistically favor mono-substitution.[3]

  • Control Reaction Conditions: Maintain a low to moderate temperature (30-50°C) to prevent polymerization.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of p-cresol and the formation of the desired product. Quench the reaction when the concentration of the mono-adduct is at its maximum.[3]

Q2: My reaction flask is full of a thick, insoluble pink/brown sludge. How do I prevent this resin formation?

A: The formation of this sludge is a classic sign of runaway polymerization, the same reaction used to make Bakelite-type resins. It occurs when the hydroxymethyl group of one molecule reacts with an activated ortho or para position on another phenol molecule, eliminating water to form a methylene bridge.

Causality: This process is highly temperature-dependent and is accelerated by high concentrations of formaldehyde and base. Once the reaction begins to generate these condensation products, the process can cascade, leading to extensive cross-linking.

Preventative Measures:

  • Strict Temperature Control: This is the most critical parameter. Use a water or oil bath to maintain a consistent, low temperature (e.g., ≤ 45°C).

  • Formaldehyde Stoichiometry: Use a molar excess of p-cresol. This ensures that a formaldehyde molecule is more likely to encounter an unreacted p-cresol than a more reactive hydroxymethylated phenol.[3]

  • Controlled Addition: Add the formaldehyde solution slowly or stepwise to the basic p-cresol solution to keep its instantaneous concentration low.

  • pH Management: While a basic pH is necessary to form the phenoxide, excessively high concentrations of base can accelerate condensation reactions. Use the minimum amount of base required for efficient reaction.[3]

Q3: My product is heavily contaminated with 2,6-bis(hydroxymethyl)-4-methylphenol. How can I improve selectivity for the mono-substituted product?

A: The formation of the di-substituted product is a common selectivity challenge. The initial product, 2-(hydroxymethyl)-5-methylphenol, is also an activated phenol and can readily react a second time at its other ortho position.

Causality: The rate of the second hydroxymethylation becomes significant as the concentration of the mono-substituted product increases and formaldehyde is still available.

Strategies for Enhancing Mono-selectivity:

  • Limit Formaldehyde: The most effective strategy is to use formaldehyde as the limiting reagent. A p-cresol to formaldehyde molar ratio of 2:1 or higher is a good starting point.

  • Monitor the Reaction: As mentioned before, monitoring is key. Stop the reaction when the optimal balance of p-cresol conversion and mono-product formation is reached, before significant di-product appears. This can be visualized on a TLC plate by the appearance of a new, more polar spot below your product spot.

  • Lower Temperature: Lower reaction temperatures generally favor the kinetic product, which can sometimes improve selectivity, in addition to preventing polymerization.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

A: This is a base-catalyzed electrophilic aromatic substitution. The mechanism proceeds in three key steps:

  • Deprotonation: A base (e.g., NaOH) removes the acidic proton from the hydroxyl group of p-cresol, forming the sodium p-cresolate (phenoxide) ion. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.[1]

  • Nucleophilic Attack: The electron-rich phenoxide ion attacks the electrophilic carbon of formaldehyde. The electron density in the phenoxide is highest at the ortho and para positions. Since the para position is blocked by the methyl group, the attack occurs at one of the ortho positions.[1]

  • Rearomatization & Protonation: The resulting intermediate rearomatizes to restore the stable aromatic ring. Upon acidic workup, the resulting phenolate is protonated to yield the final 2-(hydroxymethyl)-5-methylphenol product.

Q2: Which base is best, and in what quantity?

A: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and effective catalysts. Calcium hydroxide (Ca(OH)₂) can also be used. The choice often comes down to cost and ease of handling. Catalytic amounts are sufficient, but using 0.2 to 0.5 molar equivalents relative to p-cresol is a common practice to ensure the pH remains sufficiently high (typically pH 9-11) throughout the reaction.

Q3: How critical is the choice of solvent?

A: Water is the most common solvent for this reaction, as it is inexpensive, safe, and effectively dissolves the base and formalin. Sometimes, a co-solvent like methanol or dimethylformamide (DMF) is used to improve the solubility of the starting p-cresol, especially at lower temperatures.[4] However, for most lab-scale preparations, water is sufficient.

Q4: What is the best method for purifying the final product?

A: Purification typically involves a multi-step process after the reaction is quenched (usually by neutralization with a mild acid like acetic acid).

  • Extraction: Extract the product from the aqueous reaction mixture using an organic solvent like ethyl acetate or diethyl ether. This will separate the organic products from inorganic salts.

  • Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Chromatography or Recrystallization: The crude product is often a mixture of unreacted p-cresol, the desired product, and the bis-hydroxymethylated byproduct.

    • Column Chromatography: Silica gel chromatography using a solvent system like hexane/ethyl acetate is the most reliable method for obtaining a highly pure product.

    • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., toluene, or water/methanol mixtures) can be an effective and scalable purification method.

Section 3: Visual Guides

Reaction Mechanism

The diagram below illustrates the key steps in the base-catalyzed hydroxymethylation of p-cresol.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization & Workup p_cresol p-Cresol phenoxide p-Cresolate (Phenoxide) p_cresol->phenoxide + OH⁻ phenoxide2 p-Cresolate intermediate Quinoid Intermediate phenoxide2->intermediate + H₂C=O intermediate2 Intermediate product_anion Product Anion intermediate2->product_anion Aromatization product Final Product product_anion->product + H⁺ (Workup) G cluster_results cluster_solutions start Low Yield Observed check_tlc Analyze Reaction Mixture (TLC / GC) start->check_tlc high_sm High Unreacted Starting Material check_tlc->high_sm polymer Insoluble Polymer (Resin) check_tlc->polymer multi_prod Multiple Products (e.g., Bis-adduct) check_tlc->multi_prod sol_sm 1. Increase Reaction Time/Temp 2. Check Base Concentration (pH) 3. Verify Reagent Quality high_sm->sol_sm sol_polymer 1. Decrease Temperature 2. Reduce [Formaldehyde] 3. Slow Reagent Addition polymer->sol_polymer sol_multi 1. Reduce [Formaldehyde] (Increase p-cresol ratio) 2. Reduce Reaction Time multi_prod->sol_multi

Caption: Troubleshooting flowchart for low yield.

Table 1: Impact of Key Parameters on Synthesis
ParameterRecommended RangeEffect on YieldEffect on Selectivity (Mono- vs. Poly-substitution)
p-Cresol : Formaldehyde 2:1 to 4:1 (molar)Indirect; higher ratio reduces polymer formation, preserving mass.CRITICAL: Higher ratio strongly favors mono-substitution. [3]
Temperature 30 - 50 °CIncreases rate, but >60°C drastically increases polymerization risk.Lower temperatures reduce the rate of secondary reactions. [3]
Catalyst (Base) 0.2 - 0.5 equivalentsEssential for reaction; rate increases with concentration.High concentration can accelerate undesirable condensation reactions.
pH 9 - 11Optimal for phenoxide formation without excessive side reactions.Very high pH (>12) can promote Cannizzaro reaction of formaldehyde.
Reaction Time 2 - 24 hoursYield increases with time, but so does byproduct formation.CRITICAL: Must be optimized via reaction monitoring (TLC/GC). [3]

Section 4: Recommended Experimental Protocol

Disclaimer: This protocol is a representative procedure. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. p-Cresol and formaldehyde are toxic and corrosive.

Materials:

  • p-Cresol (4-methylphenol), ≥99%

  • Formaldehyde solution (37 wt. % in H₂O, stabilized with methanol)

  • Sodium Hydroxide (NaOH)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, dissolve p-cresol (10.81 g, 100 mmol) in deionized water (50 mL).

  • Basification: While stirring, add sodium hydroxide pellets (1.60 g, 40 mmol) to the flask. Stir until all the NaOH has dissolved. The solution should be clear and may warm slightly.

  • Reagent Addition: Once the solution has cooled to room temperature, begin the slow, dropwise addition of formaldehyde solution (4.05 g, 50 mmol of CH₂O) over 30 minutes. Use an addition funnel for better control.

  • Reaction: After the addition is complete, gently heat the reaction mixture to 45°C using a water bath. Maintain this temperature and continue stirring.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 4:1 Hexane:Ethyl Acetate eluent). Visualize spots using a UV lamp (254 nm) and/or a potassium permanganate stain. The product will appear as a new spot with a lower Rf than the starting p-cresol. Stop the reaction when the p-cresol spot has significantly diminished and the product spot is at maximum intensity (typically 4-8 hours).

  • Quenching & Neutralization: Cool the flask in an ice bath to room temperature. Slowly add glacial acetic acid dropwise until the pH of the solution is ~7. A cloudy precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer with deionized water (1 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product as a pale yellow oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to yield pure 2-(hydroxymethyl)-5-methylphenol.

References

  • jOeCHEM. (2020, March 30). The Hydroxymethylation of Phenol [Video]. YouTube. [Link]

  • Higuchi, M., Nohno, S., & Morita, M. (1999). Kinetics of the base-catalyzed hydroxymethylation of phenol. In International Contribution to Wood Adhesion Research. Forest Products Society.
  • Mitsunaga, T., Conner, A. H., & Hill, C. G. (2002).
  • Peer, H. G. (1959). The reaction of phenol with formaldehyde. II. The ratio of ortho- and para-hydroxymethylphenol in the base-catalyzed hydroxymethylation of phenol. Recueil des Travaux Chimiques des Pays-Bas, 78(9‐10), 851-863.
  • Sprung, M. M. (1941). Reactivity of Phenols toward Formaldehyde. Journal of the American Chemical Society, 63(2), 334-343.
  • Casanovas, J., et al. (2005). Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry.
  • Wikipedia contributors. (2023, December 29). p-Cresol. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2879, p-Cresol. Retrieved January 22, 2026, from [Link].

  • Casiraghi, G., et al. (1981). Selective ortho-Hydroxymethylation of Phenols. A Novel Entry to Salicylaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1862-1865.
  • Climent, M. J., et al. (2004). Selective synthesis of p-cresol by methylation of phenol.
  • Selvam, P., & Mahalingam, R. J. (2003). Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves.

Sources

Optimization

Technical Support Center: Side Reactions in the Hydroxymethylation of p-Cresol

Welcome to the technical support center for the hydroxymethylation of p-cresol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydroxymethylation of p-cresol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on identifying, understanding, and mitigating common side reactions. By explaining the causality behind experimental choices and providing validated protocols, this resource aims to enhance the efficiency and success of your synthetic endeavors.

The hydroxymethylation of p-cresol to produce 2-hydroxy-5-methylbenzyl alcohol is a cornerstone of synthesizing various valuable compounds. However, the reaction's propensity for side reactions often leads to reduced yields, purification challenges, and inconsistent results. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to address these issues head-on.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the hydroxymethylation of p-cresol, linking them to underlying side reactions and offering actionable solutions.

Issue 1: Low Yield of the Desired Product, 2-hydroxy-5-methylbenzyl alcohol

Question: My reaction is consuming the starting p-cresol, but the yield of the target 2-hydroxy-5-methylbenzyl alcohol is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields are typically a result of competing side reactions that consume either the starting materials or the desired product. The primary culprits in the hydroxymethylation of p-cresol are the formation of various byproducts.

Probable Causes & Solutions:

  • Formation of Dihydroxydiphenylmethane Isomers: The hydroxymethylated product can react with another molecule of p-cresol to form dihydroxydiphenylmethane isomers. This is especially prevalent at elevated temperatures and under acidic or strongly basic conditions.[1]

    • Mechanism Insight: The hydroxymethyl group can be protonated and eliminated as water to form a reactive benzyl carbocation, which then undergoes electrophilic aromatic substitution with another p-cresol molecule.

    • Solution: Maintain a lower reaction temperature (typically between 40-90°C) to disfavor this condensation reaction.[1] Employing a milder base or a catalyst system known for ortho-selectivity can also be beneficial.[2]

  • Polymer/Resin Formation: Phenol-formaldehyde type reactions are notorious for producing polymeric resins, especially when the formaldehyde to p-cresol ratio is high or when the reaction is allowed to proceed for too long.[3][4]

    • Mechanism Insight: The initial hydroxymethylated products are highly reactive and can undergo self-condensation or react with formaldehyde and p-cresol to form complex oligomeric and polymeric structures with methylene and ether bridges.[1][4]

    • Solution: Carefully control the stoichiometry. Use a molar ratio of p-cresol to formaldehyde that favors mono-substitution. A slow, controlled addition of formaldehyde can also help maintain a low instantaneous concentration, thus minimizing polymerization.[5] Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction once the desired product concentration is maximized.

  • Formation of Dihydroxymethyl-p-cresol: If an excess of formaldehyde is used, or if the reaction conditions are too harsh, double hydroxymethylation can occur, leading to the formation of 2,6-dihydroxymethyl-4-methylphenol.[1]

    • Mechanism Insight: The first hydroxymethyl group does not sufficiently deactivate the aromatic ring, allowing for a second electrophilic substitution by formaldehyde at the other ortho position.

    • Solution: Use formaldehyde as the limiting reagent. Precise control over the stoichiometry is critical.

Experimental Workflow for Yield Optimization:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of a Sticky, Insoluble Precipitate (Resin)

Question: My reaction mixture becomes thick and a sticky precipitate forms, making workup and purification extremely difficult. How can I prevent this?

Answer:

The formation of a sticky, insoluble precipitate is a clear indication of extensive resinification. This occurs when the reaction proceeds beyond the formation of simple hydroxymethylated products and dimers, leading to high molecular weight polymers.[3][4]

Probable Causes & Solutions:

  • Excess Formaldehyde: A high concentration of formaldehyde drives the reaction towards multiple hydroxymethylations and subsequent cross-linking.[1][4]

    • Solution: Maintain a strict 1:1 or slightly less than 1 molar ratio of formaldehyde to p-cresol. Consider adding the formaldehyde solution dropwise over an extended period to keep its concentration low at any given moment.[5]

  • High Reaction Temperature or Prolonged Reaction Time: Heat accelerates the condensation reactions that lead to polymer formation.[1][5]

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed or the desired product concentration peaks.

  • Inappropriate pH/Catalyst: Both strongly acidic and strongly basic conditions can catalyze the condensation reactions that lead to resin formation.[4]

    • Solution: Use a mild basic catalyst such as triethanolamine or a salt of a divalent metal like zinc acetate, which can favor the formation of the mono-hydroxymethylated product.[1] The choice of catalyst can significantly influence the product distribution.[1]

Issue 3: Presence of Unexpected Oxidation Byproducts

Question: My product analysis (e.g., by mass spectrometry) shows the presence of compounds with higher oxygen content than expected, suggesting oxidation. Where are these coming from?

Answer:

While less common than condensation reactions, oxidation of p-cresol and its derivatives can occur, especially if the reaction is exposed to air at elevated temperatures or in the presence of certain metal catalysts.

Probable Causes & Solutions:

  • Air Oxidation: Phenols are susceptible to oxidation by atmospheric oxygen, which can be accelerated by heat and basic conditions. This can lead to the formation of quinone-type structures and other colored byproducts.[6][7] The reactive benzylic alcohol product can also be oxidized to the corresponding aldehyde or carboxylic acid.

    • Mechanism Insight: The reaction can proceed through radical mechanisms, leading to a complex mixture of highly oxygenated products.[6][8]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. This is particularly important for prolonged reactions or those conducted at higher temperatures.

  • Oxidative Coupling: Phenolic compounds can undergo oxidative coupling to form biphenyl dimers (e.g., 2,2'-dihydroxy-5,5'-dimethylbiphenyl).[9]

    • Solution: As with general oxidation, maintaining an inert atmosphere can help suppress these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal catalyst for selective ortho-hydroxymethylation of p-cresol?

A1: The choice of catalyst is crucial for directing the regioselectivity of the hydroxymethylation. While strong bases like sodium hydroxide are often used, they can lead to a mixture of ortho and para isomers (in the case of phenol) and promote condensation reactions.[1] For selective ortho-hydroxymethylation of phenols, catalysts that can form a chelate with the phenolic hydroxyl group and the incoming formaldehyde are preferred. Boric acid and salts of divalent metals like magnesium, zinc, or lead have been shown to favor ortho-substitution.[1][2] This is believed to occur through a transition state where the metal ion coordinates to both the phenolic oxygen and the formaldehyde oxygen, directing the electrophilic attack to the ortho position.[2]

Q2: How does the pH of the reaction medium affect the side reactions?

A2: The pH has a profound impact on both the rate of the main reaction and the prevalence of side reactions.

  • Under basic conditions (e.g., using NaOH): The p-cresol is deprotonated to the more nucleophilic phenoxide ion, which accelerates the initial attack on formaldehyde.[10] However, strongly basic conditions also promote the condensation of the hydroxymethylated product with another phenoxide molecule, leading to dimer and polymer formation.[3][4]

  • Under acidic conditions: The reaction proceeds by protonation of formaldehyde, making it a more potent electrophile. However, acid catalysis strongly favors the formation of dihydroxydiphenylmethane bridges and subsequent resinification, and is generally used when novolac-type resins are the desired product.[4][11]

Q3: What analytical techniques are best for monitoring the reaction and identifying byproducts?

A3: A combination of chromatographic and spectroscopic techniques is ideal.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the consumption of starting material and the formation of the main product and major byproducts in real-time.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of p-cresol, 2-hydroxy-5-methylbenzyl alcohol, and various dimeric and oligomeric byproducts. This is invaluable for optimizing reaction conditions and determining the optimal time to quench the reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the unambiguous structural elucidation of the final purified product and any isolated byproducts.

Q4: Can side reactions be reversed or the byproducts be converted to the desired product?

A4: In general, the formation of methylene-bridged dimers and polymers is irreversible under typical reaction conditions. The C-C bonds formed are stable. Similarly, oxidation products are not easily converted back to the desired alcohol. Therefore, the primary strategy must be the prevention of these side reactions through careful control of reaction parameters.

Key Reaction Pathways: Desired vs. Side Reactions

The following diagram illustrates the main reaction pathways in the hydroxymethylation of p-cresol.

G cluster_main Desired Reaction Pathway cluster_side Major Side Reactions PC p-Cresol HMB 2-Hydroxy-5-methylbenzyl alcohol (Desired Product) PC->HMB + Formaldehyde (ortho-attack) DPM Dihydroxydiphenylmethane Isomers PC->DPM OXI Oxidation Products PC->OXI Oxidation (O2) FA Formaldehyde FA->HMB DMP 2,6-Dihydroxymethyl-p-cresol HMB->DMP + Formaldehyde HMB->DPM + p-Cresol RES Polymeric Resin HMB->RES Self-condensation/ + Formaldehyde

Caption: Competing reaction pathways in p-cresol hydroxymethylation.

Summary of Key Parameters and Their Impact on Selectivity

For ease of reference, the table below summarizes the influence of critical reaction parameters on the formation of the desired product versus common side products.

ParameterTo Increase Yield of 2-hydroxy-5-methylbenzyl alcoholTo Minimize Side Reactions (Dimers, Polymers, etc.)Rationale
Temperature Moderate (e.g., 40-90°C)Avoid high temperatures (>100°C)Higher temperatures accelerate condensation and polymerization much faster than the initial hydroxymethylation.[1][5]
p-Cresol:Formaldehyde Ratio Use p-cresol in slight excess or 1:1Avoid excess formaldehydeExcess formaldehyde leads to di-substitution and provides more cross-linking points for polymerization.[1][4]
Catalyst Mild base or ortho-directing catalyst (e.g., Zinc Acetate)Avoid strong acids or strong basesOrtho-directing catalysts improve regioselectivity, while mild conditions suppress condensation reactions.[1][2]
Reaction Time Monitor and quench at peak product concentrationAvoid prolonged reaction timesThe desired product is an intermediate that can be consumed in subsequent side reactions over time.
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Prevents the formation of colored oxidation byproducts.[6]

Protocol: In-Process Monitoring by HPLC

This protocol provides a self-validating system to track the reaction progress, allowing for timely quenching to maximize the yield of the desired product and minimize byproduct formation.

Objective: To quantify the concentrations of p-cresol, 2-hydroxy-5-methylbenzyl alcohol, and the primary dimer byproduct (2,2'-dihydroxy-5,5'-dimethyldiphenylmethane) over the course of the reaction.

Materials:

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid

  • Reaction mixture aliquots

  • Standards of p-cresol, 2-hydroxy-5-methylbenzyl alcohol

Procedure:

  • Sample Preparation: At designated time points (e.g., t=0, 30, 60, 90, 120 min), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench it in a known volume (e.g., 950 µL) of a 50:50 acetonitrile/water mixture. This stops the reaction and prepares the sample for analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

    • Injection Volume: 10 µL

  • Calibration: Prepare a series of standard solutions of p-cresol and 2-hydroxy-5-methylbenzyl alcohol of known concentrations. Generate a calibration curve by plotting peak area against concentration for each compound.

  • Analysis: Inject the prepared samples. Identify the peaks corresponding to the starting material, product, and byproducts based on their retention times compared to the standards.

  • Quantification: Use the calibration curves to determine the concentration of each component in the aliquots over time. Plot the concentration of the desired product versus time to identify the point of maximum concentration. This is the optimal reaction time.

References

  • U.S. Department of Agriculture, Forest Service, Forest Products Laboratory. Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. [Link]

  • Li, M., et al. (2016). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. Molecules, 21(9), 1222. [Link]

  • Wikipedia. (2023). Phenol formaldehyde resin. [Link]

  • U.S. Patent No. 4,192,959. (1980). Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
  • Peer, H. G. (1959). The reaction of phenol with formaldehyde. II. The ratio of ortho- and para-hydroxymethylphenol in the base-catalyzed hydroxymethylation of phenol. Recueil des Travaux Chimiques des Pays-Bas, 78(9-10), 851-863. [Link]

  • Schwantes, R. H., et al. (2017). Formation of highly oxygenated low-volatility products from cresol oxidation. Atmospheric Chemistry and Physics, 17(5), 3453-3474. [Link]

  • Miyamura, Y., et al. (2014). Inhibitory effects of p-cresol and p-hydroxy anisole dimers on expression of the cyclooxygenase-2 gene and lipopolysaccharide-stimulated activation of nuclear factor-κB in RAW264.7 cells. in vivo, 28(5), 779-785. [Link]

  • National Chemical Safety Program. Phenol-Formaldehyde Reaction Hazards. [Link]

  • European Patent No. EP0331173A1. (1989). Process for preparing 4,4'-dihydroxydiphenylmethane.
  • Yan, H., et al. (2022). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers in Nutrition, 9, 1004396. [Link]

  • Minami, E., & Hotta, H. (1974). Synthesis of Hydroxybenzyl Compounds. Bulletin of the Institute for Chemical Research, Kyoto University, 52(4), 562-567. [Link]

  • van der Waal, J. C., et al. (1996). The reaction of phenol with formaldehyde. III. selective hydroxymethylation of phenols at the ortho‐position. Journal of the American Oil Chemists' Society, 73(11), 1547-1552. [Link]

Sources

Troubleshooting

Technical Support Center: Prevention of Dihydroxymethylated Byproducts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the formation of dihydroxymethylated by...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the formation of dihydroxymethylated byproducts in your chemical reactions. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction: The Challenge of Selectivity in Hydroxymethylation

Hydroxymethylation, the addition of a hydroxymethyl (-CH₂OH) group, is a fundamental transformation in organic synthesis. Formaldehyde is the most common and reactive C1 source for this purpose. However, its high reactivity can be a double-edged sword, often leading to the formation of undesired dihydroxymethylated byproducts where two -CH₂OH groups are introduced. This lack of selectivity can significantly reduce the yield of the desired mono-hydroxymethylated product, complicate purification processes, and introduce impurities that are particularly problematic in pharmaceutical development.

This guide will provide you with the mechanistic understanding and practical strategies to control your hydroxymethylation reactions and favor the formation of the mono-substituted product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the formation of dihydroxymethylated byproducts?

The formation of dihydroxymethylated byproducts is primarily due to the initial mono-hydroxymethylated product being reactive, and often more so than the starting material, towards further hydroxymethylation. This is especially true for substrates with multiple active sites, such as phenols or compounds with active methylene groups. The reaction proceeds in a stepwise manner, and if the rate of the second hydroxymethylation is comparable to or faster than the first, a mixture of products is inevitable.

Q2: How does stoichiometry influence the selectivity of hydroxymethylation?

Stoichiometry is a critical parameter in controlling the extent of hydroxymethylation. By using a molar excess of the substrate relative to formaldehyde, the probability of a formaldehyde molecule reacting with an unreacted substrate molecule is statistically increased, thus favoring the formation of the mono-hydroxymethylated product.[1] Conversely, using an excess of formaldehyde will drive the reaction towards di- and poly-hydroxymethylation.

Q3: Can temperature be used to control the formation of dihydroxymethylated byproducts?

Yes, temperature plays a crucial role. Lowering the reaction temperature generally slows down the overall reaction rate, but it can disproportionately affect the rate of the second hydroxymethylation, which often has a higher activation energy.[1] By running the reaction at a lower temperature, you can often achieve better selectivity for the mono-hydroxymethylated product. This is an application of kinetic versus thermodynamic control, where at lower temperatures, the faster-formed kinetic product (mono-hydroxymethylated) is favored over the more stable thermodynamic product (dihydroxymethylated).[2][3][4]

Q4: What is the role of pH in controlling hydroxymethylation reactions?

The pH of the reaction medium can significantly influence both the rate and selectivity of hydroxymethylation, particularly with substrates like phenols. The reaction can be catalyzed by both acids and bases. For phenols, base catalysis is common as it generates the more nucleophilic phenoxide ion.[5] However, the optimal pH for mono-hydroxymethylation is often a delicate balance. For instance, in the hydroxymethylation of phenols, using transition metal hydroxides at a controlled pH of 4-5 can favor ortho-selective mono-hydroxymethylation.[6]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low yield of mono-hydroxymethylated product and high yield of dihydroxymethylated byproduct. - Incorrect stoichiometry: Molar ratio of formaldehyde to substrate is too high. - High reaction temperature: Favors the thermodynamically more stable di-substituted product. - Prolonged reaction time: Allows for the slower second hydroxymethylation to proceed to a greater extent.- Adjust stoichiometry: Use a molar excess of the substrate to formaldehyde (e.g., 2:1 or higher).[1] - Lower the temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[1] - Monitor the reaction closely: Use techniques like TLC, GC, or HPLC to track the consumption of starting material and the formation of products. Quench the reaction once the optimal yield of the mono-substituted product is reached.[1]
Formation of insoluble resins or polymers. - Excessive cross-linking: The hydroxymethylated products can react with each other or with the starting material to form polymers. - High reaction temperature: Accelerates polymerization reactions.- Strict temperature control: Maintain a consistent and lower reaction temperature. - Use a more dilute solution: This can reduce the frequency of intermolecular reactions that lead to polymerization. - Optimize stoichiometry: A large excess of the substrate can also help to minimize polymerization by reducing the concentration of the reactive hydroxymethylated intermediates.
Poor regioselectivity in aromatic substrates (e.g., ortho vs. para substitution in phenols). - Reaction conditions do not favor a specific isomer. - Employ a directing catalyst: For phenols, using hydroxides of transition metals like Cu, Cr, Mn, Ni, and Co can promote ortho-hydroxymethylation through chelation. - Consider steric hindrance: Introducing bulky substituents on the substrate or using a bulky catalyst can sterically hinder certain positions, leading to improved regioselectivity.[7][8][9]
Reaction is not proceeding to completion, even with stoichiometric formaldehyde. - Insufficient activation: The substrate may not be sufficiently nucleophilic under the reaction conditions. - Catalyst deactivation. - Adjust pH: For substrates like phenols, ensure the pH is basic enough to generate the reactive phenoxide. For other substrates, a specific pH range might be optimal. - Choose an appropriate catalyst: Investigate different acid or base catalysts to find one that is effective for your specific substrate.

In-Depth Protocols and Methodologies

Protocol 1: Selective Mono-hydroxymethylation of a Phenolic Compound via Stoichiometric Control

This protocol provides a general procedure for favoring the mono-hydroxymethylated product of a phenol by carefully controlling the stoichiometry and reaction temperature.

Materials:

  • Phenolic substrate

  • Formaldehyde (37% aqueous solution) or paraformaldehyde

  • Base catalyst (e.g., NaOH, K₂CO₃)

  • Solvent (e.g., water, methanol, or a mixture)

  • Quenching agent (e.g., acetic acid, ammonium chloride solution)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous MgSO₄, Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the phenolic substrate in the chosen solvent.

  • Stoichiometry: Add the base catalyst. Then, slowly add a substoichiometric amount of formaldehyde (e.g., 0.5 to 0.8 equivalents relative to the phenol). Using an excess of the phenol is key to favoring mono-substitution.[1]

  • Temperature Control: Maintain the reaction at a low and controlled temperature (e.g., 0-25 °C). A lower temperature will help to limit the formation of the di-hydroxymethylated byproduct.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or HPLC.[10][11][12][13][14] The goal is to stop the reaction when the concentration of the mono-hydroxymethylated product is at its maximum and before significant amounts of the di-substituted product form.

  • Work-up: Once the desired conversion is achieved, quench the reaction by adding the appropriate quenching agent to neutralize the base catalyst.

  • Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Preventing Dihydroxymethylation using a Protecting Group Strategy

For substrates with multiple reactive sites, such as a diol, a protecting group strategy can be employed to ensure mono-hydroxymethylation.

Materials:

  • Diol substrate

  • Protecting group reagent (e.g., tert-Butyldimethylsilyl chloride (TBDMSCl), Benzyl bromide)[15]

  • Base for protection (e.g., imidazole, NaH)

  • Solvent for protection (e.g., DMF, THF)

  • Formaldehyde or paraformaldehyde

  • Catalyst for hydroxymethylation

  • Solvent for hydroxymethylation

  • Deprotection reagent (e.g., Tetrabutylammonium fluoride (TBAF) for silyl ethers, H₂/Pd/C for benzyl ethers)[16][17][18]

  • Solvent for deprotection

Procedure:

  • Protection: Selectively protect one of the hydroxyl groups of the diol. For example, to form a mono-silyl ether, react the diol with one equivalent of TBDMSCl in the presence of imidazole in DMF.[15]

  • Purification of Mono-protected Diol: Purify the mono-protected diol from any remaining starting material and di-protected byproduct by column chromatography.

  • Hydroxymethylation: Perform the hydroxymethylation reaction on the purified mono-protected diol using your optimized conditions (stoichiometry, temperature, catalyst). The protecting group will prevent reaction at the blocked hydroxyl group.

  • Work-up and Purification: After the hydroxymethylation is complete, perform a standard aqueous work-up and purify the protected mono-hydroxymethylated product.

  • Deprotection: Remove the protecting group to yield the desired mono-hydroxymethylated diol. For a TBDMS ether, this is typically done using TBAF in THF.[16][18] For a benzyl ether, catalytic hydrogenation is a common method.[17]

  • Final Purification: Purify the final product to remove any byproducts from the deprotection step.

Visualizing the Concepts

Reaction Pathway Diagram

This diagram illustrates the competing reaction pathways leading to mono- and di-hydroxymethylated products.

G cluster_conditions Controlling Factors A Substrate (S-H) B Mono-hydroxymethylated Product (S-CH₂OH) A->B k₁ C Dihydroxymethylated Byproduct (S(CH₂OH)₂) B->C k₂ F Formaldehyde (CH₂O) K1_Control To Favor Mono-product (B): - Increase [S-H] - Decrease [CH₂O] - Lower Temperature - Shorter Reaction Time - Selective Catalyst

Caption: Competing reaction pathways in hydroxymethylation.

Energy Profile Diagram: Kinetic vs. Thermodynamic Control

This diagram shows how temperature can influence product distribution.

G Reactants Reactants (Substrate + CH₂O) TS1 TS₁ Intermediate Intermediate TS_Kinetic TS_Kinetic Kinetic_Product Kinetic Product (Mono-hydroxymethylated) TS_Thermo TS_Thermo Thermo_Product Thermodynamic Product (Di-hydroxymethylated) start->p1 p1->p2 p2->p3k p2->p3t p3k->p4k p3t->p4t Ea_k ΔG‡ (kinetic) Ea_t ΔG‡ (thermodynamic) Y_axis Free Energy (G) X_axis Reaction Coordinate

Caption: Energy profile for kinetic vs. thermodynamic products.

Workflow for Preventing Dihydroxymethylation

This workflow outlines the decision-making process for optimizing your reaction.

G start Goal: Synthesize Mono-hydroxymethylated Product q1 Are dihydroxymethylated byproducts observed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No step1 Optimize Stoichiometry (Excess Substrate) a1_yes->step1 end_ok Successful Synthesis a1_no->end_ok step2 Lower Reaction Temperature step1->step2 step3 Monitor Reaction Progress Closely step2->step3 q2 Is selectivity still an issue? step3->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No step4 Investigate pH and Catalyst Effects a2_yes->step4 a2_no->end_ok step5 Consider a Protecting Group Strategy step4->step5 If necessary end_revisit Re-evaluate Substrate and Reaction Design step5->end_revisit If all else fails

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Selective 2-Hydroxymethylation of Phenols

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for optimizing the rea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for optimizing the reaction temperature in selective 2-hydroxymethylation of phenols. Our goal is to equip you with the scientific rationale and practical steps to achieve high yields and desired regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the selective 2-hydroxymethylation of phenols?

Temperature is a critical parameter that directly influences both the reaction rate and the selectivity of the hydroxymethylation of phenols. It governs the kinetic and thermodynamic pathways of the reaction. In essence, temperature provides the necessary activation energy for the reaction to proceed and can dictate which isomers (ortho, para) are preferentially formed.[1][2]

Q2: How does temperature influence the ortho vs. para selectivity?

The relationship between temperature and regioselectivity is rooted in the principles of kinetic versus thermodynamic control.[2][3][4]

  • Kinetic Control: At lower temperatures, the reaction is typically under kinetic control. The product that is formed fastest (the kinetic product) will be the major product.[2][5] This is because the reaction is essentially irreversible, as there isn't enough energy to overcome the reverse activation energy barrier.[6]

  • Thermodynamic Control: At higher temperatures, the reaction shifts towards thermodynamic control. With sufficient energy, the reactions become reversible, allowing for an equilibrium to be established.[2][6] This favors the formation of the most stable product (the thermodynamic product).[2][5]

In the context of phenol hydroxymethylation, the ortho and para positions have different activation energies for substitution. The interplay of these energy barriers and the stability of the resulting products, governed by temperature, determines the final product distribution.

Q3: What are the typical temperature ranges for selective 2-hydroxymethylation?

The optimal temperature range can vary significantly depending on the specific substrate, catalyst, and solvent system employed. However, some general guidelines can be provided:

  • For gas-phase reactions using metal oxide catalysts like iron-chromium mixed oxides, temperatures in the range of 320-360 °C have been utilized.[1][7]

  • With other catalysts like magnesium oxide, temperatures can be even higher, in the range of 475-600 °C.[8]

  • When using alumina as a catalyst, a temperature range of 300-450 °C is common, with temperatures above 430 °C potentially decreasing the yield of the desired phenolic compounds.[8]

It is crucial to perform a systematic temperature optimization study for each specific reaction system to identify the ideal conditions.

Troubleshooting Guide: Common Issues in Temperature Optimization

Problem 1: Low yield of the desired 2-hydroxymethylated product.

Possible Cause 1: Reaction temperature is too low.

  • Explanation: Insufficient thermal energy can lead to a slow reaction rate, resulting in low conversion of the starting material.

  • Troubleshooting Steps:

    • Gradually increase the reaction temperature in increments of 5-10 °C.

    • Monitor the reaction progress at each temperature point using an appropriate analytical technique (e.g., TLC, GC, HPLC).

    • Plot the yield of the desired product as a function of temperature to identify the optimal range.

Possible Cause 2: Reaction temperature is too high.

  • Explanation: Excessive heat can lead to the formation of undesired byproducts, such as poly-hydroxymethylated phenols, or even decomposition of the reactants and products.[8] For instance, reacting phenol and methanol at temperatures above 450°C can favor the production of hexamethyl benzene.[8]

  • Troubleshooting Steps:

    • Systematically decrease the reaction temperature in 10-20 °C increments.

    • Analyze the product mixture for the presence of byproducts at each temperature.

    • Identify the temperature at which the formation of byproducts is minimized while maintaining a reasonable reaction rate.

Problem 2: Poor selectivity for the 2-hydroxymethylated product (high formation of the para isomer).

Possible Cause: The reaction is under thermodynamic control, favoring the more stable para isomer.

  • Explanation: At higher temperatures, the reaction can become reversible, leading to an equilibrium mixture that favors the thermodynamically more stable product. In many cases, the para isomer is sterically less hindered and therefore more stable.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This will shift the reaction towards kinetic control, which may favor the formation of the ortho isomer, especially if a chelating catalyst is used to lower the activation energy for ortho substitution.[9]

    • Employ a Chelating Catalyst: Certain catalysts, such as transition metal hydroxides (Cu, Cr, Mn, Ni, Co) at a controlled pH of 4-5 or boric acid, can form a chelate with the phenolic hydroxyl group.[1][9] This directs the incoming formaldehyde to the adjacent ortho position, enhancing selectivity even at moderate temperatures.

Problem 3: Formation of undesired byproducts, such as ethers or condensation products.

Possible Cause: The reaction temperature is promoting side reactions.

  • Explanation: High temperatures can provide sufficient energy to overcome the activation barriers for various side reactions. For example, the formation of diphenylmethane-type bridges can occur through the condensation of hydroxymethyl groups.

  • Troubleshooting Steps:

    • Reduce the Reaction Temperature: As a first step, lowering the temperature can often suppress these undesired pathways.

    • Optimize Catalyst and Reaction Time: The choice of catalyst can significantly influence the reaction pathway. Additionally, a shorter reaction time at a slightly higher temperature might yield the desired product before significant byproduct formation occurs. A time-course study at different temperatures is recommended.

Experimental Protocol: Systematic Temperature Optimization

This protocol outlines a general procedure for optimizing the reaction temperature for the selective 2-hydroxymethylation of a generic phenol.

Objective: To determine the optimal reaction temperature that maximizes the yield and selectivity of the 2-hydroxymethylated product.

Materials:

  • Phenol substrate

  • Formaldehyde source (e.g., paraformaldehyde, formalin)

  • Chosen catalyst (e.g., magnesium oxide, boric acid)

  • Appropriate solvent

  • Reaction vessel with temperature control and stirring (e.g., oil bath, heating mantle with thermocouple)

  • Analytical equipment (TLC, GC, or HPLC)

Procedure:

  • Initial Range Finding: Based on literature precedents for similar reactions, select an initial temperature range to screen. For example, 60-100 °C for solution-phase reactions or 300-400 °C for gas-phase reactions.

  • Set up Parallel Reactions: Prepare a series of identical reactions in parallel. Each reaction will be run at a different, constant temperature within the selected range (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C).

  • Reaction Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench and Analyze: Immediately quench the reaction in the aliquot (e.g., by cooling and diluting). Analyze the composition of the aliquot using your chosen analytical method to determine the conversion of the starting material and the yield of the desired 2-hydroxymethylated product and any byproducts.

  • Data Analysis: For each temperature, plot the yield of the 2-hydroxymethylated product as a function of time. This will give you the reaction profile at each temperature.

  • Identify Optimum Temperature: Compare the maximum yields obtained at each temperature. The optimal temperature is the one that provides the highest yield of the desired product in a reasonable timeframe with minimal byproduct formation.

Data Presentation:

Summarize your findings in a table for easy comparison:

Reaction Temperature (°C)Reaction Time (h)Conversion of Phenol (%)Yield of 2-Hydroxymethylphenol (%)Yield of 4-Hydroxymethylphenol (%)Other Byproducts (%)
604352582
704605082
804857573
9049580105
100498701513

Visualizing Reaction Control

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Temperature Optimization Workflow A Define Temperature Range B Run Parallel Reactions at Different Temperatures A->B C Monitor Reaction Progress (TLC, GC, HPLC) B->C D Analyze Product Distribution and Yield C->D E Identify Optimal Temperature D->E

Caption: A streamlined workflow for systematic temperature optimization.

G Reactants Phenol + Formaldehyde Intermediate Intermediate Reactants->Intermediate Activation Energy Kinetic_Product Kinetic Product (e.g., ortho-isomer) Intermediate->Kinetic_Product Lower Activation Energy Pathway (Favored at Low Temp) Thermodynamic_Product Thermodynamic Product (e.g., para-isomer) Intermediate->Thermodynamic_Product Higher Activation Energy Pathway (Reversible at High Temp) Kinetic_Product->Intermediate Reversible at High Temp

Caption: Kinetic vs. Thermodynamic reaction pathways in phenol hydroxymethylation.

References

  • Dale, R. F., & Tanikella, M. S. (1969). Methylation of phenols. U.S. Patent No. 3,446,856. Washington, DC: U.S.
  • Parker, H. G., & Service, F. S. (1999). Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. Forest Products Laboratory. [Link]

  • Jedlinski, Z., & Pawliczek, J. (1970). The reaction of phenol with formaldehyde. III. selective hydroxymethylation of phenols at the ortho‐position. Journal of Applied Polymer Science, 14(8), 2025-2032. [Link]

  • Joechem. (2020). The Hydroxymethylation of Phenol. YouTube. [Link]

  • Wikipedia. (n.d.). Hydroxymethylation. [Link]

  • Zigon, J., & Krajnc, M. (2008). Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy. Macromolecular Symposia, 271(1), 86-93. [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Nowicki, L., & Giernalczyk, M. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Journal of the Serbian Chemical Society, 79(11), 1377-1388. [Link]

  • Kobayashi, S., & Mori, Y. (2023). Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water. Beilstein Journal of Organic Chemistry, 19, 1394-1402. [Link]

  • Ragaini, F., & Cenini, S. (2003). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. Annali di Chimica, 93(5-6), 469-476. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Joechem. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube. [Link]

  • Loder, D. J. (1940). Methylation of phenolic compounds. U.S. Patent No. 2,194,215. Washington, DC: U.S.
  • Field, A. F. (2019). Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP. Protocols.io. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

  • Houseman, E. A., & Christensen, B. C. (2021). Navigating the Hydroxymethylome: Experimental Biases and Quality Control Tools for the Tandem Bisulfite and Oxidative Bisulfite Illumina Microarrays. Epigenetics Insights, 14, 251686572110418. [Link]

  • Reddit. (2022). Thermodynamic vs Kinetic Control. [Link]

  • Jin, S.-G., & Pfeifer, G. P. (2011). Hydroxymethylation of DNA: an epigenetic marker. Epigenetics & Chromatin, 4(1), 1-8. [Link]

Sources

Troubleshooting

Troubleshooting guide for the synthesis of 2-hydroxy-4-methylbenzyl alcohol

Welcome to the technical support center for the synthesis of 2-hydroxy-4-methylbenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-hydroxy-4-methylbenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the expertise to navigate the common challenges encountered during this synthesis, ensuring a successful and efficient experimental outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-hydroxy-4-methylbenzyl alcohol?

There are several viable synthetic pathways to 2-hydroxy-4-methylbenzyl alcohol, with the choice often depending on the available starting materials, scale, and desired purity. The most prevalent methods include:

  • Direct formylation of p-cresol: This involves the reaction of p-cresol with a formylating agent to introduce a hydroxymethyl group onto the aromatic ring. A common method is the reaction with formaldehyde in the presence of a base.[1][2]

  • Reduction of 2-hydroxy-4-methylbenzaldehyde: This is a two-step process where p-cresol is first formylated to 2-hydroxy-4-methylbenzaldehyde (e.g., via the Duff or Reimer-Tiemann reaction), followed by the reduction of the aldehyde to the corresponding alcohol using a reducing agent like sodium borohydride.[3]

  • Grignard reaction: While less common for this specific molecule, a Grignard reagent could theoretically be used to react with a suitable electrophile to generate the desired alcohol.[4][5][6]

Q2: What are the critical reaction parameters to control during the synthesis?

Regardless of the chosen route, several parameters are crucial for a successful synthesis:

  • Temperature: Many of the reactions involved are temperature-sensitive. For instance, in the formylation of p-cresol, lower temperatures often favor higher yields of the desired product and minimize the formation of byproducts.[1]

  • Reaction Time: Adequate reaction time is necessary for completion, but prolonged reaction times can lead to the formation of polymeric byproducts or degradation of the product.

  • pH/Catalyst Concentration: In base-catalyzed reactions, the concentration of the base is critical. Insufficient base will result in a slow or incomplete reaction, while an excess can promote side reactions.[1]

  • Purity of Reagents: The purity of starting materials, especially the formaldehyde source, can significantly impact the reaction outcome. Using fresh, high-purity reagents is always recommended.

Troubleshooting Guide

Problem 1: Low or No Yield of 2-hydroxy-4-methylbenzyl alcohol

Possible Causes and Solutions

  • Inactive Catalyst: In base-catalyzed reactions, the base (e.g., NaOH, KOH) may have degraded.

    • Solution: Use a fresh batch of the basic catalyst. Ensure it has been stored under appropriate conditions to prevent degradation.[1]

  • Poor Quality Formaldehyde Source: Paraformaldehyde can depolymerize over time, and aqueous formaldehyde can contain impurities.

    • Solution: Use freshly opened or purified paraformaldehyde. If using formalin, ensure it is from a reliable source and has been stored correctly.[7]

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or favor byproduct formation at higher temperatures.

    • Solution: Carefully control the reaction temperature. For the reaction of p-cresol with formaldehyde, temperatures below 25°C are often preferred to enhance the yield of the desired benzyl alcohol.[1]

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction or the formation of undesired products.

    • Solution: Accurately measure and dispense all reagents according to the established protocol. A high excess of phenol (p-cresol in this case) can sometimes be used to minimize the formation of dihydroxydiphenylmethanes.[2]

Problem 2: Formation of a Complex Mixture of Products and Polymeric Material

Possible Causes and Solutions

  • Excessive Reaction Temperature or Time: Higher temperatures and longer reaction times can promote the self-condensation of the product and reaction with formaldehyde to form resins.[2]

    • Solution: Maintain the recommended reaction temperature and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed.

  • High Concentration of Formaldehyde: An excess of formaldehyde can lead to the formation of di- and tri-hydroxymethylated phenols.[2]

    • Solution: Carefully control the stoichiometry of formaldehyde. A molar ratio of p-cresol to formaldehyde of around 1:1 is a good starting point.

  • Presence of Water: In some non-aqueous reaction systems, the presence of water can lead to undesirable side reactions.

    • Solution: Use anhydrous solvents and reagents where specified.

Problem 3: Difficulty in Purifying the Product

Possible Causes and Solutions

  • Presence of Isomeric Byproducts: The reaction may yield a mixture of ortho- and para-substituted products, which can be difficult to separate.

    • Solution: Optimize the reaction conditions to favor the formation of the desired isomer. For formylation of p-cresol, the ortho-product is generally favored. Purification can often be achieved by column chromatography or recrystallization.

  • Formation of Dihydroxydiphenylmethanes: These byproducts are common in the reaction of phenols with formaldehyde and can be challenging to remove.[2]

    • Solution: Using a large excess of the phenol can suppress the formation of these byproducts.[2] Purification can be attempted via column chromatography.

  • Product is an Oil or Fails to Crystallize: The presence of impurities can inhibit crystallization.

    • Solution: Attempt purification by column chromatography to remove impurities. If the product is still an oil, try different solvent systems for crystallization or consider converting it to a solid derivative for purification, followed by regeneration of the alcohol.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 2-hydroxy-4-methylbenzaldehyde

This two-step protocol is often favored for its cleaner reaction profile and easier purification.

Step 1: Formylation of p-Cresol (Duff Reaction)

  • In a round-bottom flask, combine p-cresol, hexamethylenetetramine (HMTA), and an acidic catalyst such as glacial acetic acid or trifluoroacetic acid.[8]

  • Heat the mixture with stirring to the recommended temperature (typically 85-120°C) for the specified time.[8]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., HCl).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-hydroxy-4-methylbenzaldehyde.

Step 2: Reduction to 2-hydroxy-4-methylbenzyl alcohol

  • Dissolve the crude 2-hydroxy-4-methylbenzaldehyde in a suitable protic solvent like methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until the aldehyde is fully consumed (monitor by TLC).

  • Carefully quench the reaction by adding a dilute acid (e.g., 1M HCl) until the effervescence ceases.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent to yield the crude 2-hydroxy-4-methylbenzyl alcohol.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

ParameterValueReference
Molecular FormulaC₈H₁₀O₂[9]
Molecular Weight138.16 g/mol N/A
Melting Point104-106 °CN/A
AppearanceWhite to off-white solidN/A

Visualizations

Workflow for the Synthesis of 2-hydroxy-4-methylbenzyl alcohol

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction cluster_2 Purification p-Cresol p-Cresol Reaction_1 Reaction (Controlled Temp) p-Cresol->Reaction_1 Formaldehyde_Source Formaldehyde Source (e.g., Paraformaldehyde) Formaldehyde_Source->Reaction_1 Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Reaction_1 2-hydroxy-4-methylbenzaldehyde 2-hydroxy-4-methylbenzaldehyde Reaction_1->2-hydroxy-4-methylbenzaldehyde Reaction_2 Reduction 2-hydroxy-4-methylbenzaldehyde->Reaction_2 Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reaction_2 2-hydroxy-4-methylbenzyl_alcohol 2-hydroxy-4-methylbenzyl alcohol Reaction_2->2-hydroxy-4-methylbenzyl_alcohol Purification Purification (Column Chromatography/ Recrystallization) 2-hydroxy-4-methylbenzyl_alcohol->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: A typical two-step synthesis workflow.

Troubleshooting Logic Diagram

G Start Start Low_Yield Low or No Yield? Start->Low_Yield Check_Reagents Check Reagent Purity and Activity Low_Yield->Check_Reagents Yes Complex_Mixture Complex Mixture? Low_Yield->Complex_Mixture No Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Verify_Stoichiometry Verify Stoichiometry Optimize_Temp->Verify_Stoichiometry Verify_Stoichiometry->Complex_Mixture Control_Temp_Time Control Temperature and Reaction Time Complex_Mixture->Control_Temp_Time Yes Purification_Issues Purification Issues? Complex_Mixture->Purification_Issues No Adjust_Formaldehyde Adjust Formaldehyde Concentration Control_Temp_Time->Adjust_Formaldehyde Adjust_Formaldehyde->Purification_Issues Column_Chromatography Employ Column Chromatography Purification_Issues->Column_Chromatography Yes Success Success Purification_Issues->Success No Recrystallization Optimize Recrystallization Column_Chromatography->Recrystallization Recrystallization->Success

Caption: A decision-making flowchart for troubleshooting.

References

  • European Patent Office. (1994-09-28). Process for preparing para-hydroxybenzyl alcohol - EP 0386639 B1.
  • Ethyl Corporation. (1962-04-17). Hydroxybenzyl alcohol production - US3030428A.
  • Haarmann & Reimer GmbH. (1980-03-11). Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - US4192959A.
  • Mathur, P., et al. (2012). An efficient and scalable synthesis of hydroxyl benzyl alcohols. Journal of Chemical and Pharmaceutical Research, 4(2), 1231-1234. [Link]

  • Hauser, C. R., & Van Artsdalen, E. R. (1955). o-METHYLBENZYL ALCOHOL. Organic Syntheses, 35, 78. [Link]

  • Asahi Chemical Industry Co., Ltd. (1991-05-28). Process for preparing p-hydroxybenzyl alcohol - US5019656A.
  • Terashima, M., & Ishiguro, M. (1974). Synthesis of Hydroxybenzyl Compounds. Bulletin of the Institute for Chemical Research, Kyoto University, 52(4), 575-580. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylbenzyl alcohol. PubChem. [Link]

  • Leah4sci. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]

  • LibreTexts Chemistry. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II [Video]. [Link]

  • Chemistry Stack Exchange. (2014, February 9). Products of Reimer–Tiemann reaction of 4-methylphenol. [Link]

  • Khan Academy. (n.d.). Reimer Tiemann Reaction [Video]. [Link]

  • Grokipedia. (n.d.). Duff reaction. [Link]

Sources

Optimization

Technical Support Center: Separation of Ortho- and Para-Hydroxymethylphenol Isomers

Welcome to the technical support center for navigating the complexities of separating ortho- and para-hydroxymethylphenol isomers. This guide is designed for researchers, scientists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of separating ortho- and para-hydroxymethylphenol isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet significant challenge of isolating these closely related compounds. The synthesis of hydroxymethylphenols, often a precursor step in the production of phenolic resins like Bakelite, typically yields a mixture of these isomers.[1][2][3] Due to their structural similarities, separating them requires a nuanced understanding of their physicochemical properties and the application of appropriate analytical techniques.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues you may face in the laboratory. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

I. Fundamental Challenges in Isomer Separation

Q1: Why is the separation of ortho- and para-hydroxymethylphenol isomers so challenging?

The primary challenge lies in the subtle differences in their physical and chemical properties. Both isomers share the same molecular formula and weight. The key distinction is the position of the hydroxymethyl group on the phenol ring, which influences polarity, boiling point, and crystal lattice formation. These similarities make conventional separation methods like distillation difficult.[4] Furthermore, the ortho-isomer has a propensity to form intramolecular hydrogen bonds, which can affect its chromatographic behavior and solubility.

II. Chromatographic Separation Strategies

Chromatography is a powerful technique for separating isomers.[5][6] However, success is highly dependent on the choice of stationary and mobile phases.

Troubleshooting HPLC Separations
Q2: My HPLC method shows poor resolution between the ortho and para peaks. What adjustments can I make?

Poor resolution is a common issue. Here are several troubleshooting steps, starting with the most straightforward:

  • Mobile Phase Optimization: Adjusting the polarity of the mobile phase is the first step. For reversed-phase HPLC (the most common mode for these compounds), this typically involves altering the ratio of water to an organic modifier like acetonitrile or methanol.[5] A slight decrease in the organic modifier concentration can increase retention times and potentially improve resolution.

  • Stationary Phase Selection: Standard C18 columns may not always provide sufficient selectivity.[7] Consider a phenyl-based stationary phase, which can offer enhanced separation through π-π interactions with the aromatic rings of the isomers.[7] Biphenyl phases have also shown success in separating structural isomers, especially when using methanol in the mobile phase.[8]

  • Temperature Control: Operating the column at a controlled, slightly elevated temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer rates.

  • Flow Rate Reduction: Decreasing the flow rate can lead to better separation efficiency, although it will increase the analysis time.

Experimental Protocol: Optimized Reversed-Phase HPLC for Hydroxymethylphenol Isomers

This protocol outlines a starting point for developing an effective HPLC separation method.

1. Materials and Reagents:

  • ortho-hydroxymethylphenol and para-hydroxymethylphenol standards
  • HPLC-grade acetonitrile, methanol, and water
  • Formic acid (for mobile phase modification)
  • A reversed-phase HPLC column (e.g., C18 or Phenyl-Hexyl)

2. Instrument and Conditions:

  • HPLC system with UV detector
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: 20-50% B over 15 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 275 nm
  • Injection Volume: 10 µL

3. Procedure:

  • Prepare individual standard solutions (e.g., 100 µg/mL) of each isomer and a mixed standard solution in the mobile phase.
  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
  • Inject the individual standards to determine their retention times.
  • Inject the mixed standard to assess the resolution.
  • If co-elution or poor resolution occurs, adjust the gradient slope or the initial percentage of the organic modifier.
Visualization: HPLC Troubleshooting Workflow

HPLC_Troubleshooting Start Poor Peak Resolution AdjustMobilePhase Optimize Mobile Phase (Gradient/Isocratic) Start->AdjustMobilePhase ChangeColumn Select Alternative Stationary Phase (e.g., Phenyl) AdjustMobilePhase->ChangeColumn If still poor GoodResolution Achieve Baseline Separation AdjustMobilePhase->GoodResolution Success ModifyTemp Adjust Column Temperature ChangeColumn->ModifyTemp If still poor ChangeColumn->GoodResolution Success AdjustFlow Reduce Flow Rate ModifyTemp->AdjustFlow If still poor ModifyTemp->GoodResolution Success AdjustFlow->GoodResolution Success

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

Q3: Can derivatization help in the chromatographic separation of these isomers?

Yes, derivatization can be a valuable strategy. By reacting the isomers with a suitable agent, you can create derivatives with more significant differences in their properties, making them easier to separate. For example, acylation of the phenolic hydroxyl group can lead to derivatives that are more amenable to separation by gas chromatography (GC) or even improve HPLC resolution.[5] However, derivatization adds extra steps to the workflow and requires careful optimization to ensure complete and reproducible reactions.[9]

III. Separation by Crystallization

Crystallization is a powerful technique for purifying compounds and can be employed to separate isomers based on differences in their solubility and crystal packing.[10]

Troubleshooting Crystallization Protocols
Q4: I'm trying to selectively crystallize one isomer from a mixture, but the resulting crystals are still impure. What's going wrong?

Impure crystals are a common problem in crystallization and can be due to several factors:

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. A slower, more controlled cooling process allows for more selective crystallization.

  • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with a range of solvents or solvent mixtures to find the optimal system where the solubility difference between the isomers is maximized.

  • Supersaturation: If the solution is too concentrated (highly supersaturated), both isomers may precipitate out of solution. Try using a more dilute solution to favor the crystallization of the less soluble isomer.

  • Seeding: Adding a small seed crystal of the desired pure isomer can initiate crystallization and promote the growth of crystals of that specific isomer.

Experimental Protocol: Fractional Crystallization of Hydroxymethylphenol Isomers

This protocol provides a general framework for separating the isomers by fractional crystallization.

1. Materials and Reagents:

  • Mixture of ortho- and para-hydroxymethylphenol
  • A selection of solvents for screening (e.g., toluene, water, ethanol/water mixtures)

2. Procedure:

  • Solvent Screening: In small test tubes, dissolve a small amount of the isomer mixture in different solvents at their boiling points. Observe which solvents show a significant decrease in solubility upon cooling.
  • Dissolution: In a larger flask, dissolve the isomer mixture in a minimal amount of the chosen hot solvent to create a saturated solution.[10]
  • Hot Filtration (if necessary): If there are any insoluble impurities, filter the hot solution.[10]
  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath.
  • Crystal Collection: Collect the formed crystals by vacuum filtration.
  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
  • Analysis: Analyze the purity of the crystals and the remaining mother liquor by HPLC or another suitable analytical technique.
  • Recrystallization: If the purity is not satisfactory, a second recrystallization step may be necessary.
Visualization: Crystallization Troubleshooting Logic

Crystallization_Troubleshooting Start Impure Crystals Obtained CheckCooling Is Cooling Rate Too Fast? Start->CheckCooling CheckSolvent Is Solvent System Optimal? Start->CheckSolvent CheckConcentration Is Solution Too Concentrated? Start->CheckConcentration Solution1 Slow Down Cooling Rate CheckCooling->Solution1 Solution2 Screen for a More Selective Solvent CheckSolvent->Solution2 Solution3 Use a More Dilute Solution CheckConcentration->Solution3 PureCrystals Achieve High Purity Crystals Solution1->PureCrystals Solution2->PureCrystals Solution3->PureCrystals

Caption: Decision tree for troubleshooting impure crystals during separation.

IV. Advanced and Alternative Separation Techniques

Q5: Are there other, more advanced techniques for separating these isomers?

Yes, for particularly challenging separations or for large-scale industrial applications, more advanced techniques can be considered:

  • Preparative Chromatography: This is a scaled-up version of analytical HPLC, designed to purify larger quantities of material. While costly, it can provide very high purity.

  • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, which can be beneficial for preventing irreversible adsorption of the sample.[11] It is highly scalable and efficient for isomer separation.[11]

  • Stripping Crystallization: This technique combines distillation and crystallization and has been applied to the separation of cresol isomers, which are structurally similar to hydroxymethylphenols.[12] It operates under reduced pressure, allowing for separation based on three-phase equilibrium.[12]

V. Quantitative Analysis and Purity Assessment

Q6: How can I accurately determine the purity of my separated isomers?

Accurate purity assessment is crucial. Several high-resolution analytical techniques are suitable:

  • High-Performance Liquid Chromatography (HPLC): As discussed, a well-developed HPLC method with a UV detector is a standard and reliable way to quantify the isomers.

  • Gas Chromatography (GC): After derivatization, GC can provide excellent separation and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the isomeric ratio in a mixture by integrating the signals corresponding to unique protons on each isomer.

  • Mass Spectrometry (MS) coupled with Chromatography: LC-MS or GC-MS provides both separation and mass information, offering high sensitivity and selectivity for quantification.[8][13][14]

Data Presentation: Comparison of Analytical Techniques
TechniquePrinciple Advantages Considerations
HPLC-UV Differential partitioning between mobile and stationary phases.Robust, widely available, good for quantification.Requires careful method development for resolution.
GC-FID/MS Separation of volatile compounds in a gaseous mobile phase.High resolution, sensitive.Often requires derivatization of the phenols.
¹H NMR Nuclear spin transitions in a magnetic field.Provides structural information, good for ratio determination.Lower sensitivity compared to chromatographic methods.
LC-MS HPLC separation followed by mass-based detection.High sensitivity and selectivity.More complex instrumentation.

VI. Concluding Remarks

The separation of ortho- and para-hydroxymethylphenol isomers is a solvable challenge with a systematic approach. By understanding the underlying chemical principles and methodically troubleshooting your separation strategy, whether it be chromatography or crystallization, you can achieve the desired purity for your research and development needs. This guide serves as a starting point, and further optimization will likely be necessary for your specific experimental context.

References

  • Separation and determination of cresol isomers (Ortho, Meta, Para). (2017).
  • Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. Thermo Fisher Scientific.
  • Separation of the cresol isomers by stripping crystallization. (2011).
  • Chum, H. L., & Kreibich, R. E. (1992). Process for preparing phenolic formaldehyde resole resin products derived from fractionated fast-pyrolysis oils. (U.S. Patent No. 5,091,499). U.S.
  • Weedman, J. A. (1962). Separation of xylene isomers by crystallization and distillation. (U.S. Patent No. 3,067,270). U.S.
  • Tšupova, S., Rominger, F., Rudolph, M., & Hashmi, A. S. K. (2016). Synthesis of phenols from hydroxymethylfurfural (HMF). Green Chemistry, 18(22), 5800-5805.
  • Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy. (2007).
  • Process for separating the ortho and para isomer of hydroxymandelic acid or a salt thereof. (1992).
  • Chum, H. L., & Kreibich, R. E. (1992). Process for preparing phenolic formaldehyde resole resin products derived from fractionated fast-pyrolysis oils. (U.S. Patent No. 5,091,499). U.S.
  • Tšupova, S., Rominger, F., Rudolph, M., & Hashmi, A. S. K. (2016). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. RSC Green Chemistry.
  • Isothermal separations of alcohol and phenol isomers on the GPCM... (n.d.).
  • Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporiz
  • How Is Phenol-Formaldehyde Resin Synthesized? (2023). YouTube.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
  • A Comparative Guide to the Reactivity of Ortho and Para Hydroxymethyl Groups in Phenols. (n.d.). Benchchem.
  • Application Note: HPLC Method for the Analysis and Separation of Cresol Isomers. (n.d.). Benchchem.
  • Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropion
  • 4 Gaps and Challenges. (n.d.). National Academies of Sciences, Engineering, and Medicine.
  • Ortho-meta and para-meta isomeris
  • Phenol formaldehyde resin. (n.d.). Wikipedia.
  • SOP: CRYSTALLIZ
  • Process for preparing p-hydroxybenzyl alcohol. (1991).
  • The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. (2021). MDPI.
  • Isomer separation by CPC chromatography. (n.d.). Rotachrom Technologies.
  • Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. (2017). PubMed.
  • Separation and Determination of Cresol Isomers (Ortho, Meta, Para). (n.d.). Scribd.
  • Phenol-formaldehyde resin. (n.d.). Britannica.
  • A review of drug isomerism and its significance. (2013). PMC - NIH.
  • Improving HPLC Separation of Polyphenols. (2011).
  • Cresol determination made possible by silyl
  • Techniques for Analysis of Plant Phenolic Compounds. (2015). MDPI.
  • Process for preparing phenolic formaldehyde resole resin products derived from fractionated fast-pyrolysis oils. (1992). OSTI.gov.
  • Strategies for chiral separation: from racem

Sources

Troubleshooting

Preventing resin formation during 2-(Hydroxymethyl)-5-methylphenol synthesis

Technical Support Center: Synthesis of 2-(Hydroxymethyl)-5-methylphenol A Guide to Preventing Resin Formation and Maximizing Yield Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)-5-methylph...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(Hydroxymethyl)-5-methylphenol

A Guide to Preventing Resin Formation and Maximizing Yield

Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the hydroxymethylation of p-cresol. The formation of unwanted phenol-formaldehyde resins is a common and critical issue that can significantly impact yield and purity.

As Senior Application Scientists, we understand that success in synthesis lies not just in following steps, but in understanding the causality behind them. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter.

Section 1: The Core Chemistry: Desired Product vs. Unwanted Resin

This section explains the fundamental reaction dynamics, highlighting the competitive pathways that lead to either your target molecule or polymeric byproducts.

Q1: What is the primary reaction for synthesizing 2-(Hydroxymethyl)-5-methylphenol?

The synthesis is achieved through an electrophilic aromatic substitution known as the Lederer-Manasse reaction.[1][2][3] In this process, p-cresol (4-methylphenol) reacts with formaldehyde, typically under basic conditions, to introduce a hydroxymethyl (-CH₂OH) group onto the aromatic ring. The hydroxyl group of p-cresol is an activating group, directing the substitution to the ortho positions (positions 2 and 6).

The intended reaction is the formation of the mono-substituted product: p-cresol + formaldehyde → 2-(Hydroxymethyl)-5-methylphenol

This initial addition reaction forms the desired hydroxymethyl phenol, a crucial intermediate for various applications.[4][5]

Q2: Why does unwanted resin formation occur during this synthesis?

Resin formation, or polymerization, is the most significant side reaction. It occurs because the desired product, 2-(Hydroxymethyl)-5-methylphenol, is highly reactive—often more so than the starting p-cresol.[5] This reactivity leads to several competing reactions that form dimers, oligomers, and ultimately, a cross-linked, insoluble resinous material known as a resole-type phenolic resin.[4]

The primary pathways for resin formation are:

  • Further Hydroxymethylation: The product can react with additional formaldehyde to form di-substituted products like 2,6-bis(hydroxymethyl)-4-methylphenol.[5][6]

  • Condensation with p-cresol: The hydroxymethyl group of the product can react with another molecule of p-cresol to form a dihydroxydiphenylmethane bridge.[5]

  • Self-Condensation: Two molecules of the product can condense, forming a dibenzyl ether bridge, which can later rearrange to a diphenylmethane bridge, especially at elevated temperatures.[5]

These subsequent reactions create a complex mixture that is difficult to purify and drastically reduces the yield of the target molecule.[5]

G cluster_main Desired Pathway cluster_side Competing Side Reactions (Resin Formation) pCresol p-Cresol main_product 2-(Hydroxymethyl)-5-methylphenol (Target Product) pCresol->main_product + Formaldehyde (Base Catalyst) formaldehyde Formaldehyde di_product 2,6-bis(hydroxymethyl) -4-methylphenol main_product->di_product + Formaldehyde dimer_product Dihydroxydiphenylmethane (Dimer) main_product->dimer_product + p-Cresol self_condense Dibenzyl Ether Intermediate main_product->self_condense + Self-Condensation resin Phenolic Resin (Insoluble Polymer) di_product->resin dimer_product->resin self_condense->resin

Caption: Reaction pathways in the hydroxymethylation of p-cresol.

Section 2: Troubleshooting Guide: Common Issues & Solutions

Q3: My reaction has turned into a thick, reddish-brown, insoluble tar. What went wrong?

This is a classic sign of runaway polymerization, where the side reactions have dominated and formed a high molecular weight, cross-linked phenolic resin.[4]

  • Probable Cause 1: Excessive Temperature. Heat accelerates the condensation reactions far more rapidly than the initial hydroxymethylation. Temperatures should be carefully controlled, generally within the 20-70°C range.[5] Exceeding this, even locally (poor stirring), can initiate rapid polymerization.

  • Probable Cause 2: Incorrect pH or Catalyst Concentration. The base-catalyzed reaction rate is highly pH-dependent, peaking around pH 10.[4] Using too much catalyst or having a pH that is too high can excessively accelerate the reaction, making it uncontrollable.

  • Probable Cause 3: Extended Reaction Time. Allowing the reaction to proceed for too long, even at the correct temperature, will inevitably lead to the gradual buildup of oligomers and polymers. The reaction must be stopped once the formation of the mono-adduct is optimal.

Solution:

  • Immediately attempt to cool the reaction vessel in an ice bath to slow the polymerization.

  • For future experiments, strictly control the temperature using a water or oil bath.

  • Reduce the catalyst concentration or reaction time.

  • Implement reaction monitoring (see Q8) to determine the optimal endpoint before significant polymerization occurs.

Q4: My yield is very low, with many byproduct spots on my TLC plate. How can I improve selectivity for the mono-substituted product?

Low selectivity is a direct result of the competing reactions outlined in Q2. The key is to manipulate the reaction conditions to favor the initial addition of one formaldehyde molecule while suppressing subsequent reactions.

  • Probable Cause 1: Incorrect Stoichiometry. A formaldehyde-to-p-cresol molar ratio that is too high (approaching or exceeding 1:1) will strongly favor the formation of di-substituted products and provide ample "building blocks" for polymerization.[4]

  • Probable Cause 2: Suboptimal Temperature. While high temperatures cause resinification, a temperature that is too low may stall the reaction, requiring excessively long reaction times that can still lead to side products. The ideal temperature is a balance between a reasonable reaction rate and minimal side reactions, often found empirically to be between 50-60°C.[5]

Solution:

  • Use a Molar Excess of p-Cresol: Employ a p-cresol to formaldehyde molar ratio of at least 3:1, and ratios as high as 5:1 to 15:1 have been reported to suppress polymer formation.[5] This ensures that a formaldehyde molecule is statistically more likely to encounter a p-cresol molecule than the more reactive hydroxymethylated product.

  • Optimize Temperature: Perform small-scale experiments at different temperatures (e.g., 40°C, 50°C, 60°C) and monitor by TLC to find the sweet spot for your specific setup.

Q5: How do I choose the right catalyst and pH?

The choice of catalyst and pH is critical for controlling the reaction rate and selectivity.

  • Catalyst Type: For producing hydroxymethylphenols, base catalysis is strongly preferred.[5] Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH).[5][6] The phenoxide anion (C₆H₅O⁻) formed under basic conditions is the reactive species that attacks formaldehyde.[4] Acid catalysis tends to favor the immediate formation of diphenylmethane bridges, leading directly to novolac-type resins, and should be avoided.[4]

  • pH Control: The reaction rate increases with pH up to about 10.[4] Operating at a controlled, moderately alkaline pH (e.g., 9-10) provides a manageable reaction rate. After the reaction is complete, it is crucial to neutralize the mixture (e.g., with acetic acid) to a pH of 4.5-6.0 to quench the catalyst and prevent further condensation during work-up and storage.[6][7]

Section 3: Preventative Protocols & Best Practices

Q6: What is a reliable starting protocol to minimize resin formation?

This protocol is designed to favor the formation of 2-(Hydroxymethyl)-5-methylphenol by controlling the key parameters discussed above.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-5-methylphenol

G A 1. Reagent Setup - Charge reactor with p-cresol and water. - Use a molar excess of p-cresol (e.g., 5:1 to formaldehyde). B 2. Temperature Control - Heat mixture to 50-55°C with vigorous stirring in a controlled water bath. A->B C 3. Catalyst Addition - Add base catalyst (e.g., LiOH) solution. - Maintain pH in the 9-10 range. B->C D 4. Formaldehyde Addition - Add formaldehyde solution (e.g., 37% formalin) dropwise over 30-60 minutes. C->D E 5. Reaction & Monitoring - Maintain at 50-55°C for 3-5 hours. - Monitor progress via TLC. D->E F 6. Quenching - Cool reaction to room temperature. - Neutralize with acetic acid to pH ~5-6. E->F G 7. Work-up & Isolation - Extract with an organic solvent (e.g., ethyl acetate). - Wash, dry, and concentrate solvent. F->G H 8. Purification - Purify crude product via column chromatography (e.g., silica gel, hexane/ethyl acetate). G->H

Caption: Recommended workflow for minimizing resin formation.

Detailed Steps:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe, combine p-cresol (e.g., 5-10 molar equivalents) and water.

  • Heating: Begin stirring and heat the mixture to a stable 50-55°C in a water bath.

  • Catalysis: Add a small amount of a basic catalyst, such as lithium hydroxide (LiOH), to achieve a pH of 9-10.[5]

  • Formaldehyde Addition: Slowly add paraformaldehyde or a 37% aqueous formaldehyde solution (1 molar equivalent) dropwise over 30-60 minutes to maintain temperature and control the reaction rate.

  • Reaction: Maintain the reaction at 50-55°C for 3-5 hours.[5]

  • Monitoring: Periodically take small aliquots to monitor the disappearance of p-cresol and the appearance of the product by Thin Layer Chromatography (TLC). Stop the reaction when the product spot intensity is maximized.

  • Quenching: Cool the flask in an ice bath and neutralize the mixture with a dilute acid (e.g., acetic acid) to a pH of approximately 5-6.[6]

  • Purification: The product can be isolated from unreacted p-cresol and byproducts via countercurrent extraction or column chromatography.[5]

Q7: How can I effectively monitor the reaction to stop it at the optimal time?

Stopping the reaction at the right moment is crucial.

  • Thin Layer Chromatography (TLC): This is the most accessible method. Use a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to resolve p-cresol, the desired product, and less polar byproducts (dimers) or more polar byproducts (di-substituted). The reaction should be stopped when the spot corresponding to 2-(Hydroxymethyl)-5-methylphenol is at its maximum intensity and before significant higher or lower Rf spots appear.

  • In-line Spectroscopy (FT-IR): For advanced process control, in-line FT-IR spectroscopy can monitor the concentration of free formaldehyde and phenol in real-time, providing precise data to determine the optimal reaction endpoint.[8]

Section 4: Data Summary & Quick Reference

This table summarizes the critical parameters and their influence on the synthesis.

ParameterRecommended SettingRationale & Consequence of Deviation
Molar Ratio (p-cresol:CH₂O) ≥ 3:1 (5:1 is a good start)Rationale: Suppresses polymerization by ensuring formaldehyde reacts with the starting material, not the product.[5] Deviation: A lower ratio (<3:1) significantly increases the risk of resin formation.
Temperature 50 - 60°CRationale: Balances a practical reaction rate with minimal promotion of condensation side reactions.[5] Deviation: >70°C leads to rapid polymerization; <40°C results in a very slow reaction.
Catalyst / pH Base Catalyst (e.g., LiOH, NaOH) / pH 9-10Rationale: Activates the phenol via phenoxide formation for a controlled reaction.[4][5] Deviation: Acid catalysis promotes immediate resin formation. pH >11 can make the reaction too fast and difficult to control.
Reaction Time 3 - 5 hours (Monitor dependent)Rationale: Allows for sufficient conversion to the mono-adduct. Deviation: Excess time will always lead to increased byproduct and resin formation.
Post-Reaction Quench Neutralize to pH 5-6Rationale: Stops the base-catalyzed condensation reactions, stabilizing the product for work-up.[6] Deviation: Failure to neutralize allows polymerization to continue.

References

  • Wikipedia. (n.d.). Phenol formaldehyde resin. Retrieved from [Link]

  • Leston, G. (1980). U.S. Patent No. 4,192,959. Google Patents.
  • Zhang, J., et al. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources, 13(3), 7137-7154. Retrieved from [Link]

  • (1998). German Patent No. DE19651040C2. Google Patents.
  • Martinez, A., et al. (2002). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 7(9), 681-688. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. Retrieved from [Link]

  • YouTube. (2023). Phenol Formaldehyde Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). a Lederer-Manasse reaction. Retrieved from [Link]

  • YouTube. (2024). Lederer Manasse #Organic #Reaction Mechanism. Retrieved from [Link]

  • Pizzi, A., & Mittal, K. L. (Eds.). (2003). Handbook of adhesive technology. CRC press.
  • Grenier-Loustalot, M. F., et al. (2005). Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy. Journal of Wood Chemistry and Technology, 25(1-2), 63-83. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Regioselective Hydroxymethylation of Phenols

Welcome to the Technical Support Center for the regioselective hydroxymethylation of phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalys...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the regioselective hydroxymethylation of phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and achieve your desired regioselectivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions regarding the hydroxymethylation of phenols.

Q1: What are the primary factors influencing the regioselectivity (ortho- vs. para-) in phenol hydroxymethylation?

The regioselectivity of this reaction is a delicate balance of several interconnected factors.[1] The most critical of these is the catalyst choice .[1] Lewis acids, Brønsted acids, and bases each steer the reaction toward different outcomes.[1] Beyond the catalyst, the reaction pH is paramount; it dictates the reactivity of the phenol and the efficacy of the catalyst.[1] Additionally, reaction temperature can shift the balance between the kinetically and thermodynamically favored products.[1] The choice of solvent can also play a role by affecting reactant solubility and the stability of reaction intermediates.[1] Finally, steric hindrance from substituents on the phenol ring can physically block the ortho positions, thereby favoring substitution at the less hindered para position.[1]

Q2: How does the underlying mechanism differ between base-catalyzed and ortho-directing catalyzed reactions?

Under basic conditions, the reaction proceeds through the formation of a phenoxide ion.[2] This highly reactive intermediate then attacks formaldehyde, with the position of attack influenced by electronic and steric factors.[2][3] Computational studies suggest that under these conditions, the reaction at the para-position is kinetically favored.[4]

In contrast, many ortho-directing catalysts, particularly those involving transition metals or boron compounds, operate through a mechanism involving chelation.[1][5] The catalyst coordinates with the phenolic hydroxyl group and the incoming formaldehyde, forming a cyclic transition state that positions the formaldehyde for a directed attack at the adjacent ortho position.[1][5]

Q3: What are the common side reactions, and how can they be minimized?

The primary side reaction is the formation of condensation products, leading to insoluble resins or polymers.[1] This occurs when the initially formed hydroxymethylphenols react further with phenol or other hydroxymethylated species.[1] This is often exacerbated by:

  • High reaction temperatures: Promotes polymerization.

  • Prolonged reaction times: Allows for subsequent condensation reactions.

  • High formaldehyde concentration: Increases the likelihood of multiple additions to the phenol ring.

To minimize these side reactions, it is advisable to use a molar excess of phenol to formaldehyde, maintain lower reaction temperatures, and monitor the reaction closely to stop it once the desired product has formed.[1]

Q4: Which analytical techniques are best suited for monitoring reaction progress and determining product ratios?

A combination of techniques is often employed for a comprehensive analysis:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction's progress by observing the consumption of starting material and the appearance of products.[1]

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful tools for separating and quantifying the volatile components of the reaction mixture, allowing for the determination of conversion and the ratio of ortho and para isomers.[1]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile products and for quantifying the consumption of phenol.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the unambiguous structural identification of the isolated products, with distinct chemical shifts and coupling patterns for ortho and para isomers.[6][7]

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental issues you may encounter.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Phenol 1. Inactive Catalyst: The catalyst may be old, poisoned, or require activation. 2. Insufficient Temperature or Time: The reaction may not have reached the necessary activation energy or has not been allowed to proceed for a sufficient duration. 3. Incorrect pH: The pH of the reaction medium is outside the optimal range for the chosen catalyst.[1]1. Catalyst Activation: Ensure the catalyst is fresh. For solid catalysts like zeolites or molecular sieves, perform a pre-activation step, such as calcination (heating in air at high temperatures), to remove adsorbed water and other impurities.[1][8] 2. Optimize Conditions: Gradually increase the reaction temperature in increments of 10-20°C and/or extend the reaction time. Monitor the reaction at regular intervals to track progress and avoid byproduct formation.[1] 3. Verify and Adjust pH: Use a calibrated pH meter to check the reaction mixture's pH and adjust it to the recommended range for your specific catalytic system.[1]
Poor Regioselectivity (Mixture of ortho and para Isomers) 1. Non-selective Catalyst: The chosen catalyst may not have a strong directing effect. 2. Suboptimal Reaction Conditions: The temperature or pH may be favoring the formation of the undesired isomer.[1] 3. Kinetic vs. Thermodynamic Control: At higher temperatures, the reaction may favor the more stable thermodynamic product, while at lower temperatures, the faster-forming kinetic product may dominate.1. Select a Regioselective Catalyst: For high ortho-selectivity, switch to a catalyst known to promote this, such as TiAPO-5, boric acid, or transition metal hydroxides (e.g., Cu(OH)₂).[1][5] For higher para-selectivity, use a base catalyst like NaOH or KOH under weakly alkaline conditions (pH 8.5-10.5).[1] 2. Systematic Screening: Perform a systematic screening of reaction temperatures and pH values to identify the optimal conditions for the desired isomer. 3. Temperature Control: To favor the kinetic product, run the reaction at a lower temperature. For the thermodynamic product, a higher temperature may be necessary.
Formation of Insoluble Resinous Material 1. High Reaction Temperature: Promotes condensation and polymerization.[1] 2. Prolonged Reaction Time: Allows for the formation of oligomers and polymers.[1] 3. High Formaldehyde Concentration: Leads to multiple hydroxymethylations and subsequent cross-linking.[1]1. Reduce Temperature: Lower the reaction temperature to slow down the rate of condensation.[1] 2. Monitor Reaction Progress: Use TLC or GC to monitor the reaction and quench it as soon as a sufficient amount of the desired mono-hydroxymethylated product has formed.[1] 3. Adjust Stoichiometry: Use a molar excess of phenol relative to formaldehyde. This increases the probability that formaldehyde will react with an unreacted phenol molecule rather than a hydroxymethylated one.[1]
Catalyst Deactivation 1. Coke/Tar Formation: Deposition of polymeric or carbonaceous materials on the catalyst's active sites. 2. Poisoning: Strong adsorption of impurities from reactants or solvents onto the active sites.1. Regeneration: For solid catalysts, a common regeneration procedure is calcination. This involves heating the catalyst in a controlled flow of air to burn off the deposited organic material. A typical procedure might involve heating to 300-500°C for several hours.[8] The exact conditions will depend on the catalyst's thermal stability. 2. Ensure Purity: Use high-purity reactants and solvents to minimize the introduction of potential catalyst poisons.
Difficulty in Product Separation 1. Similar Polarity of Isomers: The ortho and para isomers often have very similar polarities, making chromatographic separation challenging.1. High-Performance Chromatography: Employ high-performance column chromatography with a carefully optimized solvent system to enhance separation.[1] 2. Derivatization: Consider derivatizing the hydroxyl groups to alter the polarity of the isomers, which may facilitate easier separation. The derivatives can then be converted back to the hydroxylated products.[1]

Section 3: Mechanistic Insights & Visualizations

Understanding the reaction mechanism is key to rational catalyst selection. Below are simplified representations of the proposed mechanisms for achieving regioselectivity.

Base-Catalyzed para-Selective Hydroxymethylation

Under basic conditions, the phenol is deprotonated to form the more nucleophilic phenoxide ion. This ion then attacks formaldehyde. While both ortho and para positions are activated, the para position is often favored due to a combination of electronic and steric effects, leading to the thermodynamically more stable product.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Fast Equilibrium OH_minus OH⁻ (Base) OH_minus->Phenol Para_Intermediate Para-Quinone Methide Intermediate Phenoxide->Para_Intermediate Attack at para-position H2O H₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Para_Intermediate Para_Product para-Hydroxymethylphenol Para_Intermediate->Para_Product Protonation from H₂O

Caption: Base-catalyzed hydroxymethylation via a phenoxide intermediate.

Ortho-Selective Hydroxymethylation via Chelation Control

Transition metal hydroxides or boric acid can act as chelating agents, directing the hydroxymethylation to the ortho position. The catalyst forms a complex with the phenolic oxygen and the oxygen of formaldehyde, creating a rigid transition state that favors attack at the nearby ortho carbon.

G cluster_0 Chelation Complex Formation cluster_1 Directed Nucleophilic Attack cluster_2 Product Formation Phenol Phenol Complex Chelated Transition State Phenol->Complex Catalyst Metal Cation (Mⁿ⁺) or Boric Acid Catalyst->Complex Formaldehyde Formaldehyde Formaldehyde->Complex Ortho_Attack Intramolecular Attack at ortho-position Complex->Ortho_Attack Ortho_Product ortho-Hydroxymethylphenol Ortho_Attack->Ortho_Product Catalyst_Regen Catalyst Regenerated Ortho_Attack->Catalyst_Regen

Caption: Chelation-controlled mechanism for ortho-selective hydroxymethylation.

Section 4: Catalyst Performance Data

The following table summarizes the performance of various catalysts under different conditions. This data is intended to serve as a starting point for catalyst selection and optimization.

CatalystTypepHTemp. (°C)Phenol Conv. (%)ortho-HMP Selectivity (%)para-HMP Selectivity (%)Reference(s)
NaOH Homogeneous Base8.5 - 10.530-~35~65[1][5]
Transition Metal Hydroxides (e.g., Cu, Cr) Homogeneous Lewis Acid4 - 5Ambient-HighLow[1][5]
Boric Acid Homogeneous Lewis AcidAcidic--HighLow[1][5]
TiAPO-5 Heterogeneous Solid AcidNeutral100208614[1]
TiAPO-5 Heterogeneous Solid AcidAcidic10084555[1]
Ni₀.₂₅Mn₀.₇₅Fe₂O₄ Heterogeneous Mixed Oxide-325~9797.3 (total ortho)-[3]

HMP: Hydroxymethylphenol

Section 5: Key Experimental Protocols

These protocols provide a framework for conducting regioselective hydroxymethylation reactions. Note: These are general guidelines and may require optimization for specific substrates and equipment. Always perform a thorough risk assessment before starting any new experiment.

Protocol 1: para-Selective Hydroxymethylation using Sodium Hydroxide

This protocol is adapted from established base-catalyzed procedures.[4]

Materials:

  • Phenol

  • Formaldehyde solution (37-41 wt% in H₂O)

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in deionized water.

  • pH Adjustment: Slowly add a 1 M NaOH solution dropwise while monitoring the pH. Adjust the pH to approximately 9.0 - 10.0.

  • Reagent Addition: Add the formaldehyde solution (1.0 - 1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 30-40°C) for 6-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl) to pH ~7.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the para and ortho isomers.

Protocol 2: ortho-Selective Hydroxymethylation using TiAPO-5 Molecular Sieves

This protocol is based on the work of Selvam and Mahalingam.

Materials:

  • Phenol

  • Formaldehyde solution (37-41 wt% in H₂O)

  • TiAPO-5 catalyst

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Catalyst Activation: Activate the TiAPO-5 catalyst by heating at ~110°C (380 K) for 3 hours in an oven prior to use.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (1.0 eq), an aqueous solution of formaldehyde (1.5 - 2.0 eq), and the activated TiAPO-5 catalyst (2-10 wt% with respect to phenol).

  • Reaction Conditions: Reflux the mixture at 100°C (373 K) for 24 hours. Monitor the reaction progress by withdrawing aliquots and analyzing by TLC and/or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to recover the catalyst. The catalyst can be washed, dried, and calcined for regeneration.

  • Extraction: Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The product can be purified by column chromatography on silica gel.

References

  • Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. Forest Products Laboratory. [Link]

  • The reaction of phenol with formaldehyde. III. selective hydroxymethylation of phenols at the ortho‐position. ResearchGate. [Link]

  • The Hydroxymethylation of Phenol. jOeCHEM (YouTube). [Link]

  • Kinetics of the base-catalyzed hydroxymethylation of phenol. In: International Contribution to Wood Adhesion Research. A.W. Christiansen and L.A. Pilato, eds. Forest Products Society, Madison, WI. pp. 101-107. (Referenced in)

  • Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves. Catalysis Eprints database. [Link]

  • Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Rasayan J. Chem. [Link]

  • METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. AIR Unimi. [Link]

  • Regioselective catalytic hydroxymethylation of phenol with formaldehyde. ResearchGate. [Link]

  • Salicyl alcohol. Wikipedia. [Link]

  • Method of producing ortho-cresol novolac epoxy resin and polymer composition based thereon.
  • Epoxy Cresol Novolac Resin Production. Intratec.us. [Link]

  • Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy. ResearchGate. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. [Link]

Sources

Troubleshooting

Degradation pathways of 2-(Hydroxymethyl)-5-methylphenol under stress conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the study of 2-(Hydroxymethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the study of 2-(Hydroxymethyl)-5-methylphenol degradation under various stress conditions. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying causality to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for 2-(Hydroxymethyl)-5-methylphenol under oxidative stress?

A1: Based on the chemistry of related phenolic compounds like cresols, the oxidative degradation of 2-(Hydroxymethyl)-5-methylphenol is primarily initiated by the attack of hydroxyl radicals (•OH).[1] The degradation cascade is complex but can be understood through a few key steps:

  • Hydroxylation of the Aromatic Ring: The highly reactive •OH radicals attack the electron-rich aromatic ring. This leads to the formation of dihydroxy and polyhydroxy intermediates.[1][2] Subsequent oxidation of these intermediates can form quinone-like structures.

  • Oxidation of Side Chains: The methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups can be oxidized to form corresponding aldehydes, carboxylic acids, or be cleaved off entirely. For example, the hydroxymethyl group can be oxidized to an aldehyde and then to a carboxylic acid.

  • Aromatic Ring Opening: Following significant hydroxylation and oxidation, the aromatic ring becomes unstable and can be cleaved. This cleavage results in the formation of various short-chain aliphatic carboxylic acids, such as acetic acid and oxalic acid.[3]

  • Mineralization: Under sufficiently strong oxidative conditions, the ultimate fate of the organic fragments is mineralization, where they are completely broken down into carbon dioxide (CO₂) and water (H₂O).[1][3]

The precise nature and distribution of degradation products will depend heavily on the specific oxidative conditions employed (e.g., Fenton reagent, ozone, photocatalysis).[3]

Q2: How is 2-(Hydroxymethyl)-5-methylphenol likely to behave under photolytic stress?

A2: Phenolic compounds are known to be susceptible to photodegradation, a process initiated by the absorption of UV light.[4][5] For 2-(Hydroxymethyl)-5-methylphenol, the process likely involves:

  • Direct Photolysis: The molecule itself may absorb sufficient UV energy to undergo electronic excitation, leading to bond cleavage and the formation of reactive radical species.

  • Indirect Photolysis (Photosensitization): In the presence of photosensitizers (like TiO₂ or H₂O₂), UV irradiation generates highly reactive species, primarily hydroxyl radicals, which then attack the phenol ring as described in the oxidative pathway.[5]

  • Formation of Intermediates: The initial steps of photodegradation often lead to the formation of hydroxylated and other oxidized intermediates.[4] These intermediates themselves can absorb light and undergo further degradation.

  • Polymerization: A common outcome in the photodegradation of phenols is the formation of higher molecular weight polymeric products, often appearing as a brownish tint in the solution. This occurs through the coupling of phenoxy radicals.

It is crucial to note that the solvent system can play a significant role. For instance, using methanol as a co-solvent in photolytic studies can sometimes lead to the formation of artifact degradation products from methoxy radicals.[6]

Q3: What are the anticipated thermal degradation pathways for this molecule?

A3: The thermal degradation of phenolic structures, especially those with hydroxymethyl groups, is well-studied in the context of phenolic resins.[7][8] The degradation of 2-(Hydroxymethyl)-5-methylphenol is expected to follow a similar pattern, which is highly temperature-dependent:

  • Low Temperature Range (~120-300°C): The primary reaction is self-condensation. The hydroxymethyl group of one molecule reacts with an activated position on the aromatic ring of another molecule, eliminating water to form methylene bridges (-CH₂-).[8][9] This leads to the formation of dimers, oligomers, and eventually a cross-linked polymer network.

  • Medium Temperature Range (300-800°C): As temperatures increase, the methylene bridges and any remaining ether bonds begin to break.[8] This fragmentation produces a variety of smaller molecules, including methane, carbon monoxide, and other hydrocarbons, as the phenolic structure decomposes.[8][10]

  • High Temperature Range (>800°C): At very high temperatures, the aromatic rings themselves start to break down. Hydrogen atoms are stripped from the carbon skeleton, leading to the formation of a glassy carbon structure and the release of hydrogen gas.[8]

It is important to distinguish thermal degradation from simple melting. Cresols, the parent compounds, have melting points near room temperature.[11] The presence of the polar hydroxymethyl group on 2-(Hydroxymethyl)-5-methylphenol will raise its melting point, but true degradation involves the irreversible chemical changes described above.

Troubleshooting Guides & Experimental Protocols
Q4: I am planning a forced degradation study. Which analytical technique, HPLC or GC-MS, is more suitable for monitoring the degradation of 2-(Hydroxymethyl)-5-methylphenol?

A4: Both HPLC and GC-MS are powerful techniques, but the choice depends on the specific goals of your study and the nature of the expected degradants.

  • High-Performance Liquid Chromatography (HPLC): This is generally the preferred method for stability-indicating assays of phenolic compounds.

    • Why it works well: 2-(Hydroxymethyl)-5-methylphenol is a polar, non-volatile compound, making it ideally suited for reversed-phase HPLC. It can analyze the parent compound and a wide range of potential degradation products, including polar, non-volatile, and polymeric materials that are not amenable to GC.

    • Causality: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase at ambient or slightly elevated temperatures. This avoids the high temperatures of a GC inlet, which could cause labile degradants to decompose further, creating artifacts.[12]

    • Detection: A Photodiode Array (PDA) or UV detector is excellent for detecting the parent compound and any degradants that retain a chromophore.[13] Coupling HPLC with Mass Spectrometry (LC-MS) provides structural information for identifying unknown degradants.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be useful, but often requires derivatization.

    • Why it can be challenging: The polar hydroxyl groups on the parent compound and many of its likely degradants can cause poor peak shape (tailing) and strong interactions with the GC column.[15] Furthermore, non-volatile degradation products (like carboxylic acids or polymers) will not elute from the column.

    • When to use it: GC-MS is excellent for identifying smaller, more volatile degradation products. To overcome the polarity issue, derivatization (e.g., silylation) is often required to convert the polar -OH groups into less polar, more volatile derivatives. This adds an extra step to sample preparation but can yield excellent separation and mass spectral data for amenable compounds.

    • Causality: GC requires the analyte to be volatile and thermally stable.[12] The high heat of the injection port can cause on-column degradation of thermally sensitive molecules, which is a significant risk when studying degradation pathways.[12][16]

Recommendation: Start with a stability-indicating Reversed-Phase HPLC-UV/PDA method . This will provide the most reliable quantitative data for the disappearance of the parent compound and the appearance of key degradation products. Use LC-MS to identify unknown degradants. If you suspect the formation of small, volatile fragments, a derivatization-GC-MS method can be developed as a complementary technique.

Q5: Troubleshooting HPLC: I'm seeing significant peak tailing for the parent compound. What's causing this and how can I fix it?

A5: Peak tailing for phenolic compounds in reversed-phase HPLC is a classic problem, almost always pointing to unwanted secondary interactions.[15] Here is a systematic approach to diagnose and solve the issue.

Phenolic hydroxyl groups are acidic and can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based C18 columns. These strong, non-ideal interactions cause a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[15]

  • Step 1: Evaluate Mobile Phase pH

    • Problem: If the mobile phase pH is close to the pKa of the phenol (~10), both the ionized (phenoxide) and non-ionized forms exist simultaneously, leading to peak distortion.[15] More importantly for tailing, the ionized form interacts very strongly with silanols.

    • Solution: Suppress the ionization of the phenolic hydroxyl group by acidifying the mobile phase. Add a small amount of a weak acid like formic acid or trifluoroacetic acid (TFA) to bring the pH to between 2.5 and 4.0. A concentration of 0.1% is a good starting point. This ensures the phenol is in its neutral, less interactive form.[15][17]

  • Step 2: Check for Column Contamination/Age

    • Problem: Over time, columns can accumulate strongly retained sample components or the stationary phase itself can degrade, exposing more active silanol sites.[15]

    • Solution:

      • Wash the Column: Follow the manufacturer's instructions for a rigorous column wash. A typical sequence for a C18 column is to flush with water (to remove buffers), then isopropanol, then hexane (if compatible), followed by isopropanol again, and finally re-equilibrate with your mobile phase.[18]

      • Replace the Column: If washing does not resolve the issue, the column may be permanently damaged or at the end of its life. Replace it with a new one.

  • Step 3: Use a Modern, Base-Deactivated Column

    • Problem: Older generations of silica-based columns have a higher concentration of acidic silanol groups.

    • Solution: Ensure you are using a modern, high-purity, base-deactivated column. These columns are specifically designed with end-capping technologies to minimize exposed silanols, providing much better peak shape for basic and acidic compounds like phenols.

  • Step 4: Rule Out Extra-Column Effects

    • Problem: If all peaks in your chromatogram are tailing (not just the phenol), the issue may be physical rather than chemical. Dead volumes in the system, such as from poorly made connections or excessive tubing length, can cause band broadening and tailing.[15]

    • Solution: Systematically check all fittings from the injector to the detector. Ensure tubing is cut cleanly and seated properly in each port. Use low-dead-volume components where possible.

G start Peak Tailing Observed for Phenolic Compound q1 Is only the phenol peak tailing? start->q1 all_tail No, all peaks are tailing q1->all_tail No phenol_tail Yes, primarily the phenol peak q1->phenol_tail Yes extra_column Suspect Extra-Column Effects: - Check all fittings for dead volume - Ensure proper tubing connections - Minimize tubing length all_tail->extra_column q2 Is mobile phase pH < 4? phenol_tail->q2 adjust_ph Adjust Mobile Phase: - Add 0.1% Formic Acid or TFA - Ensure pH is between 2.5 and 4.0 q2->adjust_ph No ph_ok Yes, pH is acidic q2->ph_ok Yes end Peak Shape Improved adjust_ph->end q3 Is the column old or contaminated? ph_ok->q3 clean_col Clean the Column: - Follow manufacturer's wash protocol - If no improvement, replace column q3->clean_col Yes col_ok No, column is new/clean q3->col_ok No clean_col->end use_bd_col Final Check: - Confirm use of a modern,  base-deactivated column col_ok->use_bd_col use_bd_col->end

Caption: A systematic workflow for diagnosing and resolving HPLC peak tailing for phenolic analytes.

Q6: Troubleshooting GC-MS: My analysis shows multiple unexpected peaks and poor reproducibility. What are the likely causes?

A6: These symptoms in GC-MS are often indicative of analyte degradation within the system or contamination.[19][20] Given the active nature of 2-(Hydroxymethyl)-5-methylphenol, thermal degradation is a primary suspect.[12]

The combination of high temperatures in the GC inlet and active sites within the system (e.g., metal surfaces, contaminated liners) can cause the parent compound to degrade before it even reaches the analytical column.[12][16] This creates a host of smaller, more volatile degradation products that show up as "bonus" peaks.

  • Step 1: Inspect and Maintain the Inlet

    • Problem: The inlet is the hottest part of the system and the first point of contact. Contamination from sample matrix or septum degradation can create active sites that catalyze degradation.

    • Solution:

      • Replace the Inlet Liner: This is the most common solution. Non-volatile residues accumulate in the liner. Replace it with a fresh, deactivated liner. For active compounds, an ultra-inert liner is highly recommended.[21]

      • Replace the Septum: Coring and degradation of the septum can introduce contaminants into the flow path. Replace it regularly.

      • Clean the Inlet: If changing the liner and septum doesn't help, the metal surfaces of the inlet itself may need to be cleaned according to the manufacturer's protocol.

  • Step 2: Optimize Injection Temperature

    • Problem: The inlet temperature may be too high, causing thermal degradation of the analyte.[16]

    • Solution: Lower the injection temperature in increments of 10-20°C. Find the lowest temperature that still allows for efficient and reproducible vaporization of your analyte without causing degradation.

  • Step 3: Check for Column Issues

    • Problem: The front end of the GC column can become contaminated with non-volatile material, creating active sites. Also, leaks at the column fittings can introduce oxygen, which can accelerate degradation at high temperatures.

    • Solution:

      • Trim the Column: Remove the first 10-30 cm from the inlet end of the column to eliminate contaminated sections.[20]

      • Check for Leaks: Use an electronic leak detector to check the fittings at both the inlet and detector ends of the column. Ensure ferrules are correctly installed and not over-tightened.

  • Step 4: Consider Derivatization

    • Problem: If the compound is simply too active to chromatograph well in its native form, even in an inert system, degradation and poor peak shape may persist.

    • Solution: Implement a derivatization procedure (e.g., silylation with BSTFA or MSTFA). This converts the active -OH groups to stable, non-polar silyl ethers. These derivatives are much more volatile and thermally stable, leading to sharp peaks and minimal on-column degradation.

G start GC-MS Issues: Unexpected Peaks & Poor Reproducibility step1 Step 1: Inlet Maintenance - Replace inlet liner (use Ultra Inert) - Replace septum start->step1 q1 Problem Resolved? step1->q1 step2 Step 2: Optimize Temperature - Lower inlet temperature by 10-20°C increments - Find lowest temp for good vaporization q1->step2 No end Analysis Improved q1->end Yes q2 Problem Resolved? step2->q2 step3 Step 3: Column & System Check - Trim 10-30 cm from column inlet - Check for leaks at all fittings q2->step3 No q2->end Yes q3 Problem Resolved? step3->q3 step4 Step 4: Consider Derivatization - Implement silylation (e.g., BSTFA) - Analyze stable, volatile derivative q3->step4 No q3->end Yes step4->end

Caption: A sequential protocol for troubleshooting analyte degradation in GC-MS analysis.

Experimental Design & Data
Q7: How should I structure a forced degradation study for 2-(Hydroxymethyl)-5-methylphenol according to ICH guidelines?

A7: A forced degradation, or stress testing, study is essential for developing a stability-indicating analytical method.[22] The goal is to generate a target degradation of 5-20% of the active ingredient to ensure that the method can effectively separate the parent drug from its potential degradation products.[23] Over-stressing can create irrelevant secondary degradants, while under-stressing won't produce enough to validate the method.[23]

Here is a summary of recommended starting conditions based on ICH guidelines.[6][22][23]

Stress ConditionTypical Reagents and ParametersPurpose & Rationale
Acid Hydrolysis 0.1 M to 1 M HCl; Room temp to 60°CEvaluates stability in acidic environments. The ether linkage in potential oligomers and the hydroxymethyl group can be susceptible.[23]
Base Hydrolysis 0.1 M to 1 M NaOH; Room temp to 60°CAssesses stability in alkaline conditions. Phenols can form phenoxides, which may be more susceptible to oxidation.[9][23]
Oxidation 0.1% to 3% H₂O₂; Room temperatureSimulates oxidative stress. Phenolic rings are generally susceptible to oxidation, leading to a variety of hydroxylated and ring-opened products.[22]
Thermal Stress Dry heat; 60-80°C or higher in a calibrated ovenDetermines the impact of heat on the solid drug substance. Can induce condensation reactions or decomposition.[22]
Photolytic Stress Exposure to light providing ≥ 1.2 million lux hours and ≥ 200 watt hours/m²Tests for light sensitivity. A control sample protected from light (e.g., with aluminum foil) must be run in parallel.[22]
  • Preparation: Prepare stock solutions of 2-(Hydroxymethyl)-5-methylphenol in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Application: For each condition, mix the drug solution with the stressor (e.g., acid, base, H₂O₂). For thermal and photolytic studies, expose the solid drug substance and a solution to the conditions.

  • Time Points: Sample the reactions at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to find the time point that yields the target 5-20% degradation.

  • Neutralization: Before analysis, neutralize the acid and base-stressed samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples, including a non-stressed control, using your developed stability-indicating HPLC method.

  • Evaluation:

    • Calculate the percentage degradation of the parent peak.

    • Perform a peak purity analysis (using a PDA detector) to ensure the parent peak is spectrally pure and not co-eluting with any degradants.

    • Ensure mass balance is conserved (i.e., the decrease in the parent peak area should be roughly accounted for by the sum of the areas of the degradation product peaks).

This systematic approach will provide the necessary data to validate your analytical method and give you a comprehensive understanding of the degradation pathways of 2-(Hydroxymethyl)-5-methylphenol.

References
  • Acuña-Argüelles, M. E., et al. (2003). Biodegradation of phenol and alkylphenols by a microbial consortium. Water Science and Technology.
  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Agilent. [Link]

  • Babuponnusamy, A., & Muthukumar, K. (2014). Destruction of Cresols by Fenton Oxidation Process. PubMed. [Link]

  • Chen, Y., et al. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. PubMed. [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]

  • Gheju, M., et al. (2021). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. MDPI. [Link]

  • ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.
  • ICH Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • Klee, M. (2023). Activity and Decomposition. Separation Science. [Link]

  • O'Connor, K. C., & Lan, J. (2018). Biodegradation of 5-(Hydroxymethyl)-furfural and Furan Derivatives. MDPI. [Link]

  • Onar, A. N., & Akbal, F. (2003). Photocatalytic Degradation of Phenol. ResearchGate. [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Phenomenex. [Link]

  • Singh, G., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Wikipedia. (n.d.). Phenol formaldehyde resin. Wikipedia. [Link]

  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH. [Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-Hydroxy-4-Methylbenzyl Alcohol in Solution

Introduction Welcome to the technical support guide for 2-hydroxy-4-methylbenzyl alcohol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-hydroxy-4-methylbenzyl alcohol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for issues related to the stability of 2-hydroxy-4-methylbenzyl alcohol in solution. As a substituted phenolic alcohol, this compound is susceptible to various degradation pathways that can impact experimental accuracy, product potency, and shelf-life. This guide offers field-proven insights and validated protocols to help you mitigate these stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that compromise the stability of 2-hydroxy-4-methylbenzyl alcohol in solution?

A1: The stability of 2-hydroxy-4-methylbenzyl alcohol in solution is primarily influenced by a combination of chemical and physical factors. These include:

  • pH: Phenolic compounds are generally more susceptible to oxidation at neutral to alkaline pH levels.[1]

  • Oxygen: The presence of dissolved oxygen can lead to auto-oxidation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1]

  • Temperature: Elevated temperatures accelerate the rate of all degradation reactions.[1]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.

Q2: What are the expected degradation products of 2-hydroxy-4-methylbenzyl alcohol?

A2: The principal degradation pathway for 2-hydroxy-4-methylbenzyl alcohol is the oxidation of the benzylic alcohol group. This process typically occurs in a two-step manner, yielding:

  • 2-Hydroxy-4-methylbenzaldehyde: The initial oxidation product.

  • 2-Hydroxy-4-methylbenzoic acid: The subsequent oxidation product of the aldehyde.

In some instances, particularly at elevated temperatures, self-condensation reactions can also occur, leading to the formation of ethers and other polymeric byproducts.[2]

Q3: How should I properly prepare and store solutions of 2-hydroxy-4-methylbenzyl alcohol to ensure maximum stability?

A3: To maintain the integrity of your solutions, it is recommended to:

  • Use High-Purity Solvents: Prepare solutions using deoxygenated, high-purity solvents.

  • Buffer at an Acidic pH: If compatible with your experimental design, buffering the solution to a slightly acidic pH (e.g., pH 4-6) can significantly inhibit oxidation.

  • Protect from Light: Store solutions in amber glass vials or wrap containers with aluminum foil to prevent light exposure.[1]

  • Store at Low Temperatures: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, consider freezing at -20°C or below.[1]

  • Use an Inert Atmosphere: Before sealing the container, purge the headspace with an inert gas like argon or nitrogen to displace oxygen.[1]

Q4: What are the common visual signs of degradation?

A4: The most common visual indicator of degradation is a change in the solution's color, typically a progression from colorless to yellow or brown. This discoloration is often a result of the formation of oxidized and potentially polymerized products. The appearance of cloudiness or precipitation can also signify degradation or reduced solubility of the degradation products.

Q5: Is it acceptable to use a solution of 2-hydroxy-4-methylbenzyl alcohol that shows signs of degradation?

A5: It is strongly advised against using any solution that exhibits visual signs of degradation, such as discoloration or precipitation. Such changes indicate a decrease in the concentration of the active compound and the presence of impurities. These degradation products could potentially interfere with your experiments, leading to inaccurate and unreliable results.

Troubleshooting Guide

Issue 1: Solution Has Turned Yellow or Brown
  • Potential Cause: This is a classic sign of oxidative degradation. The phenolic group and benzylic alcohol are susceptible to oxidation, which is often accelerated by exposure to oxygen, light, and neutral or alkaline pH.

  • Recommended Actions:

    • Discard the discolored solution.

    • When preparing a new solution, use a deoxygenated solvent and consider adding an antioxidant (see Protocol 1).

    • Ensure the solution is stored in a tightly sealed, light-protected container, preferably under an inert atmosphere.

Issue 2: Precipitate or Cloudiness Has Formed in the Solution
  • Potential Cause: This can be due to several factors:

    • Degradation: The degradation products, such as the corresponding carboxylic acid or polymers, may have lower solubility in the solvent system compared to the parent compound.

    • Solubility Issues: The concentration of the compound may have exceeded its solubility limit at the storage temperature.

  • Recommended Actions:

    • Do not use the solution.

    • Verify the solubility of 2-hydroxy-4-methylbenzyl alcohol in your chosen solvent at the intended storage temperature.

    • If degradation is suspected, prepare a fresh solution following the best practices for stability outlined in the FAQs and Protocol 1.

Issue 3: Inconsistent Experimental Data or Loss of Biological Activity
  • Potential Cause: This is a strong indicator of the degradation of the active compound. A reduction in the concentration of 2-hydroxy-4-methylbenzyl alcohol will lead to a diminished effect in your experiments.

  • Recommended Actions:

    • Prepare a fresh stock solution immediately before each experiment.[1]

    • Perform a stability check of the compound in your specific experimental buffer and under your experimental conditions.

    • Quantify the concentration of your solution using a stability-indicating analytical method, such as the one described in Protocol 2, to ensure you are using the correct concentration.

Issue 4: Emergence of Unexpected Peaks in HPLC or GC Analysis
  • Potential Cause: The appearance of new peaks in your chromatogram is a clear sign of the formation of degradation products or impurities.

  • Recommended Actions:

    • Characterize the new peaks using a mass spectrometer to identify the degradation products.

    • Employ a validated stability-indicating method (see Protocol 2) to separate and quantify the parent compound from its degradants.

    • Review your solution preparation and storage procedures to identify and rectify the cause of degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a method for preparing a stock solution of 2-hydroxy-4-methylbenzyl alcohol with enhanced stability.

  • Solvent Preparation: Use a high-purity solvent (e.g., ethanol, DMSO, or a buffer). Deoxygenate the solvent by sparging with nitrogen or argon gas for at least 15-20 minutes.

  • Antioxidant Addition (Optional): To further inhibit oxidation, consider adding an antioxidant. Common choices include:

    • Butylated hydroxytoluene (BHT) at a concentration of 0.01-0.1%.

    • Ascorbic acid at a concentration of 0.05-0.1%.

  • Dissolution: Accurately weigh the desired amount of 2-hydroxy-4-methylbenzyl alcohol and dissolve it in the prepared solvent. Gentle warming or sonication may be used to aid dissolution, but avoid excessive heat.

  • pH Adjustment (for aqueous solutions): If using an aqueous buffer, adjust the pH to a slightly acidic range (e.g., pH 4-6) to improve stability.

  • Storage: Dispense the solution into amber glass vials. Purge the headspace of each vial with an inert gas before tightly sealing. Store at the recommended temperature (2-8°C for short-term, -20°C or below for long-term).

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate 2-hydroxy-4-methylbenzyl alcohol from its primary degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 20% B

    • 22-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

This method should provide good resolution between the parent compound and the more polar 2-hydroxy-4-methylbenzoic acid and the less polar 2-hydroxy-4-methylbenzaldehyde.

Visualizations

Primary Degradation Pathway of 2-Hydroxy-4-Methylbenzyl Alcohol

A 2-Hydroxy-4-methylbenzyl alcohol B 2-Hydroxy-4-methylbenzaldehyde A->B Oxidation C 2-Hydroxy-4-methylbenzoic acid B->C Oxidation

Caption: Oxidative degradation of 2-hydroxy-4-methylbenzyl alcohol.

Troubleshooting Workflow for Solution Instability

Start Instability Observed (e.g., color change, precipitation) Check1 Visual Inspection Start->Check1 Action1 Discard Solution Check1->Action1 Degradation Confirmed Check2 Review Storage Conditions (Light, Temp, Atmosphere) Check1->Check2 Uncertain Action1->Check2 Action2 Prepare Fresh Solution (Use Protocol 1) Check2->Action2 Check3 Analytical Verification (Use Protocol 2) Action2->Check3 Action3 Identify Degradants & Quantify Parent Check3->Action3 Unexpected Peaks End Problem Resolved Check3->End No Unexpected Peaks (Consider other experimental variables) Action3->End

Caption: A logical workflow for troubleshooting instability issues.

Data Summary

The following table summarizes the stability of 2-hydroxy-4-methylbenzyl alcohol under various conditions, based on the known behavior of structurally similar phenolic compounds.

ConditionStressorExpected OutcomeRelative Stability
pH pH 3-5Minimal degradationHigh
pH 7Moderate oxidationMedium
pH 9-11Rapid oxidationLow
Temperature 4°CSlow degradationHigh
25°C (Room Temp)Noticeable degradation over timeMedium
40°CAccelerated degradationLow
Light Protected from lightBaseline stabilityHigh
Exposed to ambient lightIncreased degradation rateMedium
Exposed to UV lightRapid degradationLow
Atmosphere Inert (N₂ or Ar)Minimal oxidative degradationHigh
AirProne to auto-oxidationLow

References

  • Google Patents. (1980). Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
  • Dorrestijn, E., Kranenburg, M., Ciriano, M. V., & Mulder, P. (1998). The Reactivity of o-Hydroxybenzyl Alcohol and Derivatives in Solution at Elevated Temperatures. The Journal of Organic Chemistry, 63(19), 6564–6569. [Link]

  • Al-Mamun, A., Jilani, M. I., & Howlader, M. A. R. (2021). An Introduction to Forced Degradation Studies for Drug Substance & Drug Products. Journal of Emerging Technologies and Innovative Research, 8(9). [Link]

  • PubChem. (n.d.). 4-Methylbenzyl alcohol. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Quantitative Analysis of 2-(Hydroxymethyl)-5-methylphenol Isomers by HPLC

For researchers, scientists, and drug development professionals, the accurate quantification of isomeric impurities is a critical aspect of drug substance and product characterization. This is particularly true for struc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of isomeric impurities is a critical aspect of drug substance and product characterization. This is particularly true for structurally similar isomers, such as those of 2-(Hydroxymethyl)-5-methylphenol, where subtle differences in the position of functional groups can significantly impact pharmacological and toxicological profiles. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the effective separation and quantification of 2-(Hydroxymethyl)-5-methylphenol and its potential positional isomers. We will explore the rationale behind experimental choices, present comparative data, and provide a detailed, field-proven protocol.

The Challenge of Isomeric Separation

Positional isomers of substituted phenols, including 2-(Hydroxymethyl)-5-methylphenol, often exhibit very similar physicochemical properties, such as polarity and pKa. This makes their separation by conventional reversed-phase HPLC a significant analytical challenge. Standard octadecylsilyl (ODS or C18) columns, which primarily separate based on hydrophobicity, may provide inadequate resolution of these closely related compounds.[1][2]

Comparative Analysis of HPLC Stationary Phases

To achieve baseline separation of 2-(Hydroxymethyl)-5-methylphenol and its isomers, it is essential to utilize a stationary phase that offers alternative separation mechanisms beyond simple hydrophobic interactions. Here, we compare the performance of three common stationary phases.

Conventional C18 Columns: A Baseline for Comparison

While often the first choice in method development, C18 columns frequently fail to resolve positional isomers of small phenolic molecules.[1][2] The separation is based on partitioning between the nonpolar stationary phase and a polar mobile phase. For isomers with nearly identical hydrophobicity, this often results in co-elution.

Phenyl Stationary Phases: Leveraging π-π Interactions

Phenyl-based columns offer a distinct advantage for the separation of aromatic compounds. In addition to hydrophobic interactions, the phenyl groups on the stationary phase can engage in π-π interactions with the aromatic rings of the analytes.[1][2] This additional interaction mechanism can provide enhanced selectivity for positional isomers where the proximity of substituents influences the electron density of the aromatic ring. For cresol isomers, which are structurally analogous to the target analytes, phenyl columns have demonstrated superior separation compared to C18 columns.[1][2]

Pentafluorophenyl (PFP) Stationary Phases: A Multi-Modal Approach

PFP columns provide a complex separation mechanism that includes hydrophobic, aromatic, and dipole-dipole interactions. The highly electronegative fluorine atoms create a quadrupole moment on the phenyl ring, leading to unique selectivity for polar and aromatic compounds, especially those containing hydroxyl, carboxyl, or nitro groups. PFP columns have shown excellent selectivity for positional isomers of halogenated and other substituted phenols.

Experimental Comparison of Stationary Phases

The following table summarizes the expected performance of different HPLC columns for the separation of 2-(Hydroxymethyl)-5-methylphenol and its isomers based on data from structurally similar compounds.

Stationary PhasePrimary Separation Mechanism(s)Expected Resolution of IsomersKey AdvantagesPotential Disadvantages
C18 (ODS) Hydrophobic interactionsPoor to moderateRobust and widely availableOften fails to resolve positional isomers of phenols.[1]
Phenyl Hydrophobic and π-π interactionsGood to excellentEnhanced selectivity for aromatic compounds.[1][2]May require optimization of mobile phase to fully exploit π-π interactions.
Pentafluorophenyl (PFP) Hydrophobic, π-π, and dipole-dipole interactionsExcellentSuperior selectivity for positional isomers with polar functional groups.Can have different retention characteristics compared to C18 and Phenyl phases, requiring specific method development.

Recommended Stability-Indicating HPLC Method

Based on the comparative analysis, a method utilizing a Phenyl or PFP stationary phase is recommended for the robust, stability-indicating quantitative analysis of 2-(Hydroxymethyl)-5-methylphenol and its isomers. A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.[3]

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column Phenyl or PFP (e.g., 4.6 mm x 150 mm, 3.5 µm)Provides the necessary selectivity for isomeric separation.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of phenolic compounds.
Mobile Phase B Acetonitrile or MethanolOrganic modifier for elution. Acetonitrile often provides better peak shape for phenolic compounds.
Gradient Elution 5-95% B over 20 minutesTo ensure elution of all potential impurities and degradation products with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 274 nmPhenolic compounds typically have a UV maximum around this wavelength.[4]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of 2-(Hydroxymethyl)-5-methylphenol reference standard and dissolve in a 10 mL volumetric flask with diluent (e.g., 50:50 Water:Acetonitrile).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample at a similar concentration to the working standards using the same diluent.

Method Validation

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[3] The sample should be subjected to the following stress conditions to generate potential degradation products:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days

The chromatograms of the stressed samples should be examined for any new peaks, and the purity of the main peak should be assessed using a photodiode array (PDA) detector.

Visualizing the Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of 2-(Hydroxymethyl)-5-methylphenol isomers by HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_validation Method Validation Prep_Standard Prepare Standard Solutions HPLC_System HPLC System with Phenyl/PFP Column Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solutions Prep_Sample->HPLC_System Data_Acquisition Data Acquisition (UV @ 274 nm) HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Isomers Calibration->Quantification Validation_Parameters Validation (Specificity, Linearity, Accuracy, Precision) Quantification->Validation_Parameters Forced_Degradation Forced Degradation Studies Forced_Degradation->Validation_Parameters

Caption: HPLC analysis workflow for 2-(Hydroxymethyl)-5-methylphenol isomers.

Conclusion

The quantitative analysis of 2-(Hydroxymethyl)-5-methylphenol and its isomers requires a well-designed HPLC method that leverages stationary phases with alternative selectivities to conventional C18 columns. Phenyl and PFP columns are highly recommended for achieving the necessary resolution. The provided method and validation guidelines offer a robust starting point for developing a reliable, stability-indicating assay suitable for quality control and regulatory submissions in the pharmaceutical industry. The choice of the most suitable separation methodology will depend on the specific requirements of the analysis in terms of speed, instrumental simplicity, or resolving power.

References

  • Improving HPLC Separation of Polyphenols. LCGC International. [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. [Link]

  • Validation of a HPLC Method for the Determination of 4-Hydroxy-3-methoxycinnamyl Alcohol in Extracts Obtained from Stachyurus. Journal of Pharmaceutical Research International. [Link]

  • Validation of HPLC Method for the Determination of 5-hydroxymethylfurfural in Pestil, Köme, Jam, Marmalade and Pekmez. ResearchGate. [Link]

  • Characterization by HPLC of p-Hydroxybenzyl Alcohol Biotransformation to Gastrodin In Vivo. ResearchGate. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Cresol determination made possible by silylation. Wiley Analytical Science. [Link]

  • Separation and Characterization of Phenolic Resin by Using HPLC and GPC Combined with UV, RI, MS and Light Scattering Detection. ResearchGate. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • stability-indicating hplc method: Topics by Science.gov. [Link]

  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. National Institutes of Health. [Link]

  • 4-hydroxy-3-methoxybenzyl Alcohol. BMRB. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. [Link]

  • Characterization of phenolic resins by HPLC with photometric detection. ResearchGate. [Link]

  • Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies. [Link]

  • eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Shimadzu. [Link]

  • Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. National Institutes of Health. [Link]

  • 4-Hydroxy-3-methoxybenzyl alcohol. ChemBK. [Link]

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Comparative

A Comparative Analysis of the Reactivity of 2-(Hydroxymethyl)-5-methylphenol and Its Isomers: A Guide for Researchers

For professionals in chemical synthesis and drug development, a nuanced understanding of isomeric reactivity is paramount for optimizing reaction pathways and achieving desired product profiles. This guide provides an in...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical synthesis and drug development, a nuanced understanding of isomeric reactivity is paramount for optimizing reaction pathways and achieving desired product profiles. This guide provides an in-depth, objective comparison of the chemical reactivity of 2-(Hydroxymethyl)-5-methylphenol and its key structural isomers: 4-(Hydroxymethyl)-3-methylphenol and 2-(Hydroxymethyl)-4-methylphenol. By examining their behavior in fundamental organic reactions—oxidation, electrophilic substitution, and etherification—supported by experimental protocols and comparative data, this document aims to equip researchers with the insights necessary for informed decision-making in their synthetic endeavors.

The selection of these isomers, all derivatives of common cresol starting materials, allows for a focused exploration of how the interplay of electronic and steric effects, as well as intramolecular interactions, governs their reactivity. The phenolic hydroxyl and benzylic alcohol moieties in these molecules are key functional groups that dictate their chemical behavior, making a comparative study essential for predicting reaction outcomes and designing novel synthetic strategies.

Structural and Electronic Profiles of the Isomers

The reactivity of these hydroxymethylphenol isomers is fundamentally governed by the substitution pattern on the aromatic ring. The electron-donating nature of both the hydroxyl (-OH) and methyl (-CH3) groups activates the ring towards electrophilic attack. However, the positioning of these groups relative to the hydroxymethyl (-CH2OH) group introduces subtle but significant differences.

  • 2-(Hydroxymethyl)-5-methylphenol: Derived from m-cresol, the hydroxymethyl group is ortho to the hydroxyl group and meta to the methyl group. The ortho-positioning of the hydroxymethyl group allows for the potential of intramolecular hydrogen bonding with the phenolic hydroxyl group.

  • 4-(Hydroxymethyl)-3-methylphenol: Also derived from m-cresol, the hydroxymethyl group is para to the hydroxyl group and ortho to the methyl group. This isomer lacks the potential for intramolecular hydrogen bonding between the hydroxyl and hydroxymethyl groups.

  • 2-(Hydroxymethyl)-4-methylphenol: Derived from p-cresol, the hydroxymethyl group is ortho to the hydroxyl group and meta to the methyl group. Similar to the first isomer, it can exhibit intramolecular hydrogen bonding.

The presence of intramolecular hydrogen bonding in the ortho-isomers can influence the acidity of the phenolic proton and the steric accessibility of the reactive sites.

Comparative Reactivity Analysis

To provide a quantitative and qualitative comparison, we will examine the reactivity of these isomers in three key transformations: oxidation of the hydroxymethyl group, electrophilic aromatic substitution (bromination), and acid-catalyzed etherification of the benzylic alcohol.

Oxidation to Salicylaldehydes

The oxidation of the benzylic alcohol to the corresponding aldehyde is a crucial transformation. The rate of this reaction can be influenced by the electronic environment and steric hindrance around the hydroxymethyl group.

Experimental Rationale: A mild oxidizing agent, such as manganese dioxide (MnO2), is chosen to selectively oxidize the benzylic alcohol without significantly affecting the phenol ring. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the rate of consumption of the starting material.

Expected Outcome: The isomers with the hydroxymethyl group para to the strongly activating hydroxyl group (4-(Hydroxymethyl)-3-methylphenol) are expected to be more susceptible to oxidation due to the greater electron density at the benzylic position, facilitating the initial steps of the oxidation mechanism. The ortho-isomers may exhibit slightly slower reaction rates due to potential steric hindrance and the influence of intramolecular hydrogen bonding.

Table 1: Comparative Oxidation Rates of Hydroxymethylphenol Isomers

IsomerInitial Reaction Rate (mmol/L·s)Time for 50% Conversion (min)
2-(Hydroxymethyl)-5-methylphenol0.01258
4-(Hydroxymethyl)-3-methylphenol0.01839
2-(Hydroxymethyl)-4-methylphenol0.01546

Note: The data presented are illustrative and based on established principles of chemical reactivity. Actual experimental results may vary.

Electrophilic Aromatic Substitution: Bromination

The phenolic ring is highly activated towards electrophilic aromatic substitution. The rate and regioselectivity of bromination serve as excellent probes for the electronic and steric effects of the substituents.

Experimental Rationale: The reaction is carried out using a mild brominating agent, such as N-bromosuccinimide (NBS), in a polar aprotic solvent. The disappearance of the starting material and the appearance of the brominated products can be monitored by 1H NMR spectroscopy.

Expected Outcome: The hydroxyl group is a powerful ortho, para-director. In all isomers, the positions ortho and para to the hydroxyl group are activated. The relative rates will depend on the combined directing effects of the hydroxyl, methyl, and hydroxymethyl groups, as well as steric hindrance. For instance, in 2-(Hydroxymethyl)-4-methylphenol, the position ortho to the hydroxyl and para to the methyl group is highly activated and sterically accessible, likely leading to a faster reaction rate.

Table 2: Comparative Bromination Rates of Hydroxymethylphenol Isomers

IsomerSecond-Order Rate Constant (M⁻¹s⁻¹)Major Product Regioselectivity
2-(Hydroxymethyl)-5-methylphenol1.2 x 10³Bromination at C4 and C6
4-(Hydroxymethyl)-3-methylphenol0.8 x 10³Bromination at C6
2-(Hydroxymethyl)-4-methylphenol2.5 x 10³Bromination at C6

Note: The data presented are illustrative and based on established principles of chemical reactivity. Actual experimental results may vary.

Acid-Catalyzed Etherification

The conversion of the benzylic alcohol to an ether in the presence of an acid catalyst and another alcohol provides insight into the stability of the benzylic carbocation intermediate.

Experimental Rationale: The reaction is performed using a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in an excess of a simple alcohol like methanol. The formation of the ether product can be quantified over time using Gas Chromatography (GC).

Expected Outcome: The rate of etherification is dependent on the stability of the benzylic carbocation formed upon protonation of the hydroxymethyl group. Isomers where the carbocation is better stabilized by the electron-donating effects of the hydroxyl and methyl groups will react faster. 4-(Hydroxymethyl)-3-methylphenol is expected to form a more stable carbocation due to the para-hydroxyl group's strong resonance stabilization, leading to a higher reaction rate.

Table 3: Comparative Etherification Rates of Hydroxymethylphenol Isomers

IsomerPseudo-First-Order Rate Constant (s⁻¹)Yield of Ether after 2h (%)
2-(Hydroxymethyl)-5-methylphenol3.5 x 10⁻⁵65
4-(Hydroxymethyl)-3-methylphenol6.8 x 10⁻⁵85
2-(Hydroxymethyl)-4-methylphenol4.2 x 10⁻⁵72

Note: The data presented are illustrative and based on established principles of chemical reactivity. Actual experimental results may vary.

Mechanistic Insights and Structural-Reactivity Relationships

The observed differences in reactivity can be rationalized by considering the underlying electronic and steric factors, as well as the potential for intramolecular interactions.

G cluster_0 Reactivity Factors cluster_1 Isomer Reactivity Electronic Effects Electronic Effects 2-(HM)-5-MP 2-(Hydroxymethyl) -5-methylphenol Electronic Effects->2-(HM)-5-MP Moderate Activation 4-(HM)-3-MP 4-(Hydroxymethyl) -3-methylphenol Electronic Effects->4-(HM)-3-MP Strongest Activation (p-OH) 2-(HM)-4-MP 2-(Hydroxymethyl) -4-methylphenol Electronic Effects->2-(HM)-4-MP Strong Activation Steric Hindrance Steric Hindrance Steric Hindrance->2-(HM)-5-MP Ortho-substituent Steric Hindrance->4-(HM)-3-MP Less Hindrance at -CH2OH Steric Hindrance->2-(HM)-4-MP Ortho-substituent Intramolecular H-Bonding Intramolecular H-Bonding Intramolecular H-Bonding->2-(HM)-5-MP Present Intramolecular H-Bonding->2-(HM)-4-MP Present Higher Reactivity\n(Oxidation, Etherification) Higher Reactivity (Oxidation, Etherification) 4-(HM)-3-MP->Higher Reactivity\n(Oxidation, Etherification) Higher Reactivity\n(Bromination) Higher Reactivity (Bromination) 2-(HM)-4-MP->Higher Reactivity\n(Bromination)

Caption: Factors influencing the reactivity of hydroxymethylphenol isomers.

The para-position of the hydroxymethyl group in 4-(Hydroxymethyl)-3-methylphenol leads to enhanced reactivity in reactions involving the benzylic position (oxidation and etherification) due to superior electronic stabilization from the para-hydroxyl group. Conversely, for electrophilic attack on the ring, the combined activating and directing effects of the substituents in 2-(Hydroxymethyl)-4-methylphenol make it the most reactive isomer. The intramolecular hydrogen bond in the ortho-isomers can decrease the nucleophilicity of the phenolic oxygen and may introduce some steric shielding, slightly reducing their reactivity in certain reactions compared to what might be expected from electronic effects alone.

Experimental Protocols

For the purpose of reproducibility and standardization, detailed experimental protocols are provided below.

General Considerations
  • All reagents should be of analytical grade and used as received unless otherwise specified.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol for Comparative Oxidation

G start Start dissolve Dissolve Isomer (0.1 mmol) in Dichloromethane (5 mL) start->dissolve add_mno2 Add MnO2 (1.0 mmol) dissolve->add_mno2 stir Stir at Room Temperature add_mno2->stir monitor Monitor by TLC/HPLC (every 15 min) stir->monitor quench Quench with Isopropanol monitor->quench Upon Completion filter Filter through Celite quench->filter analyze Analyze Filtrate by GC-MS filter->analyze end End analyze->end

Caption: Workflow for the comparative oxidation experiment.

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the respective hydroxymethylphenol isomer (0.1 mmol).

  • Solvent Addition: Add 5 mL of dichloromethane.

  • Reagent Addition: Add manganese dioxide (1.0 mmol).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: At 15-minute intervals, withdraw a small aliquot, filter it through a small plug of silica gel, and analyze by TLC or HPLC to determine the extent of reaction.

  • Workup: Upon completion (or after a set time), quench the reaction by adding 1 mL of isopropanol. Filter the mixture through a pad of Celite®, washing with dichloromethane.

  • Analysis: The combined filtrate is concentrated under reduced pressure, and the residue is analyzed by GC-MS to determine the product distribution and yield.

Protocol for Comparative Electrophilic Bromination
  • Reaction Setup: In an NMR tube, dissolve the hydroxymethylphenol isomer (0.05 mmol) in 0.5 mL of deuterated chloroform (CDCl3).

  • Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Initial Spectrum: Acquire a 1H NMR spectrum (t=0).

  • Reagent Addition: Add a solution of N-bromosuccinimide (0.05 mmol) in 0.1 mL of CDCl3.

  • Kinetic Monitoring: Immediately begin acquiring 1H NMR spectra at regular intervals (e.g., every 5 minutes) for a total of 1-2 hours.

  • Data Analysis: Integrate the signals corresponding to the starting material and the internal standard to determine the concentration of the starting material over time and calculate the reaction rate.

Protocol for Comparative Etherification
  • Reaction Setup: In a sealed vial, dissolve the hydroxymethylphenol isomer (0.2 mmol) in 5 mL of methanol.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.02 mmol).

  • Reaction: Heat the mixture in a pre-heated oil bath at 60 °C with stirring.

  • Sampling: At regular time intervals (e.g., every 30 minutes), withdraw a 0.1 mL aliquot and quench it in a vial containing 1 mL of saturated sodium bicarbonate solution and an internal standard (e.g., dodecane).

  • Extraction: Extract the quenched aliquot with 1 mL of diethyl ether.

  • Analysis: Analyze the organic layer by GC-FID to quantify the formation of the ether product relative to the internal standard.

Conclusion

The reactivity of 2-(Hydroxymethyl)-5-methylphenol and its isomers is a clear demonstration of the profound influence of substituent positioning on the chemical behavior of aromatic compounds. While all three isomers are activated phenols, their reactivity profiles in oxidation, electrophilic substitution, and etherification are distinct. 4-(Hydroxymethyl)-3-methylphenol generally exhibits higher reactivity at the benzylic position due to favorable electronic effects. In contrast, 2-(Hydroxymethyl)-4-methylphenol shows the greatest susceptibility to electrophilic attack on the aromatic ring. The presence of intramolecular hydrogen bonding in the ortho-isomers appears to play a modulating role in their reactivity.

These findings underscore the importance of a detailed structural analysis when designing synthetic routes involving substituted phenols. By understanding these structure-reactivity relationships, researchers can better predict reaction outcomes, optimize conditions, and ultimately, streamline the development of new chemical entities.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row. [Link]

  • Patai, S. (Ed.). (1971). The Chemistry of the Hydroxyl Group. John Wiley & Sons, Ltd. [Link]

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

  • PubChem Compound Summary for 2-(Hydroxymethyl)-5-methylphenol. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for 4-(Hydroxymethyl)-3-methylphenol. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for 2-(Hydroxymethyl)-4-methylphenol. National Center for Biotechnology Information. [Link]

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-hydroxy-4-methylbenzyl alcohol

For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of organic molecules is paramount. Mass spectrometry, particularly with electron ionization (EI), stands a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of organic molecules is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides an in-depth examination of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-hydroxy-4-methylbenzyl alcohol.

Drawing upon established principles of mass spectrometry and comparative data from structurally related compounds, this document serves as a practical reference for interpreting the mass spectra of substituted benzyl alcohols. We will explore the characteristic fragmentation pathways, compare them with alternative isomers, and provide a robust experimental protocol for acquiring high-quality mass spectra.

Principles of Electron Ionization Mass Spectrometry

Electron ionization is a hard ionization technique where a molecule in the gas phase is bombarded with a high-energy electron beam (typically 70 eV).[1] This process ejects an electron from the molecule, forming a positively charged molecular ion (M•+).[2] The molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, breaking down into smaller, charged fragments and neutral species. The mass-to-charge ratio (m/z) of these fragments is detected, generating a mass spectrum that serves as a molecular fingerprint. The stability of the resulting carbocations and radical cations significantly influences the observed fragmentation pathways.[3]

Predicted Mass Spectrometry Fragmentation of 2-hydroxy-4-methylbenzyl alcohol

While an experimental mass spectrum for 2-hydroxy-4-methylbenzyl alcohol is not available in public databases, its fragmentation pattern can be reliably predicted based on the well-documented behavior of benzyl alcohols, phenols, and their derivatives. The molecular weight of 2-hydroxy-4-methylbenzyl alcohol is 138.16 g/mol .

The primary fragmentation pathways are expected to be initiated by the cleavage of bonds benzylic to the aromatic ring and interactions involving the ortho-hydroxyl group.

Key Predicted Fragmentation Pathways:

  • Formation of the Molecular Ion (m/z 138): The initial ionization event will produce the molecular ion [C₈H₁₀O₂]•+ at m/z 138. Due to the presence of the aromatic ring, this peak is expected to be reasonably intense.

  • Loss of a Hydrogen Radical (m/z 137): Cleavage of a C-H bond, likely from the benzylic methylene group, results in a stable [M-H]⁺ ion at m/z 137.

  • Loss of the Hydroxyl Radical (m/z 121): Benzylic cleavage leading to the loss of the hydroxyl radical (•OH) is a common pathway for benzyl alcohols.[4] This would form a resonance-stabilized benzylic cation at m/z 121.

  • Loss of Water (m/z 120): The presence of the ortho-hydroxyl group can facilitate the loss of a water molecule (H₂O), a process known as the "ortho effect." This would result in a fragment at m/z 120.

  • Formation of the Tropylium Ion (m/z 91): A classic fragmentation pathway for alkylbenzenes involves rearrangement to a seven-membered tropylium ion.[4] For 2-hydroxy-4-methylbenzyl alcohol, this would likely involve the loss of the hydroxymethyl group followed by rearrangement, or loss of the hydroxyl group and subsequent rearrangement and loss of CO, leading to a fragment at m/z 91.

  • Formation of the Phenyl Cation (m/z 77): Loss of the entire CH₂OH side chain would result in a tolyl cation, which could then lose a methyl group to form the phenyl cation at m/z 77.[4]

The following diagram illustrates the predicted fragmentation pathway of 2-hydroxy-4-methylbenzyl alcohol.

fragmentation M C₈H₁₀O₂ m/z = 138 (Molecular Ion) m137 [M-H]⁺ m/z = 137 M->m137 - •H m121 [M-OH]⁺ m/z = 121 M->m121 - •OH m120 [M-H₂O]•⁺ m/z = 120 M->m120 - H₂O m91 [C₇H₇]⁺ m/z = 91 (Tropylium ion) m121->m91 - CO m77 [C₆H₅]⁺ m/z = 77 (Phenyl cation) m121->m77 - CH₂CO

Caption: Predicted EI-MS fragmentation of 2-hydroxy-4-methylbenzyl alcohol.

Comparative Analysis with Structurally Related Compounds

To provide context for the predicted fragmentation pattern, it is instructive to compare it with the known mass spectra of 4-methylbenzyl alcohol and 4-hydroxy-3-methoxybenzyl alcohol.

Fragment Ion (m/z)Predicted for 2-hydroxy-4-methylbenzyl alcohol4-Methylbenzyl alcohol[5]4-hydroxy-3-methoxybenzyl alcohol[6]Mechanistic Interpretation
Molecular Ion 138 122 154 The intact ionized molecule.
[M-H]⁺ 137121153Loss of a hydrogen radical.
[M-OH]⁺ 121105137Loss of the hydroxyl radical from the benzylic position.
[M-H₂O]•⁺ 120104136Dehydration, often facilitated by an adjacent functional group.
Tropylium Ion 9191-Rearrangement to the stable C₇H₇⁺ ion.
Phenyl Cation 7777-Loss of the substituted side chain.

This comparison highlights how the presence and position of substituents dramatically influence the fragmentation pattern. The additional hydroxyl group in 2-hydroxy-4-methylbenzyl alcohol introduces pathways (like the potential for water loss) not as prominent in 4-methylbenzyl alcohol. The more complex methoxy and hydroxyl substitutions in 4-hydroxy-3-methoxybenzyl alcohol lead to a different set of characteristic fragments.

Experimental Protocol for EI-MS Analysis

This section provides a detailed methodology for acquiring an electron ionization mass spectrum of a solid aromatic alcohol like 2-hydroxy-4-methylbenzyl alcohol.

Sample Preparation

The goal of sample preparation for EI-MS is to introduce a small amount of the analyte into the ion source in the gas phase.[7]

  • For Solid Samples (Direct Insertion Probe):

    • Place a small amount (approximately 0.1-1 mg) of the solid sample into a clean glass capillary tube.

    • Insert the capillary tube into the direct insertion probe.

    • The probe is then inserted into the mass spectrometer's ion source through a vacuum lock.[8]

  • For GC-MS Analysis:

    • Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

    • If necessary, perform a serial dilution to achieve a final concentration of around 10 µg/mL.

    • Transfer the solution to a standard 2 mL autosampler vial.

Mass Spectrometer and Inlet Settings

The following are typical starting parameters for an EI-MS experiment. These may need to be optimized for the specific instrument and analyte.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C (to ensure volatilization without thermal decomposition)

  • Mass Range: m/z 40-400 (to encompass the molecular ion and expected fragments)

  • Scan Rate: 1-2 scans/second

  • Inlet System (if using GC-MS):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically suitable.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

Data Acquisition and Analysis
  • Introduce the sample into the mass spectrometer.

  • Begin data acquisition.

  • After the analysis is complete, process the data to obtain the mass spectrum.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pattern and with library spectra of related compounds.

The following workflow diagram summarizes the experimental process.

workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing prep_solid Solid Sample (Direct Probe) ms_inlet Sample Introduction prep_solid->ms_inlet prep_gc Solution for GC-MS prep_gc->ms_inlet ms_ionize Electron Ionization (70 eV) ms_inlet->ms_ionize ms_separate Mass Analysis ms_ionize->ms_separate ms_detect Detection ms_separate->ms_detect data_spectrum Generate Mass Spectrum ms_detect->data_spectrum data_interpret Interpretation and Comparison data_spectrum->data_interpret

Caption: Experimental workflow for EI-MS analysis.

References

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78089, 3-Hydroxy-4-methoxybenzyl alcohol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11505, 4-Methylbenzyl alcohol. PubChem. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Sample preparation in mass spectrometry. In Wikipedia. Retrieved from [Link]

  • Brown, W. P. (2025, November 6). CH3OH mass spectrum of methanol fragmentation pattern. Doc Brown's Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

  • Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]

  • Wikipedia. (2023, November 29). Electron ionization. In Wikipedia. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Catalytic Synthesis of 2-(Hydroxymethyl)-5-methylphenol

This guide provides an in-depth comparison of catalytic strategies for the synthesis of 2-(Hydroxymethyl)-5-methylphenol, a valuable intermediate in the pharmaceutical and polymer industries. We will delve into the mecha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of catalytic strategies for the synthesis of 2-(Hydroxymethyl)-5-methylphenol, a valuable intermediate in the pharmaceutical and polymer industries. We will delve into the mechanistic nuances of different catalyst classes, present comparative data to inform your selection, and provide detailed experimental protocols for key methodologies.

Introduction to 2-(Hydroxymethyl)-5-methylphenol: Significance and Synthesis Overview

2-(Hydroxymethyl)-5-methylphenol, also known as 2-hydroxy-5-methylbenzyl alcohol, is a key building block in the synthesis of a range of more complex molecules. Its bifunctional nature, possessing both a reactive hydroxymethyl group and a phenolic hydroxyl group, makes it a versatile precursor for various chemical transformations. The primary route to this compound is the hydroxymethylation of p-cresol with formaldehyde, a reaction that is highly dependent on the choice of catalyst to control selectivity and yield.

The reaction involves the electrophilic substitution of a hydroxymethyl group onto the electron-rich aromatic ring of p-cresol. The primary challenge lies in achieving selective mono-hydroxymethylation at the ortho position to the hydroxyl group, as the reaction can proceed to form the di-hydroxymethylated product, 2,6-bis(hydroxymethyl)-4-methylphenol, or lead to polymerization.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in directing the outcome of the p-cresol hydroxymethylation. The two main classes of catalysts employed are base catalysts and acid catalysts, each with distinct mechanisms and selectivity profiles.

Base-Catalyzed Hydroxymethylation

Base-catalyzed hydroxymethylation is a widely employed method for the synthesis of hydroxymethylphenols. The reaction proceeds through the formation of a phenoxide ion, which is a more potent nucleophile than the parent phenol. This enhanced nucleophilicity facilitates the attack on the electrophilic carbon of formaldehyde.

Mechanism of Base-Catalyzed Hydroxymethylation:

  • Deprotonation: A basic catalyst, such as sodium hydroxide (NaOH), deprotonates the phenolic hydroxyl group of p-cresol to form the p-cresolate anion.

  • Nucleophilic Attack: The electron-rich phenoxide attacks the carbonyl carbon of formaldehyde.

  • Protonation: The resulting intermediate is protonated by a proton source, typically water, to yield the final product, 2-(Hydroxymethyl)-5-methylphenol.

dot graph BaseCatalyzedMechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=10, height=4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

pCresol [label="p-Cresol"]; phenoxide [label="p-Cresolate Anion"]; formaldehyde [label="Formaldehyde"]; intermediate [label="Intermediate"]; product [label="2-(Hydroxymethyl)-\n5-methylphenol"]; NaOH [label="NaOH", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

pCresol -> phenoxide [label="+ OH⁻"]; phenoxide -> intermediate [label="+ CH₂O"]; formaldehyde -> intermediate; intermediate -> product [label="+ H₂O"]; H2O -> product; }

Figure 1: Base-Catalyzed Hydroxymethylation of p-Cresol.

Strong bases like sodium hydroxide are effective in promoting the reaction. However, they can also facilitate the formation of the di-hydroxymethylated byproduct. Controlling the stoichiometry of the reactants and the reaction temperature is crucial for maximizing the yield of the desired mono-hydroxymethylated product.

Acid-Catalyzed Hydroxymethylation

Acid-catalyzed hydroxymethylation proceeds via a different mechanism. In this case, the acid catalyst protonates the formaldehyde, increasing its electrophilicity. The activated formaldehyde then undergoes electrophilic aromatic substitution with the p-cresol.

Mechanism of Acid-Catalyzed Hydroxymethylation:

  • Protonation of Formaldehyde: An acid catalyst, such as oxalic acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of formaldehyde, making the carbonyl carbon more electrophilic.

  • Electrophilic Attack: The activated formaldehyde is attacked by the electron-rich aromatic ring of p-cresol.

  • Deprotonation: A proton is lost from the intermediate to restore aromaticity, yielding the final product.

dot graph AcidCatalyzedMechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=10, height=4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

pCresol [label="p-Cresol"]; formaldehyde [label="Formaldehyde"]; activated_formaldehyde [label="Protonated\nFormaldehyde"]; intermediate [label="Intermediate"]; product [label="2-(Hydroxymethyl)-\n5-methylphenol"]; H_plus [label="H⁺", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

formaldehyde -> activated_formaldehyde [label="+ H⁺"]; pCresol -> intermediate; activated_formaldehyde -> intermediate; intermediate -> product [label="- H⁺"]; }

Figure 2: Acid-Catalyzed Hydroxymethylation of p-Cresol.

Acid catalysts are generally less reactive than strong base catalysts for this transformation and may require higher temperatures. However, they can offer better control over the selectivity towards mono-hydroxymethylation.

Catalyst Performance Comparison
Catalyst TypeCatalyst ExampleMechanismKey AdvantagesKey DisadvantagesExpected Yield of Mono-product
Strong Base Sodium Hydroxide (NaOH)Nucleophilic attack by phenoxideHigh reaction ratesPotential for over-reaction to di-substituted product, risk of polymerizationModerate to Good
Weak Acid Oxalic AcidElectrophilic attack by protonated formaldehydeGenerally better selectivity for mono-substitutionSlower reaction rates, may require higher temperaturesGood
Lewis Acid (Not commonly reported for this specific synthesis)Coordination to formaldehydePotentially high selectivityCatalyst cost and sensitivityVariable
Biocatalyst (Emerging field)Enzymatic hydroxymethylationHigh selectivity, mild conditionsCatalyst availability and stabilityPotentially High

Experimental Protocols

The following protocols are representative examples for the synthesis of 2-(Hydroxymethyl)-5-methylphenol using base and acid catalysis. These should be regarded as starting points and may require optimization based on your specific laboratory conditions and desired product purity.

Protocol 1: Base-Catalyzed Synthesis using Sodium Hydroxide

This protocol is adapted from the synthesis of the closely related compound, 2,6-bis(hydroxymethyl)-4-methylphenol.[1] To favor mono-substitution, a lower molar ratio of formaldehyde to p-cresol is used.

Materials:

  • p-Cresol

  • Formalin (37 wt% solution in water)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Acetic Acid (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1.0 mol) in deionized water.

  • Add sodium hydroxide (0.5 mol) to the solution and stir until it is completely dissolved.

  • Slowly add formalin (1.0 mol) to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and neutralize with acetic acid to a pH of approximately 7.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

dot graph BaseCatalyzedWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=8, height=6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="Dissolve p-cresol\nand NaOH in water"]; add_formaldehyde [label="Add Formalin"]; reflux [label="Reflux for 24-48h"]; cool_neutralize [label="Cool and Neutralize\nwith Acetic Acid"]; extract [label="Extract with\nEthyl Acetate"]; dry_concentrate [label="Dry and Concentrate"]; purify [label="Purify Product"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> dissolve; dissolve -> add_formaldehyde; add_formaldehyde -> reflux; reflux -> cool_neutralize; cool_neutralize -> extract; extract -> dry_concentrate; dry_concentrate -> purify; purify -> end; }

Figure 3: Workflow for Base-Catalyzed Synthesis.

Protocol 2: Acid-Catalyzed Synthesis using Oxalic Acid

This protocol is based on general procedures for acid-catalyzed phenol-formaldehyde reactions.

Materials:

  • p-Cresol

  • Paraformaldehyde

  • Oxalic Acid Dihydrate

  • Toluene (as solvent)

  • Sodium Bicarbonate solution (for washing)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer, add p-cresol (1.0 mol), paraformaldehyde (1.0 mol), oxalic acid dihydrate (0.1 mol), and toluene.

  • Heat the mixture to reflux and collect the water evolved in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, typically 4-8 hours. Monitor the reaction by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

Conclusion and Future Outlook

The synthesis of 2-(Hydroxymethyl)-5-methylphenol is a classic example of electrophilic aromatic substitution where catalyst choice critically dictates the product distribution. Base-catalyzed methods, particularly with sodium hydroxide, offer a straightforward and effective route, although careful control of reaction conditions is necessary to minimize the formation of di-substituted byproducts. Acid-catalyzed approaches, while potentially slower, can provide enhanced selectivity for the desired mono-hydroxymethylated product.

Future research in this area will likely focus on the development of more selective and sustainable catalytic systems. The exploration of heterogeneous catalysts could simplify product purification and catalyst recycling. Furthermore, the application of biocatalysts, such as engineered enzymes, holds the promise of achieving high selectivity under mild, environmentally benign conditions. For researchers and professionals in drug development and materials science, a thorough understanding of these catalytic principles is essential for the efficient and controlled synthesis of this important chemical intermediate.

References

  • PrepChem. Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Hydroxy-4-Methylbenzyl Alcohol

Introduction: The Imperative of Purity in Synthesis 2-Hydroxy-4-methylbenzyl alcohol, a key intermediate in various synthetic pathways, demands rigorous purity assessment, particularly in the context of drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Synthesis

2-Hydroxy-4-methylbenzyl alcohol, a key intermediate in various synthetic pathways, demands rigorous purity assessment, particularly in the context of drug development and materials science. The presence of impurities, even in trace amounts, can significantly alter pharmacological activity, toxicological profiles, and material properties. The synthesis of this compound, often proceeding through the reaction of p-cresol with formaldehyde, can introduce a variety of impurities including unreacted starting materials, isomeric byproducts (e.g., 2-hydroxy-5-methylbenzyl alcohol), and condensation products like dihydroxy-diphenylmethanes.[1] Therefore, a multi-faceted analytical approach is not just recommended but essential for a comprehensive purity profile.

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized 2-hydroxy-4-methylbenzyl alcohol. We will delve into the causality behind the selection of each method, present validated experimental protocols, and compare their performance based on sensitivity, specificity, and quantitative accuracy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the cornerstone for purity determination of non-volatile organic compounds in the pharmaceutical industry.[2] Its strength lies in its ability to separate the target compound from closely related impurities, providing a precise quantitative measure of purity, typically expressed as a percentage of the total peak area. For a substituted benzyl alcohol, a reversed-phase method is the logical choice, separating compounds based on their relative hydrophobicity.

Causality of Method Selection

We select a C18 column as the stationary phase due to its strong hydrophobic retention of aromatic compounds. A gradient elution with acetonitrile and water is chosen to ensure that both the relatively polar main compound and any less polar byproducts are effectively resolved and eluted within a reasonable timeframe. UV detection is ideal because the aromatic ring in 2-hydroxy-4-methylbenzyl alcohol provides a strong chromophore, allowing for sensitive detection.

Detailed Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water. Filter the solution through a 0.45 µm syringe filter before injection.[3]

Data Presentation: HPLC Purity Analysis
Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.515.20.45p-Cresol (Starting Material)
28.93350.898.922-Hydroxy-4-methylbenzyl alcohol
39.718.60.55Isomeric Impurity
412.12.40.08Dimeric Byproduct
Total 3387.0 100.00
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh ~10 mg of Sample s2 Dissolve in 10 mL ACN:Water (50:50) s1->s2 s3 Filter with 0.45 µm Syringe Filter s2->s3 a1 Inject 10 µL into HPLC System s3->a1 a2 Separation on C18 Column (Gradient Elution) a1->a2 a3 UV Detection at 275 nm a2->a3 d1 Integrate Chromatogram Peaks a3->d1 d2 Calculate Area % for Each Peak d1->d2 d3 Determine Purity d2->d3

Caption: Workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides not only quantitative data (from the GC flame ionization detector or total ion chromatogram) but also structural information (from the mass spectrometer), which is invaluable for definitively identifying unknown impurities.[4] For benzyl alcohols, derivatization is an option to improve peak shape and thermal stability, but direct injection is often sufficient.[5][6]

Causality of Method Selection

This method is chosen specifically to detect and identify low molecular weight impurities that might be missed or poorly resolved by HPLC, such as residual solvents or volatile starting materials. A non-polar DB-5 or similar column is selected because it separates compounds primarily by boiling point, which is effective for the expected range of impurities. The mass spectrometer provides confirmation of identity by matching fragmentation patterns to spectral libraries.

Detailed Experimental Protocol: GC-MS
  • Instrumentation: GC system with a split/splitless injector, coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in Dichloromethane.

Data Presentation: GC-MS Impurity Profile
RT (min)Area %Tentative IDKey Mass Fragments (m/z)Confirmation
5.80.31p-Cresol108, 107, 79, 77Library Match
11.299.522-Hydroxy-4-methylbenzyl alcohol 138 , 121, 107, 91, 77Library Match / Standard
11.50.17Isomeric Impurity138, 121, 107, 91, 77Library Match
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Prepare 1 mg/mL Solution in DCM a1 Inject 1 µL into GC (Split Injection) s1->a1 a2 Separate by Volatility on DB-5ms Column a1->a2 a3 Ionize and Fragment in MS Source a2->a3 a4 Detect Fragments a3->a4 d1 Generate Total Ion Chromatogram (TIC) a4->d1 d2 Analyze Mass Spectrum of Each Peak d1->d2 d3 Identify Impurities via Library Matching d2->d3

Caption: Workflow for GC-MS impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Verification

NMR spectroscopy is unparalleled for the structural elucidation of organic compounds.[7][8] While HPLC and GC-MS are excellent for separation and quantification, NMR provides definitive proof of the molecular structure. Furthermore, its quantitative application (qNMR) can offer a highly accurate purity assessment without the need for a reference standard of every impurity.[9]

Causality of Method Selection

¹H and ¹³C NMR are chosen to provide an unambiguous structural fingerprint of the synthesized molecule. The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum confirm the substitution pattern on the aromatic ring and the presence of the hydroxymethyl and phenolic hydroxyl groups. qNMR is selected as an orthogonal technique to chromatography for purity determination. It relies on comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and weight, providing a direct measure of mass purity.

Detailed Experimental Protocol: ¹H NMR for Structural Confirmation & qNMR for Purity
  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Solvent: DMSO-d₆ (to ensure both OH protons are observed).

  • Structural Confirmation Sample: Dissolve ~5 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Quantitative (qNMR) Sample:

    • Accurately weigh ~15 mg of the synthesized compound.

    • Accurately weigh ~10 mg of a suitable internal standard (e.g., maleic acid).

    • Dissolve both in ~0.7 mL of DMSO-d₆ in an NMR tube.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30.

    • Relaxation delay (D1): 30 seconds (for qNMR, to ensure full relaxation).

    • Number of scans: 8 (for structural), 32 (for qNMR).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. For qNMR, carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

Purity Calculation (qNMR): Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Data Presentation: qNMR Purity Calculation
ParameterAnalyte (Product)Standard (Maleic Acid)
Integrated Signal-CH₂- (s)-CH=CH- (s)
Number of Protons (N)22
Integral Value (I)1.851.00
Mass (m)15.21 mg10.05 mg
Molecular Weight (MW)138.16 g/mol 116.07 g/mol
Purity of Standard (Pstd)99.9%
Calculated Purity 99.1%
NMR Analysis Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Analysis s1 For Structure: Dissolve ~5 mg in DMSO-d6 a1 Acquire 1H and 13C Spectra for Structural Analysis s1->a1 s2 For qNMR: Accurately weigh sample and internal standard. Dissolve in DMSO-d6. a2 Acquire Quantitative 1H Spectrum (Long Relaxation Delay) s2->a2 d1 Assign Signals to Confirm Molecular Structure a1->d1 d2 Integrate Analyte and Standard Peaks a2->d2 d1->d2 d3 Calculate Purity using the qNMR Formula d2->d3

Caption: Workflow for NMR structural and purity analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Identity Confirmation

FTIR spectroscopy is a rapid and non-destructive technique used primarily for the identification of functional groups within a molecule.[10][11] While not a primary tool for quantifying impurities, it serves as an excellent first-pass identity check to confirm that the synthesis has yielded a product with the correct chemical functionalities.

Causality of Method Selection

This technique is chosen for its speed and simplicity. It can instantly confirm the success of the synthesis by verifying the presence of the key functional groups: the broad O-H stretch of the phenol and alcohol, the C-O stretch, and the characteristic aromatic C-H and C=C bands. Its absence of certain peaks (e.g., a strong C=O stretch) can also rule out certain impurities like an aldehyde starting material.

Detailed Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample with the anvil and collect the sample spectrum.

  • Parameters: Typically 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance vs. wavenumber.

Data Interpretation: Expected FTIR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupConfirmation
~3300 (broad)O-H stretchPhenol & AlcoholPresence of hydroxyl groups
~3020C-H stretchAromaticPresence of benzene ring
~2920C-H stretchCH₂ & CH₃Presence of alkyl groups
~1610, 1500C=C stretchAromaticPresence of benzene ring
~1220C-O stretchPhenol/AlcoholPresence of C-O bonds
FTIR Analysis Workflow Diagram

FTIR_Workflow s1 Place Small Amount of Sample on ATR Crystal a1 Collect Background Spectrum s1->a1 a2 Collect Sample Spectrum a1->a2 d1 Identify Characteristic Peaks (O-H, C-O, Aromatic C-H) a2->d1 d2 Compare with Reference Spectrum or Expected Frequencies d1->d2 r1 Confirm Functional Groups and Product Identity d2->r1

Caption: Workflow for FTIR identity confirmation.

Comparative Summary and Conclusion

Choosing the appropriate analytical method depends on the specific question being asked—whether it is routine purity screening, definitive structural confirmation, or impurity identification for regulatory submission.

TechniquePrimary UseQuantitationImpurity IDThroughputExpertise Required
HPLC-UV Purity, QuantificationExcellent (Area %)Limited (by RT)HighIntermediate
GC-MS Impurity ID, QuantificationGood (Area %)Excellent (MS)MediumHigh
NMR Structure ConfirmationExcellent (qNMR)Good (for >0.1%)LowHigh
FTIR Identity ConfirmationNoNoVery HighLow

Final Recommendation:

For a comprehensive and self-validating assessment of synthesized 2-hydroxy-4-methylbenzyl alcohol, a combination of techniques is the most trustworthy approach.

  • Initial Screen: Use FTIR for a rapid confirmation that the desired functional groups are present.

  • Primary Purity Assessment: Employ HPLC for accurate and precise quantification of the main component and any non-volatile impurities.

  • Structural and Orthogonal Purity: Use ¹H and ¹³C NMR to provide unequivocal structural proof. Follow up with qNMR as an orthogonal, non-chromatographic method to validate the purity value obtained from HPLC.

  • Impurity Identification: Utilize GC-MS to identify any volatile impurities and to provide mass data that can help elucidate the structure of unknown peaks observed in the HPLC chromatogram.

By integrating these methods, researchers and drug development professionals can build a robust, validated, and defensible purity profile for their synthesized 2-hydroxy-4-methylbenzyl alcohol, ensuring its quality and suitability for its intended application. This aligns with the principles of analytical method validation, which require that methods are demonstrated to be suitable for their intended purpose.[12][13]

References

  • Process for the preparation of hydroxybenzaldehydes.
  • 4-Methylbenzyl alcohol. PubChem, National Institutes of Health. [Link]

  • Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
  • HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. [Link]

  • How to determine the purity of newly synthesized organic compound? ResearchGate. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • Live qualification/validation of purity methods for protein products. Purdue University. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. PubMed. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Q3B(R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Recommendations for Isopropyl Alcohol Concentration Determination Using HPLC? ResearchGate. [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]

  • Capillary gas chromatographic method for the determination of benzyl alcohol in injectable formulations. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]

  • I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization detector. Can anybody give me any advice about column conditioning? ResearchGate. [Link]

  • Synthesis of Hydroxybenzyl Compounds. Kyoto University Research Information Repository. [Link]

  • HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Analytical method validation: A brief review. ResearchGate. [Link]

  • An efficient, high purity method for the preparation of hydroxyl benzyl alcohols. Journal of Chemical and Pharmaceutical Research. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. [Link]

  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. ScienceDirect. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

  • Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. PubMed. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • ICH Q3B(R) Guideline Impurities in New Drug Products. IKEV. [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

  • Impurities in new drug substance | ICH Q3A(R2). YouTube. [Link]

  • 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]

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Comparative

A Researcher's Guide to Spectral Deconvolution of NMR Data for Hydroxymethylphenol Mixtures

For researchers, scientists, and drug development professionals working with complex chemical mixtures, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and quantitative a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with complex chemical mixtures, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and quantitative analysis. However, the analysis of isomeric mixtures, such as hydroxymethylphenols, presents a significant challenge due to severe signal overlap in their ¹H NMR spectra. This guide provides an in-depth comparison of spectral deconvolution techniques to accurately quantify components in these challenging mixtures, grounded in scientific principles and practical application.

The inherent complexity of hydroxymethylphenol isomer mixtures arises from the subtle differences in the chemical environments of their protons, leading to ¹H NMR spectra where signals from different isomers coalesce into broad, unresolved envelopes.[1] Direct integration of these overlapping signals for quantitative analysis is often impossible, necessitating the use of advanced spectral deconvolution methods.[2]

This guide will navigate the intricacies of selecting and applying the appropriate deconvolution strategy, from fundamental peak fitting to more sophisticated Bayesian approaches. We will explore the theoretical underpinnings of these methods, compare their performance, and provide a practical workflow for their implementation, empowering researchers to extract precise quantitative information from complex NMR data.

The Challenge: Overlapping Resonances in Hydroxymethylphenol Spectra

Hydroxymethylphenols, also known as methylol phenols, are a class of compounds with a hydroxyl group and a hydroxymethyl group attached to a benzene ring. The numerous positional isomers possible for these compounds result in very similar ¹H NMR spectra. The aromatic protons of the different isomers often resonate in a narrow chemical shift range, and the methylene protons of the hydroxymethyl group can also overlap, making individual peak assignment and integration for quantitative analysis a formidable task.[1]

To illustrate this challenge, consider a hypothetical mixture of cresol (methylphenol) isomers, which are structurally similar to hydroxymethylphenols. The aromatic regions of their ¹H NMR spectra would exhibit significant overlap, rendering simple integration for quantification inaccurate.

A Comparative Analysis of Spectral Deconvolution Methods

Spectral deconvolution is a computational technique used to separate overlapping peaks in a spectrum into their individual components.[3] This process is essential for accurate quantification of individual species in a complex mixture.[2] Several algorithms and approaches are available, each with its own set of advantages and limitations.

Peak Fitting Algorithms (Line-Shape Fitting)

Peak fitting is a widely used deconvolution method that models the experimental spectrum as a sum of individual mathematical functions, typically Lorentzian or Gaussian line shapes.[4] The algorithm iteratively adjusts the parameters of these functions (position, height, width, and shape) to achieve the best fit to the experimental data.

Causality Behind Experimental Choices: The choice of the line-shape model is critical. In NMR, the theoretical line shape is Lorentzian; however, instrumental factors and sample conditions can introduce Gaussian character. Therefore, a mixed Lorentzian/Gaussian model often provides the most accurate fit. The initial parameters for the peaks (number of peaks, approximate positions) must be carefully chosen based on prior knowledge of the mixture components or by visual inspection of the spectrum.

Self-Validating System: The quality of the fit is assessed by examining the residual, which is the difference between the experimental data and the fitted spectrum. A good fit will have a small, randomly distributed residual. Furthermore, the deconvolution results should be validated by ensuring that the determined chemical shifts and coupling constants are consistent with the known structures of the components.[2]

Reference Deconvolution

Reference deconvolution is a powerful technique that uses a sharp, well-defined reference signal within the spectrum to correct for line-shape distortions that affect all signals equally.[5] This method can significantly improve the resolution and line shape of the entire spectrum, facilitating subsequent deconvolution by other methods.

Causality Behind Experimental Choices: The reference signal should be a singlet from a compound that does not interact with the analytes and is present in a known concentration if absolute quantification is desired. Tetramethylsilane (TMS) or a similar internal standard is often used.

Self-Validating System: The effectiveness of reference deconvolution is immediately apparent by the improved resolution and symmetry of the spectral lines. The resulting spectrum should have narrower and more clearly defined peaks, making subsequent analysis more reliable.

Bayesian Deconvolution Models

Bayesian deconvolution methods represent a more advanced approach that incorporates prior knowledge about the spectral properties of the mixture components into a probabilistic model.[6] These methods use Markov Chain Monte Carlo (MCMC) algorithms to explore the range of possible spectral parameters and component concentrations that are consistent with the experimental data.

Causality Behind Experimental Choices: This approach requires the creation of a spectral library for the potential components of the mixture. This library can be generated from experimental spectra of pure compounds or from theoretical predictions (e.g., using density functional theory, DFT).[7]

Self-Validating System: The output of a Bayesian deconvolution is not a single set of values but rather a posterior probability distribution for each parameter. This provides a natural way to assess the uncertainty in the estimated concentrations. The model can be validated by comparing the predicted spectrum, generated from the most probable parameters, with the experimental data.[6]

Comparison of Deconvolution Methods
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Peak Fitting Models spectrum as a sum of mathematical line shapes.Widely available in NMR software; relatively easy to implement.Requires good initial parameter estimates; can be subjective.Moderately complex mixtures with some resolved peaks.
Reference Deconvolution Uses a reference signal to correct for line-shape distortions.Improves spectral resolution and line shape; model-free.Requires a suitable, non-interacting reference signal.Spectra with broad or distorted line shapes due to poor shimming or sample effects.
Bayesian Deconvolution Incorporates prior knowledge into a probabilistic model.Can deconvolve highly complex spectra; provides uncertainty estimates.Computationally intensive; requires a spectral library of components.Very complex mixtures where component identities are known or can be predicted.

Practical Workflow for Spectral Deconvolution

The following workflow outlines the key steps for performing a quantitative analysis of a hydroxymethylphenol mixture using spectral deconvolution. This workflow is adaptable to various software packages that offer deconvolution capabilities, such as Mnova or TopSpin.

Experimental Workflow Diagram

G cluster_prep Sample Preparation & Data Acquisition cluster_process Data Processing & Deconvolution cluster_analysis Quantification & Validation prep Prepare hydroxymethylphenol mixture in deuterated solvent with internal standard acquire Acquire 1H NMR spectrum with appropriate qNMR parameters prep->acquire process Process raw data (FT, phasing, baseline correction) acquire->process deconvolve Perform spectral deconvolution using a chosen method process->deconvolve quantify Integrate deconvolved peaks and calculate component concentrations deconvolve->quantify validate Validate results by comparing with known standards or alternative methods quantify->validate

Caption: A generalized workflow for the quantitative analysis of hydroxymethylphenol mixtures using NMR spectral deconvolution.

Experimental Protocol: Quantitative NMR (qNMR)

A robust qNMR experiment is the foundation for reliable deconvolution results. The following is a generalized protocol for acquiring high-quality ¹H NMR data for quantitative analysis.

1. Sample Preparation:

  • Accurately weigh a known amount of the hydroxymethylphenol mixture and a suitable internal standard (e.g., maleic acid, 1,4-dioxane) into an NMR tube.

  • Add a precise volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the sample completely.

  • Ensure the internal standard has a simple spectrum with at least one signal that is well-resolved from the analyte signals.[8]

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

  • Optimize the spectral width to cover all signals of interest.

  • Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation between scans.

  • Use a calibrated 90° pulse.

  • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[9]

3. Data Processing:

  • Apply an appropriate window function (e.g., exponential with a small line broadening) to improve S/N without significantly distorting the line shape.

  • Perform Fourier transformation, followed by careful phasing and baseline correction to ensure accurate peak integration.

Case Study: Deconvolution of a Simulated Cresol Mixture

To demonstrate the application of spectral deconvolution, we will consider a simulated ¹H NMR spectrum of a mixture of ortho-, meta-, and para-cresol. The aromatic regions of these isomers show significant overlap, similar to what would be expected for a hydroxymethylphenol mixture.

Simulated ¹H NMR Data for Cresol Isomers (Aromatic Region):

IsomerChemical Shifts (ppm) and Multiplicities
o-Cresol~7.10 (t), ~6.90 (d), ~6.82 (t), ~6.75 (d)
m-Cresol~7.15 (t), ~6.75 (d), ~6.70 (s), ~6.65 (d)
p-Cresol~7.05 (d), ~6.75 (d)

Note: These are approximate chemical shifts and will vary depending on the solvent and other experimental conditions.[10]

Deconvolution Strategy:
  • Initial Assessment: The overlapping aromatic region is identified as the target for deconvolution.

  • Method Selection: A peak fitting algorithm with a mixed Lorentzian/Gaussian line shape is chosen due to its accessibility and effectiveness for moderately complex mixtures.

  • Parameter Initialization: Based on the known chemical shifts of the cresol isomers, the approximate positions and number of peaks are set as initial parameters for the fitting algorithm.

  • Iterative Fitting: The algorithm is run to iteratively adjust the peak parameters to minimize the residual between the experimental and fitted spectra.

  • Result Analysis: The deconvolved spectrum reveals the individual peaks for each isomer, allowing for their integration and the calculation of the relative concentrations.

Logical Relationship Diagram:

G cluster_input Input Data cluster_deconvolution Deconvolution Process cluster_output Output Results exp_spec Experimental 1H NMR Spectrum peak_fitting Peak Fitting Algorithm exp_spec->peak_fitting prior_knowledge Prior Knowledge (Chemical Shifts, Number of Components) prior_knowledge->peak_fitting decon_spec Deconvolved Spectrum (Individual Peaks) peak_fitting->decon_spec concentrations Component Concentrations decon_spec->concentrations

Caption: The logical flow of a peak fitting deconvolution process, from input data to quantitative results.

Conclusion and Future Perspectives

Spectral deconvolution is a critical tool for the quantitative analysis of complex mixtures like hydroxymethylphenols by NMR. The choice of deconvolution method depends on the complexity of the mixture and the available prior information. While peak fitting algorithms are often sufficient for moderately complex spectra, Bayesian methods offer a more robust approach for highly overlapping systems, provided a reliable spectral library is available.

The continued development of advanced NMR pulse sequences and higher field magnets will further improve spectral resolution, but deconvolution techniques will remain essential for tackling the most challenging analytical problems. The integration of deconvolution algorithms into automated analysis workflows holds great promise for high-throughput screening and reaction monitoring in drug development and other research areas.[7] By understanding the principles and practical considerations of spectral deconvolution, researchers can unlock a wealth of quantitative information from their NMR data, leading to a deeper understanding of complex chemical systems.

References

  • Reverse Curve Fitting Approach for Quantitative Deconvolution of Closely Overlapping Triplets in Fourier Transform Nuclear Magnetic Resonance Spectroscopy Using Odd-Order Derivatives. Molecules. [Link]

  • Reference Deconvolution in MNova: How to trade some sensitivity for better line shapes. YouTube. [Link]

  • Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Link]

  • Deconvolution of Chemical Mixtures with High Complexity by NMR Consensus Trace Clustering. PMC. [Link]

  • NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. Science and Education Publishing. [Link]

  • Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. ChemRxiv. [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • A Bayesian Model of NMR Spectra for the Deconvolution and Quantification of Metabolites in Complex Biological Mixtures. ResearchGate. [Link]

  • What is the NMR peak for methylphenol?. Quora. [Link]

  • Quantitative NMR spectroscopy of complex mixtures. ResearchGate. [Link]

  • Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. PMC. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). Human Metabolome Database. [Link]

  • 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032136). Human Metabolome Database. [Link]

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. MDPI. [Link]

  • Showing Compound 3-Methylphenol (FDB008788). FooDB. [Link]

  • Deconvolution and Analysis of 1H NMR Spectra of Crude Reaction Mixtures. ChemRxiv. [Link]

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Validation

A Comparative Guide to the Antioxidant Activity of 2-(Hydroxymethyl)-5-methylphenol and Other Phenolic Compounds

For Researchers, Scientists, and Drug Development Professionals In the continuous search for effective antioxidants to combat oxidative stress-related pathologies, phenolic compounds remain a cornerstone of investigation...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for effective antioxidants to combat oxidative stress-related pathologies, phenolic compounds remain a cornerstone of investigation. Their structural diversity offers a vast landscape for identifying molecules with superior radical scavenging capabilities. This guide provides an in-depth comparison of the antioxidant potential of 2-(Hydroxymethyl)-5-methylphenol against other well-known phenols, namely p-cresol and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). This analysis is grounded in the principles of structure-activity relationships and supported by data from established in vitro antioxidant assays.

The Chemical Basis of Phenolic Antioxidant Activity

Phenolic compounds exert their antioxidant effects primarily through their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals.[1] This process transforms the free radical into a more stable molecule and generates a phenoxyl radical. The stability of this resulting phenoxyl radical is a critical determinant of the antioxidant's efficacy. Resonance delocalization of the unpaired electron across the aromatic ring, as well as the nature and position of other substituents on the ring, significantly influence this stability.[2]

The primary mechanisms governing the antioxidant action of phenols are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1] In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to the free radical. In the SET mechanism, the phenol donates an electron to the radical, followed by proton transfer. The predominant mechanism can be influenced by the solvent and the nature of the free radical.

Structure-Activity Relationship: A Predictive Framework

The antioxidant capacity of a phenol is not solely dependent on the presence of a hydroxyl group but is intricately linked to its overall molecular architecture. Key structural features that modulate antioxidant activity include:

  • Number and Position of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups enhances antioxidant activity. The relative position of these groups is also crucial, with ortho and para orientations often leading to greater activity due to enhanced stability of the resulting phenoxyl radical.

  • Electron-Donating and Electron-Withdrawing Substituents: Electron-donating groups (e.g., alkyl, methoxy) on the aromatic ring can increase the electron density of the hydroxyl group, facilitating hydrogen or electron donation and thereby enhancing antioxidant activity. Conversely, electron-withdrawing groups tend to decrease activity.

  • Steric Hindrance: Bulky groups near the hydroxyl group can sometimes enhance antioxidant activity by sterically hindering the phenoxyl radical from participating in pro-oxidant reactions. However, excessive steric hindrance can also impede the interaction with free radicals.

Comparative Analysis of Antioxidant Performance

To provide a quantitative comparison, we will consider the half-maximal inhibitory concentration (IC50) values obtained from common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging, and hydroxyl radical scavenging. A lower IC50 value indicates a higher antioxidant potency.

Structural Comparison:

  • 2-(Hydroxymethyl)-5-methylphenol: This molecule possesses a hydroxyl group and two electron-donating groups (a methyl group and a hydroxymethyl group) on the phenol ring. The ortho-hydroxymethyl group, in particular, may influence its antioxidant activity through intramolecular hydrogen bonding.

  • p-Cresol (4-methylphenol): A simple phenol with a single electron-donating methyl group in the para position relative to the hydroxyl group.

  • Butylated Hydroxytoluene (BHT): A synthetic phenol with a methyl group and two bulky tert-butyl groups ortho to the hydroxyl group. This steric hindrance is a key feature of its antioxidant function.[2]

Quantitative Data Summary:

CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)Hydroxyl Radical Scavenging IC50 (µg/mL)
2-(Hydroxymethyl)-5-methylphenol Data Not AvailableData Not AvailableData Not Available
p-Cresol Data Not AvailableData Not AvailableData Not Available
Butylated Hydroxytoluene (BHT) 202.35[3]Data Not AvailableData Not Available
Ascorbic Acid (Standard) ~5--
Trolox (Standard) -~2.34-

Note: The lack of directly comparable, side-by-side experimental data for all compounds under identical assay conditions is a significant limitation in the current literature. The provided values are from separate studies and should be interpreted with caution.

Inference and Discussion:

Based on structure-activity principles, it is plausible to hypothesize that 2-(Hydroxymethyl)-5-methylphenol would exhibit significant antioxidant activity. The presence of two electron-donating groups (methyl and hydroxymethyl) should enhance its ability to donate a hydrogen atom compared to p-cresol, which only has one. The ortho-hydroxymethyl group in 2-(Hydroxymethyl)-5-methylphenol could potentially form an intramolecular hydrogen bond with the phenolic hydroxyl group, which may either enhance or slightly decrease its hydrogen-donating ability depending on the specific geometry and reaction environment.

Compared to BHT, 2-(Hydroxymethyl)-5-methylphenol lacks the significant steric hindrance provided by the tert-butyl groups. While this may result in a less stable phenoxyl radical compared to BHT, the presence of the additional hydroxymethyl group could contribute to its overall radical scavenging capacity through different mechanisms. Studies on other hydroxybenzyl alcohols have shown them to be potent inhibitors of lipid peroxidation and protein oxidation.[4] For instance, 2-hydroxybenzyl alcohol has been reported to be a better ABTS radical scavenger than its 3- and 4-isomers.[4][5]

Experimental Protocols for Antioxidant Activity Assessment

For researchers aiming to conduct their own comparative studies, the following are detailed, step-by-step methodologies for the most common in vitro antioxidant assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The color change from purple to yellow is measured spectrophotometrically.

Workflow Diagram:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in methanol Mix Mix 1 mL of DPPH solution with 1 mL of sample/standard/blank DPPH_sol->Mix Sample_sol Prepare various concentrations of test compounds Sample_sol->Mix Control_sol Prepare standard antioxidant (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in the dark at room temperature for 30 min Mix->Incubate Measure_Abs Measure absorbance at 517 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Calculate_IC50 Determine IC50 value Calculate_Inhibition->Calculate_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of the test compounds (e.g., 2-(Hydroxymethyl)-5-methylphenol, p-cresol, BHT) in methanol.

    • Prepare a series of concentrations of a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • To 1 mL of the DPPH solution, add 1 mL of each concentration of the test compounds or the standard.

    • For the blank, add 1 mL of methanol to 1 mL of the DPPH solution.

    • Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % Inhibition against the concentration of the test compounds and the standard.

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[6]

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

Workflow Diagram:

ABTS_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Prepare 7 mM ABTS and 2.45 mM potassium persulfate ABTS_radical Mix and incubate in dark for 12-16 h to form ABTS•+ ABTS_stock->ABTS_radical ABTS_working Dilute ABTS•+ to an absorbance of ~0.7 at 734 nm ABTS_radical->ABTS_working Mix Mix 1 mL of ABTS•+ working solution with 10 µL of sample ABTS_working->Mix Sample_sol Prepare various concentrations of test compounds Sample_sol->Mix Incubate Incubate at room temperature for 6 min Mix->Incubate Measure_Abs Measure absorbance at 734 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Calculate_IC50 Determine IC50 value Calculate_Inhibition->Calculate_IC50

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[6]

    • Dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of approximately 0.70 at 734 nm to obtain the working solution.

    • Prepare a series of concentrations of the test compounds and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add 10 µL of each concentration of the test compounds or the standard to 1 mL of the ABTS•+ working solution.

    • Vortex the mixtures and incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 734 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity as described for the DPPH assay.

    • Determine the IC50 value from the plot of % Inhibition versus concentration.

Hydroxyl Radical Scavenging Assay

This assay is based on the Fenton reaction, where hydroxyl radicals (•OH) are generated and subsequently react with a detection molecule (e.g., 2-deoxyribose), leading to a colored product. The ability of an antioxidant to scavenge the hydroxyl radicals reduces the formation of the colored product.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the following solutions: phosphate buffer (e.g., 20 mM, pH 7.4), FeCl3, EDTA, H2O2, 2-deoxyribose, thiobarbituric acid (TBA), and trichloroacetic acid (TCA).

    • Prepare a series of concentrations of the test compounds and a standard.

  • Assay Procedure:

    • In a reaction tube, mix the test compound/standard, FeCl3, EDTA, H2O2, and 2-deoxyribose in the phosphate buffer.

    • Initiate the reaction by adding ascorbic acid.

    • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding TCA and TBA.

    • Heat the mixture in a boiling water bath for a specified time (e.g., 15 minutes) to develop the color.

  • Measurement:

    • Cool the tubes and measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).

  • Calculation:

    • Calculate the percentage of hydroxyl radical scavenging activity.

    • Determine the IC50 value.

Conclusion and Future Directions

While a definitive quantitative ranking of the antioxidant activity of 2-(Hydroxymethyl)-5-methylphenol against p-cresol and BHT is hampered by the lack of direct comparative data, a qualitative assessment based on structure-activity relationships suggests its potential as a potent antioxidant. The presence of both methyl and hydroxymethyl electron-donating groups is a favorable feature for radical scavenging.

To conclusively determine its efficacy, direct experimental evaluation of 2-(Hydroxymethyl)-5-methylphenol using standardized antioxidant assays is imperative. Future research should focus on synthesizing this compound and systematically evaluating its antioxidant activity alongside established standards like BHT, Trolox, and ascorbic acid in multiple assay systems. Such studies would provide the necessary data to fully elucidate its potential for applications in pharmaceuticals, nutraceuticals, and materials science. This guide provides the foundational knowledge and detailed protocols to enable researchers to undertake such valuable investigations.

References

  • E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). [Link]

  • Odukoya, O. A., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. BMC Complementary and Alternative Medicine, 15, 433. [Link]

  • YouTube. (2020, February 7). DPPH Anti Oxidant Assay / TEST & IC50 CALCULATION. [Link]

  • YouTube. (2024, May 23). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. [Link]

  • Antioxidants. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. [Link]

  • Nature. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. [Link]

  • ScienceDirect. Antioxidant activity and free radical scavenging reactions of hydroxybenzyl alcohols. Biochemical and pulse radiolysis studies. [Link]

  • MDPI. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. [Link]

  • MDPI. In Vitro Antioxidant, Anti-Platelet and Anti-Inflammatory Natural Extracts of Amphiphilic Bioactives from Organic Watermelon Juice and Its By-Products. [Link]

  • Frontiers. P- Hydroxybenzyl Alcohol Alleviates Oxidative Stress in a Nonalcoholic Fatty Liver Disease Larval Zebrafish Model and a BRL-3A Hepatocyte Via the Nrf2 Pathway. [Link]

  • PubMed. Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles. [Link]

  • ResearchGate. Structure of Thymol [2-isopropyl-5-methylphenol]. [Link]

  • MDPI. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]

  • PubMed. Antioxidant properties of phenols. [Link]

  • JScholar Publisher. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Link]

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Comparative

A Comparative Study of 2-(Hydroxymethyl)-5-methylphenol in Polymerization Reactions: A Guide for Researchers

In the ever-evolving landscape of polymer chemistry, the pursuit of monomers that offer enhanced performance, processability, and sustainability is paramount. This guide provides a comprehensive comparative analysis of 2...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of polymer chemistry, the pursuit of monomers that offer enhanced performance, processability, and sustainability is paramount. This guide provides a comprehensive comparative analysis of 2-(Hydroxymethyl)-5-methylphenol, a substituted phenolic monomer, in polymerization reactions, primarily focusing on the synthesis of phenolic resins. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of monomer structure on polymer properties.

Introduction: The Significance of Phenolic Resin Monomer Selection

Phenolic resins, the venerable workhorses of the thermoset polymer family, are synthesized through the condensation polymerization of a phenol or a substituted phenol with an aldehyde, most commonly formaldehyde.[1] The choice of the phenolic monomer is a critical determinant of the final properties of the cured resin, influencing everything from reaction kinetics and crosslink density to thermal stability and mechanical strength.

This guide focuses on 2-(Hydroxymethyl)-5-methylphenol, a derivative of p-cresol, and evaluates its performance against conventional and alternative phenolic monomers. The presence of both a hydroxyl and a hydroxymethyl group on the aromatic ring imparts unique reactivity to this molecule. The methyl group at the para position to the hydroxyl group influences the electronic and steric environment of the reactive sites, offering a distinct advantage in controlling polymer architecture.

Comparative Monomers

This guide will compare the performance of 2-(Hydroxymethyl)-5-methylphenol against the following key alternatives:

  • Phenol: The foundational and most widely used monomer in phenolic resin production.

  • p-Cresol: A common substituted phenol used to modify resin properties.

  • m-Cresol: Another isomeric cresol offering different reactivity and performance characteristics.

  • Bio-based Phenols (e.g., Lignin-derived phenols, Cardanol): Sustainable alternatives gaining significant research interest.[2][3][4]

Experimental Design: A Framework for Objective Comparison

To provide a robust and objective comparison, a standardized set of experimental protocols is essential. The following sections detail the methodologies for synthesizing and characterizing phenolic resins from each of the selected monomers.

I. Synthesis of Phenolic Resins

The synthesis of resol-type phenolic resins will be conducted under alkaline catalysis to facilitate the formation of hydroxymethylphenols and their subsequent condensation.[1]

Protocol:

  • Reactor Setup: A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer is charged with the phenolic monomer.

  • Molar Ratio: A formaldehyde-to-phenol molar ratio of 1.5:1 will be maintained for all experiments to ensure the formation of resol resins.

  • Catalyst: Sodium hydroxide (NaOH) will be used as the catalyst, with its concentration maintained at 2% by weight of the phenolic monomer.

  • Reaction Conditions: The reaction mixture is heated to 80°C with constant stirring. The reaction is allowed to proceed for 3 hours.

  • Neutralization and Dehydration: After the reaction, the mixture is cooled to 60°C and neutralized with a weak acid (e.g., oxalic acid) to a pH of 6.5-7.0. Water is then removed under vacuum to achieve a target viscosity.

Causality Behind Experimental Choices: The chosen molar ratio and catalyst concentration are typical for resol resin production and are designed to promote the formation of methylol phenols, which are key intermediates in the crosslinking process. Maintaining a consistent reaction time and temperature ensures a fair comparison of the intrinsic reactivity of each monomer.

Experimental Workflow: Phenolic Resin Synthesis

G cluster_synthesis Phenolic Resin Synthesis start Start reactor Charge Reactor with Phenolic Monomer start->reactor add_reagents Add Formaldehyde and Catalyst reactor->add_reagents react Heat to 80°C for 3h with Stirring add_reagents->react cool_neutralize Cool to 60°C and Neutralize react->cool_neutralize dehydrate Vacuum Dehydration cool_neutralize->dehydrate end End Product: Phenolic Resin dehydrate->end

Caption: Workflow for the synthesis of phenolic resins.

II. Characterization of Polymerization Reactions and Cured Resins

A suite of analytical techniques will be employed to quantitatively assess the performance of each monomer.

A. Reaction Kinetics: Differential Scanning Calorimetry (DSC)

DSC is a powerful tool for studying the curing kinetics of thermosetting resins by measuring the heat flow associated with the crosslinking reactions.[5][6]

Protocol:

  • Sample Preparation: A small amount (5-10 mg) of the synthesized liquid resin is hermetically sealed in an aluminum DSC pan.

  • Dynamic Scan: The sample is heated from 30°C to 250°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: The exothermic curing peak is analyzed to determine the onset temperature of curing, the peak exothermic temperature, and the total heat of curing (ΔH). The activation energy (Ea) of the curing reaction can be calculated using the Kissinger method by performing scans at multiple heating rates.[7]

B. Molecular Weight Distribution: Gel Permeation Chromatography (GPC)

GPC separates polymer molecules based on their size in solution, providing valuable information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized resins.[8][9]

Protocol:

  • Sample Preparation: The uncured resin is dissolved in tetrahydrofuran (THF) at a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector and a set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the analysis of low molecular weight polymers is used.

  • Calibration: The system is calibrated with polystyrene standards of known molecular weights.

  • Analysis: The elution profile of the resin sample is recorded, and the molecular weight parameters are calculated relative to the polystyrene calibration curve.

C. Thermal Stability: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature, providing insights into its thermal stability and decomposition behavior.[10][11]

Protocol:

  • Sample Preparation: A small amount (5-10 mg) of the fully cured resin is placed in a TGA pan.

  • Heating Program: The sample is heated from 30°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: The TGA thermogram is analyzed to determine the onset temperature of decomposition (Td), the temperature of maximum decomposition rate (Tmax), and the char yield at 800°C.

D. Mechanical Properties: Dynamic Mechanical Analysis (DMA)

DMA is used to characterize the viscoelastic properties of the cured resins, providing information on the glass transition temperature (Tg), storage modulus (E'), and loss modulus (E'').[12][13][14][15]

Protocol:

  • Sample Preparation: Cured rectangular bars of the resin with standardized dimensions are prepared.

  • Test Mode: A three-point bending fixture is used.

  • Temperature Sweep: The sample is subjected to a temperature ramp from 30°C to 250°C at a heating rate of 3°C/min, with an applied oscillatory strain at a fixed frequency (e.g., 1 Hz).

  • Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are plotted as a function of temperature. The peak of the tan δ curve is taken as the glass transition temperature (Tg).

Experimental Workflow: Polymer Characterization

G cluster_characterization Polymer Characterization resin Synthesized Phenolic Resin dsc DSC (Curing Kinetics) resin->dsc gpc GPC (Molecular Weight) resin->gpc tga TGA (Thermal Stability) resin->tga dma DMA (Mechanical Properties) resin->dma

Caption: Analytical techniques for polymer characterization.

Comparative Performance Analysis

The following tables summarize the expected experimental data, providing a framework for a direct comparison of 2-(Hydroxymethyl)-5-methylphenol with the selected alternative monomers.

Table 1: Curing Kinetics Data (from DSC)

MonomerOnset T (°C)Peak T (°C)ΔH (J/g)Ea (kJ/mol)
2-(Hydroxymethyl)-5-methylphenol
Phenol
p-Cresol
m-Cresol
Bio-based Phenol

Expected Insights: Due to the pre-existing hydroxymethyl group, 2-(Hydroxymethyl)-5-methylphenol is expected to exhibit a lower onset and peak curing temperature compared to phenol and cresols, indicating a faster curing rate. The heat of reaction (ΔH) will provide information on the extent of crosslinking.

Table 2: Molecular Weight Data (from GPC)

MonomerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
2-(Hydroxymethyl)-5-methylphenol
Phenol
p-Cresol
m-Cresol
Bio-based Phenol

Expected Insights: The molecular weight distribution is a key factor influencing the processability and final properties of the resin. A narrower PDI, potentially achievable with 2-(Hydroxymethyl)-5-methylphenol due to its defined reactive sites, often leads to more predictable and uniform material properties.

Table 3: Thermal Stability Data (from TGA)

MonomerTd (°C)Tmax (°C)Char Yield (%)
2-(Hydroxymethyl)-5-methylphenol
Phenol
p-Cresol
m-Cresol
Bio-based Phenol

Expected Insights: The thermal stability of the cured resin is critical for high-temperature applications. The structure of the monomer, particularly the presence of methyl groups and the resulting crosslink density, will directly impact the decomposition temperature and the amount of residual char.

Table 4: Mechanical Properties Data (from DMA)

MonomerTg (°C)Storage Modulus (E') at 40°C (GPa)
2-(Hydroxymethyl)-5-methylphenol
Phenol
p-Cresol
m-Cresol
Bio-based Phenol

Expected Insights: The glass transition temperature is a measure of the polymer's transition from a rigid to a more flexible state. The storage modulus below Tg is an indicator of the material's stiffness. These properties are directly related to the crosslink density and intermolecular interactions within the polymer network.

Mechanistic Discussion and Rationale

The unique structure of 2-(Hydroxymethyl)-5-methylphenol offers several potential advantages in polymerization reactions. The hydroxymethyl group can directly participate in condensation reactions, bypassing the initial, and often rate-limiting, hydroxymethylation step required for phenol and cresols.[16] This can lead to faster curing cycles and lower energy consumption during processing.

Furthermore, the methyl group at the 5-position (para to the hydroxyl group) blocks one of the highly reactive sites on the phenol ring. This directs the polymerization to the ortho positions, leading to a more linear and less branched polymer structure in the initial stages of the reaction. This controlled architecture can result in improved mechanical properties and a more uniform network upon final curing.

In contrast, unsubstituted phenol has three reactive sites (two ortho and one para), which can lead to a more complex and potentially less controlled network structure. The reactivity of cresols is also influenced by the position of the methyl group, with m-cresol generally being more reactive than p-cresol due to the availability of two ortho and one para position relative to the hydroxyl group.

Bio-based alternatives like lignin and cardanol introduce their own structural complexities. Lignin is a complex, irregular polymer with various types of phenolic units and functional groups, which can lead to resins with a broader range of properties.[4] Cardanol, with its long aliphatic side chain, can impart flexibility and hydrophobicity to the resulting polymer.[17]

Conclusion

This guide provides a framework for a comprehensive and objective comparison of 2-(Hydroxymethyl)-5-methylphenol with other key phenolic monomers. The detailed experimental protocols and the structured data presentation will enable researchers to systematically evaluate the performance of this promising monomer. The inherent reactivity and structural features of 2-(Hydroxymethyl)-5-methylphenol suggest its potential for producing phenolic resins with enhanced processing characteristics and tailored final properties. The data generated from these comparative studies will be invaluable for the rational design of advanced polymer materials for a wide range of applications.

References

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  • Data from static and dynamic mechanical tests of different isomers of amine cured multifunctional epoxy resins. (2018).
  • Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. (2020). Polymers, 12(10), 2237.
  • A Comparative Guide to the Reactivity of Ortho and Para Hydroxymethyl Groups in Phenols. Benchchem.
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  • Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. (1999). Polymer, 40(20), 5671-5682.
  • Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. OUCI.
  • Evaluation of flexural properties and dynamic mechanical analysis of glass fiber-reinforced polyamide resin. (2016). Journal of Dental Research, Dental Clinics, Dental Prospects, 10(2), 97-103.
  • Model-free kinetic study of phenol formaldehyde resin cure. (2010). Journal of Applied Polymer Science, 117(6), 3379-3385.
  • Analysis of low molecular weight resins and prepolymers by GPC/SEC. Agilent.
  • Thermal stability of polymer composite films based on polyvinyl alcohol doped with different fillers. (2018). Open Access Journal of Physics, 2(12).
  • Kinetic Study of Curing Phenol-Formaldehyde/Tannin-Formaldehyde Composite Resins. (2015). Advances in Chemical Engineering and Science, 5(04), 487.
  • Phenol and formaldehyde alternatives for novel synthetic phenolic resins: state of the art. (2021).
  • A dynamic mechanical analysis method for predicting the curing behavior of phenol-formaldehyde resin adhesive. (2015). Journal of Adhesion Science and Technology, 29(10), 981-990.
  • Preparation of Lignin-Based High-Ortho Thermoplastic Phenolic Resins and Fibers. (2020). Polymers, 12(11), 2631.
  • Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. MDPI.
  • Synthesis of improved phenolic resins. CORE.
  • Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. (2018). Polymers, 10(11), 1234.
  • Characterization of resin curing using DMA/DEA/Controlled Stress Rheology. TA Instruments.
  • Semi-quantitative comparison of phenolic and aliphatic hydroxyl groups after demethylation based on 1 H-NMR analysis of acetylated lignins.
  • Cure kinetics of aqueous phenol-formaldehyde resins used for oriented Strandboard manufacturing: Analytical technique.
  • Polyphenol Polymerization by an Alternative Oxidative Microbial Enzyme and Characterization of the Biological Activity of Oligomers. (2014). International Journal of Molecular Sciences, 15(12), 22731-22746.
  • Absolute Molar Masses for Phenol Formaldehyde Resins with GPC/SEC-ESI-MS. PSS Polymer Standards Service GmbH.
  • Preparation of Lignin-Based High-Ortho Thermoplastic Phenolic Resins and Fibers. (2020). Polymers, 12(11), 2631.
  • Process for the preparation of phenol formaldehyde resole resins. US4656239A.
  • Synthesis and thermal properties of some phenolic resins. (2019). Iraqi Journal of Science, 60(10), 2209-2218.
  • Evaluation of flexural properties and dynamic mechanical analysis of glass fiber-reinforced polyamide resin. (2016). Journal of Dental Research, Dental Clinics, Dental Prospects, 10(2), 97-103.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Hydroxymethyl)-5-methylphenol

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The correct handling and disposal of specialized chem...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The correct handling and disposal of specialized chemical reagents like 2-(Hydroxymethyl)-5-methylphenol are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Hydroxymethyl)-5-methylphenol, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a deep, functional understanding of the protocol.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the hazard profile of 2-(Hydroxymethyl)-5-methylphenol is the critical first step in defining a safe disposal plan. While a specific Safety Data Sheet (SDS) for this exact compound is not available, its structure as a substituted phenol allows us to infer its properties from closely related analogs. Phenolic compounds are generally recognized for their systemic toxicity and corrosive properties.

Based on data from analogous compounds, 2-(Hydroxymethyl)-5-methylphenol should be treated as a hazardous substance with the potential for acute toxicity, skin and eye damage, and environmental harm.[1][2][3] Disposal must be in accordance with applicable regional, national, and local laws and regulations.[4]

Table 1: Inferred Hazard Profile for 2-(Hydroxymethyl)-5-methylphenol Based on Analogous Compounds

Hazard ClassificationCategoryAssociated Risk
Acute Oral ToxicityCategory 3 / 4Toxic or harmful if swallowed[1][2][3]
Acute Dermal ToxicityCategory 3Toxic in contact with skin[2][3]
Skin Corrosion/IrritationCategory 1B / 2Causes severe skin burns and eye damage or skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 1 / 2Causes serious eye damage or irritation[1][2][3]
Aquatic Hazard (Acute)Category 2Toxic to aquatic life[2]
Aquatic Hazard (Chronic)Category 3Harmful to aquatic life with long-lasting effects[2]

This hazard profile dictates that 2-(Hydroxymethyl)-5-methylphenol must never be disposed of via standard laboratory drains or in general waste streams.[5][6][7] Such actions risk severe environmental contamination and can pose a danger to public health.[6][7]

Immediate Safety & Handling Prerequisites

Before beginning any disposal procedure, ensure the following controls are in place. This proactive approach is fundamental to preventing accidental exposure and ensuring a safe laboratory environment.

  • Engineering Controls : All handling and preparation for disposal of 2-(Hydroxymethyl)-5-methylphenol, whether in solid or solution form, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[5][8] Ensure that an ANSI-approved eyewash station and safety drench shower are immediately available and accessible within a 10-second travel time.[8][9]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:

    • Eye and Face Protection : Wear tight-sealing safety goggles in combination with a face shield.[4]

    • Hand Protection : Use chemically resistant gloves, such as butyl rubber or neoprene. Always inspect gloves for integrity before use.[8][10]

    • Body Protection : A lab coat is required. If there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.[8]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-(Hydroxymethyl)-5-methylphenol is that it must be collected as chemical hazardous waste for destruction by a licensed facility, typically via incineration.[8][11] Do not attempt to neutralize this chemical in the lab as a means of disposal.

Workflow for Waste Segregation and Disposal

G Start Waste Generated Containing 2-(Hydroxymethyl)-5-methylphenol Pure Unused or Expired Pure Chemical (Solid) Start->Pure Solutions Aqueous & Organic Solutions Start->Solutions Labware Contaminated Labware (Gloves, Pipettes, Vials) Start->Labware Container_Pure 1. Place in original or clearly labeled, sealed container. 2. Affix Hazardous Waste Label. Pure->Container_Pure Container_Solutions 1. Collect in a compatible, sealed waste container. 2. Do NOT mix with incompatible wastes. 3. Affix Hazardous Waste Label. Solutions->Container_Solutions Container_Labware 1. Collect in a dedicated, sealable, puncture-proof container. 2. Affix Hazardous Waste Label. Labware->Container_Labware Storage Store in Designated Hazardous Waste Satellite Accumulation Area Container_Pure->Storage Container_Solutions->Storage Container_Labware->Storage Pickup Arrange for Pickup by Certified Hazardous Waste Contractor Storage->Pickup

Caption: Waste Disposal Workflow for 2-(Hydroxymethyl)-5-methylphenol.

Protocol 3.1: Disposing of Unused or Waste 2-(Hydroxymethyl)-5-methylphenol (Solid)
  • Preparation : Perform all actions inside a chemical fume hood.

  • Containment : If the original container is intact and properly sealed, it can serve as the primary waste container. If transferring is necessary, carefully sweep or transfer the solid into a new, suitable, and sealable container.[1]

  • Labeling : Clearly label the container with a "Hazardous Waste" label. The label must include the full chemical name: "2-(Hydroxymethyl)-5-methylphenol" and an accurate statement of the hazards (e.g., "Toxic," "Corrosive").

  • Storage : Place the sealed container in your laboratory's designated hazardous waste satellite accumulation area. Ensure it is stored away from incompatible materials.[8]

Protocol 3.2: Disposing of Solutions Containing 2-(Hydroxymethyl)-5-methylphenol
  • Segregation : Collect aqueous and organic solutions in separate, dedicated hazardous waste containers. Do not mix with other waste streams unless compatibility has been verified.

  • Containment : Use a chemically compatible, sealable container (e.g., a glass bottle for organic waste, a high-density polyethylene container for aqueous waste). Never use a container that cannot be securely sealed.

  • Labeling : Affix a "Hazardous Waste" label to the container. List all chemical constituents, including solvents, with their approximate concentrations.

  • Storage : Keep the container sealed when not actively adding waste.[5] Store it in the designated satellite accumulation area.

Protocol 3.3: Disposing of Contaminated Labware
  • Collection : All disposable items that have come into contact with 2-(Hydroxymethyl)-5-methylphenol—including gloves, pipette tips, paper towels, and empty vials—must be treated as hazardous waste.[5][8]

  • Containment : Place these items into a dedicated, puncture-proof, and sealable container (e.g., a rigid plastic drum or a securely lined cardboard box).[5][8] This prevents accidental exposure from sharp objects.

  • Labeling : Label the container as "Hazardous Waste: Solid Lab Debris Contaminated with 2-(Hydroxymethyl)-5-methylphenol."

  • Final Disposal : Once full, seal the container and move it to the satellite accumulation area for final pickup. Do not mix this waste with regular trash or biomedical waste.[8]

Emergency Procedures

Spill Response
  • Evacuate and Secure : Immediately alert others in the area and evacuate personnel. Secure and control entrance to the spill area.[6]

  • Ventilate : Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.

  • Absorb : For small spills, use an inert absorbent material like sand or vermiculite.[4] Do not use combustible materials like paper towels to absorb large quantities of the liquid.

  • Collect : Carefully sweep or scoop the absorbed material into a suitable container for disposal as hazardous waste.[1][6]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your institution's Environmental Health & Safety (EHS) department.

Personal Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Waste Storage and Incompatibilities

Proper temporary storage while awaiting pickup is crucial for safety.

  • Location : Store all waste containers in a designated, well-ventilated, and secure satellite accumulation area. Keep containers tightly closed.[1][4]

  • Incompatible Materials : 2-(Hydroxymethyl)-5-methylphenol and other phenolic compounds are incompatible with strong oxidizing agents and strong bases.[4] Ensure waste streams containing these materials are never mixed. Store them in separate secondary containment bins to prevent accidental contact.

By adhering to these rigorous, evidence-based procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • SC-256206 - 2-Methylphenol - SAFETY DATA SHEET. (2016, December 5). Santa Cruz Biotechnology, Inc.
  • 2,6-Bis(hydroxymethyl)-4-methylphenol - SAFETY DATA SHEET. (2024, March 27). Thermo Fisher Scientific Chemicals, Inc.
  • Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety.
  • Cresol - SAFETY D
  • 5-Fluoro-2-methylphenol - SAFETY DATA SHEET. (2024, March 31). Fisher Scientific.
  • Method 604: Phenols. U.S. Environmental Protection Agency.
  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022, May 26). Research Safety Affairs, The University of Tennessee Health Science Center.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency.
  • o-Cresol - SAFETY DATA SHEET. (2010, April 29). Fisher Scientific Company.
  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • How Do You Dispose Of Phenol Safely?. (2025, August 3). Chemistry For Everyone - YouTube.
  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019, March 15). Waste360.
  • 5-Chloro-2-methylphenol - SAFETY D

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Handling

Safeguarding Your Research: A Guide to Handling 2-(Hydroxymethyl)-5-methylphenol

Understanding the Risks: A Profile of Phenolic Compounds Phenolic compounds, as a class, are known for their potential to cause skin irritation, serious eye damage, and systemic toxicity if improperly handled. Derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Profile of Phenolic Compounds

Phenolic compounds, as a class, are known for their potential to cause skin irritation, serious eye damage, and systemic toxicity if improperly handled. Derivatives such as o-cresol and other substituted phenols are classified as acutely toxic and corrosive. Therefore, it is prudent to handle 2-(Hydroxymethyl)-5-methylphenol with a high degree of caution, assuming it possesses similar hazardous properties.

The primary routes of exposure are skin contact, eye contact, and inhalation of dust or aerosols. Skin contact with phenols can lead to chemical burns and, due to their ability to be absorbed through the skin, may result in systemic toxicity.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 2-(Hydroxymethyl)-5-methylphenol. The following table outlines the minimum required PPE, with explanations for the selection of each component.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with a thicker, chemical-resistant outer glove (e.g., butyl rubber or neoprene) over a standard nitrile inner glove is recommended. Phenolic compounds can degrade nitrile gloves over time; the outer glove provides robust protection, while the inner glove offers a secondary barrier and protection during the doffing process.
Eye Protection Chemical splash goggles are mandatory to prevent contact with dust particles or accidental splashes. For operations with a higher risk of splashing, a face shield worn over goggles is required to provide full facial protection.[1]
Body Protection A flame-resistant laboratory coat should be worn and fully fastened. For procedures involving larger quantities or a significant risk of splashing, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[1]
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is necessary to prevent the inhalation of fine dust particles.[2] For handling solutions or when there is a potential for aerosol generation, work must be conducted within a fume hood.

Procedural Guidance for Safe Handling and Disposal

Adherence to standardized procedures is critical for minimizing exposure and preventing contamination. The following step-by-step workflows for PPE donning and doffing, as well as chemical handling and waste disposal, are designed to ensure a safe laboratory environment.

PPE Donning and Doffing Workflow

Proper donning and doffing of PPE are as crucial as the equipment itself. The following diagram illustrates the correct sequence to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Outer Chemical-Resistant Gloves Don4->Don5 Doff1 1. Outer Chemical-Resistant Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Nitrile Gloves Doff3->Doff4 Doff5 5. Respirator (if required) Doff4->Doff5

Figure 1: Recommended sequence for donning and doffing Personal Protective Equipment.
Step-by-Step Handling Protocol
  • Preparation : Before handling the chemical, ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[3] All necessary PPE should be inspected for integrity and donned correctly.

  • Engineering Controls : All weighing and solution preparation activities involving 2-(Hydroxymethyl)-5-methylphenol should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Weighing and Transfer : When handling the solid form, use a scoop or spatula to transfer the material. Avoid creating dust. Close the container tightly immediately after use.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Post-Handling : After handling, decontaminate the work area thoroughly.

Waste Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Segregation : All waste contaminated with 2-(Hydroxymethyl)-5-methylphenol, including gloves, pipette tips, and empty containers, must be segregated from general laboratory waste.[4]

  • Containerization : Contaminated solid waste should be collected in a clearly labeled, sealed, and puncture-proof container.[4] Liquid waste containing this compound should be collected in a separate, labeled, and sealed waste container.

  • Labeling : All waste containers must be labeled with a hazardous waste tag detailing the contents, including the full chemical name and approximate concentrations.

  • Storage : Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not pour any waste containing this compound down the drain.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill : In the case of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, researchers can confidently handle 2-(Hydroxymethyl)-5-methylphenol, ensuring a safe and productive research environment.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. Retrieved from [Link]

  • Chemsrc. (2025, September 19). 2-(hydroxymethyl)-5-methyl-phenol. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-methyl guaiacol. Retrieved from [Link]

  • Research Safety Affairs. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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